molecular formula C36H66N2O8 B15543714 9(10)-Nitrooleate

9(10)-Nitrooleate

货号: B15543714
分子量: 654.9 g/mol
InChI 键: KKNNEUCJKHBLFK-BJZKJHGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

9(10)-Nitrooleate is a useful research compound. Its molecular formula is C36H66N2O8 and its molecular weight is 654.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C36H66N2O8

分子量

654.9 g/mol

IUPAC 名称

(E)-9-nitrooctadec-9-enoic acid;(E)-10-nitrooctadec-9-enoic acid

InChI

InChI=1S/2C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21;1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21);14H,2-13,15-16H2,1H3,(H,20,21)/b17-15+;17-14+

InChI 键

KKNNEUCJKHBLFK-BJZKJHGRSA-N

产品来源

United States

Foundational & Exploratory

The Endogenous Formation of 9(10)-Nitrooleate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Nitrooleate (9(10)-NO₂-OA) is a nitrated lipid that has emerged as a significant signaling molecule in various physiological and pathophysiological processes. Formed from the nitration of the ubiquitous monounsaturated fatty acid, oleic acid, this molecule is generated in vivo primarily through non-enzymatic pathways associated with inflammation and nitrative stress.[1][2] This technical guide provides an in-depth exploration of the origins of 9(10)-NO₂-OA, detailing the formation pathways, quantitative data on its endogenous levels, and the experimental protocols employed for its detection and quantification.

In Vivo Formation Pathways of this compound

The formation of 9(10)-NO₂-OA in vivo is a non-enzymatic process resulting from the reaction of oleic acid with reactive nitrogen species (RNS).[3][4] This reaction typically yields a roughly equimolar mixture of the 9-nitro and 10-nitro regioisomers.[2][5] The primary mechanisms involve the action of nitrogen dioxide (•NO₂) and peroxynitrite (ONOO⁻).[6][7]

Key Formation Mechanisms:
  • Nitrogen Dioxide (•NO₂) Mediated Nitration: Under conditions of oxidative and nitrative stress, nitric oxide (•NO) can be oxidized to the highly reactive nitrogen dioxide radical (•NO₂). This radical can directly attack the double bond of oleic acid, leading to the formation of a nitroalkyl radical intermediate. Subsequent oxidation of this radical results in the formation of 9- or 10-nitrooleate.[8]

  • Peroxynitrite (ONOO⁻) Mediated Nitration: Peroxynitrite is a potent oxidant and nitrating agent formed from the near-diffusion-limited reaction of •NO and superoxide (B77818) (O₂⁻). In acidic environments, peroxynitrite can protonate to form peroxynitrous acid (ONOOH), which can then decompose to generate •NO₂ and the hydroxyl radical (•OH), both of which can initiate the nitration of oleic acid.[5][6]

  • Myeloperoxidase-Dependent Nitration: The heme enzyme myeloperoxidase (MPO), present in neutrophils, can utilize hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) to generate nitrating species, contributing to the formation of 9(10)-NO₂-OA in inflammatory settings.[5][6]

  • Acid-Catalyzed Nitration: In acidic environments, such as the stomach, nitrite can be protonated to form nitrous acid (HNO₂), which can lead to the generation of nitrating species and subsequent nitration of dietary oleic acid.[5][6]

The following diagram illustrates the primary pathways for the in vivo formation of this compound.

G Pathways of this compound Formation in vivo OA Oleic Acid Nitrooleate This compound OA->Nitrooleate NO Nitric Oxide (•NO) NO2_radical Nitrogen Dioxide (•NO₂) NO->NO2_radical Oxidation ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2_superoxide Superoxide (O₂⁻) O2_superoxide->ONOO H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO NO2_ion Nitrite (NO₂⁻) NO2_ion->MPO Acidic_Env Acidic Environment (e.g., Stomach) NO2_ion->Acidic_Env MPO->NO2_radical Acidic_Env->NO2_radical Protonation & Decomposition NO2_radical->Nitrooleate Nitration ONOO->NO2_radical Decomposition

Caption: Primary pathways of this compound formation.

Quantitative Data on Endogenous this compound

The concentration of 9(10)-NO₂-OA in human plasma has been a subject of investigation, with reported values varying significantly across different studies and analytical methodologies. This discrepancy is likely due to the challenges in accurately quantifying these low-abundance and reactive lipids.

Biological MatrixAnalyteConcentration RangeAnalytical MethodReference(s)
Human PlasmaFree 9- and 10-Nitrooleate306 ± 44 pM and 316 ± 33 pMGC-MS/MS[9]
Human PlasmaFree Nitro-oleic acid~600 nMLC-MS/MS
Human PlasmaEsterified Nitro-oleic acid~300 nMLC-MS/MS[3]
Human PlasmaFree 9- and 10-Nitrooleate0.88 ± 0.29 nM and 0.96 nMGC-MS/MS[10]
Human PlasmaFree and Esterified Nitro-oleic acid619 ± 52 nM and 302 ± 369 nMNot specified[5][7]
Human UrineNitro-conjugated linoleic acid9.97 ± 3.98 pmol/mg creatinineLC-MS/MS[11]
Mouse MyocardiumNitro-oleic acid (post-ischemia/reperfusion)230 ± 4 nmol/LNot specified

Experimental Protocols

The accurate detection and quantification of 9(10)-NO₂-OA in biological samples are challenging due to its low endogenous concentrations and potential for artifactual formation during sample processing.[12] The most common analytical techniques employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

Lipid Extraction

A crucial first step is the efficient extraction of lipids from the biological matrix while minimizing the degradation or artificial generation of nitro-fatty acids.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., ¹⁵N-labeled 9(10)-NO₂-OA)

  • Folch solution (Chloroform:Methanol (B129727), 2:1, v/v) or other suitable solvent mixtures like methyl tert-butyl ether (MTBE).[13][14]

  • 0.9% NaCl solution

  • Centrifuge

  • Inert gas (e.g., nitrogen or argon) for solvent evaporation

Protocol:

  • To the biological sample, add a known amount of the internal standard.

  • Add a sufficient volume of cold Folch solution to the sample (typically a 20-fold excess by volume).

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a gentle stream of inert gas at room temperature.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS or derivatization for GC-MS/MS analysis.

Quantification by LC-MS/MS

LC-MS/MS is a widely used method for the direct analysis of underivatized nitro-fatty acids.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions (Typical):

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • For 9(10)-NO₂-OA: m/z 326 → 46 (corresponding to the loss of the nitro group, NO₂⁻).[15]

    • For ¹⁵N-labeled internal standard: m/z 327 → 47.[16]

  • Collision Energy and other source parameters: Optimized for the specific instrument and analytes.

Quantification:

The concentration of 9(10)-NO₂-OA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

The following diagram outlines the general workflow for the quantification of this compound using LC-MS/MS.

G Workflow for this compound Quantification by LC-MS/MS Sample Biological Sample IS_Addition Addition of Internal Standard Sample->IS_Addition Lipid_Extraction Lipid Extraction IS_Addition->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS quantification.

Conclusion

This compound is an endogenously produced lipid mediator formed through the nitration of oleic acid, a process heightened during inflammation and oxidative stress. Its in vivo concentrations are in the low nanomolar to picomolar range, and its accurate quantification requires sensitive and specific analytical methods such as LC-MS/MS and GC-MS/MS. A thorough understanding of its formation and reliable methods for its measurement are crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting nitro-fatty acid signaling pathways.

References

An In-depth Technical Guide to the Endogenous Formation and Signaling of 9(10)-Nitrooleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nitro-fatty acids (NO₂-FAs) are a class of endogenous lipid mediators generated through the non-enzymatic nitration of unsaturated fatty acids.[1] This process is heightened during metabolic stress and inflammatory conditions.[2] Among these, 9(10)-nitrooleate (NO₂-OA), derived from oleic acid, has emerged as a potent electrophilic signaling molecule with significant anti-inflammatory and cytoprotective properties.[3][4] It exerts its biological functions primarily through covalent adduction, or nitroalkylation, of nucleophilic amino acid residues on key regulatory proteins, thereby modulating critical signaling pathways.[5][6] This technical guide details the mechanisms of endogenous NO₂-OA formation, summarizes key quantitative findings, outlines its major signaling pathways, and provides detailed experimental protocols for its analysis.

Endogenous Formation of this compound

The formation of NO₂-OA is a non-enzymatic process resulting from the reaction of oleic acid with reactive nitrogen species (RNS) derived from nitric oxide (•NO) and nitrite (B80452) (NO₂⁻).[7][8][9] This reaction yields a mixture of two principal regioisomers, 9-nitrooleate and 10-nitrooleate, in approximately equal proportions.[10][11] The primary mechanisms involve the addition of nitrogen dioxide (•NO₂) across the double bond of oleic acid.

Several pathways can generate the necessary nitrating agents:

  • Nitrogen Dioxide (•NO₂) Mediated Nitration: The autoxidation of •NO in the presence of oxygen can produce •NO₂. This radical species can then directly attack the double bond of oleic acid to form a β-nitroalkyl radical intermediate, which subsequently yields the stable nitroalkene product.[2][6]

  • Peroxynitrite (ONOO⁻) Mediated Nitration: In environments with high levels of both •NO and superoxide (B77818) (O₂⁻), the potent oxidant peroxynitrite is formed. Peroxynitrite and its activated intermediates can nitrate (B79036) unsaturated fatty acids.[5][10]

  • Acid-Catalyzed Nitration: In acidic environments, such as the stomach during digestion or within ischemic tissues, nitrite (NO₂⁻) can be protonated to form nitrous acid (HNO₂), which generates various nitrating species, including N₂O₃ and •NO₂.[7]

  • Enzyme-Assisted Nitration: Heme peroxidases, like myeloperoxidase (MPO), can utilize hydrogen peroxide (H₂O₂) and nitrite to generate •NO₂, thereby catalyzing the nitration of oleic acid in inflammatory settings.[10]

G cluster_reactants Precursors & Reactive Species cluster_intermediates Nitrating Agents & Catalysts oleic_acid Oleic Acid nitro_radical β-Nitroalkyl Radical oleic_acid->nitro_radical + •NO₂ no Nitric Oxide (•NO) no2_rad Nitrogen Dioxide (•NO₂) no->no2_rad + O₂ onoo Peroxynitrite (ONOO⁻) no->onoo + O₂⁻• o2 Oxygen (O₂) superoxide Superoxide (O₂⁻•) nitrite Nitrite (NO₂⁻) nitrite->no2_rad + H⁺ / MPO + H₂O₂ h2o2 H₂O₂ mpo Myeloperoxidase (MPO) h2o2->mpo onoo->nitro_radical + Oleic Acid hplus Acidic Conditions (H⁺) no2_oa This compound nitro_radical->no2_oa

Fig. 1: Pathways of endogenous this compound formation.

Quantitative Data on Endogenous this compound

The quantification of NO₂-OA in biological matrices is challenging due to its low endogenous concentrations, high reactivity, and rapid metabolism.[12][13] This has led to some variability in reported values. Early reports suggested concentrations in the high nanomolar (nM) range, while more recent, highly sensitive mass spectrometry methods indicate that basal plasma levels are typically in the picomolar (pM) to low nM range.[12][13][14] Levels are observed to increase in conditions associated with inflammation and oxidative stress, such as ischemic heart disease.[12][15]

AnalyteMatrixConditionConcentration RangeAnalytical MethodReference(s)
9(10)-NO₂-OAHuman PlasmaHealthy Controls~600 pM - 1.8 pMGC-MS/MS[14]
9(10)-NO₂-OAHuman PlasmaHealthy Controls12.6 ± 6.0 nMLC-MS/MS[12][16]
9(10)-NO₂-OAHuman PlasmaIschemic Heart Disease21.7 ± 9.8 nMLC-MS/MS[12][16]
Esterified NO₂-OAHuman PlasmaHealthy Controls302 ± 369 nMLC-MS/MS[10]
Free NO₂-OAHuman PlasmaHealthy Controls619 ± 52 nMLC-MS/MS[10]
NO₂-FA MetabolitesHuman UrineHealthy Controls9.9 ± 4.0 pmol/mg creatinineLC-MS/MS[13]

Table 1: Reported concentrations of this compound and related metabolites in human biological samples. Note the discrepancy between studies, which may arise from differences in sample handling, derivatization, and analytical techniques.[13][14]

Signaling Mechanisms of this compound

NO₂-OA functions as a pleiotropic signaling molecule primarily through its electrophilic nature. The electron-withdrawing nitro group makes the double bond susceptible to nucleophilic attack, a reaction known as Michael addition.[6] This allows NO₂-OA to form reversible covalent adducts with nucleophilic residues on proteins, most notably cysteine thiols and to a lesser extent, histidine.[5] This post-translational modification, termed nitroalkylation, alters protein structure and function, thereby modulating downstream signaling.

Keap1-Nrf2 Antioxidant Pathway

NO₂-OA is a potent activator of the Nrf2 antioxidant response pathway. It achieves this by nitroalkylating specific cysteine residues on Keap1, the primary negative regulator of Nrf2.[17] This modification inhibits Keap1's ability to target Nrf2 for ubiquitination and proteasomal degradation. Consequently, stabilized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, and initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1).

G cluster_nucleus Nuclear Events NO2_OA 9(10)-NO₂-OA Keap1 Keap1 NO2_OA->Keap1 Nitroalkylation (Inhibition) Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds

Fig. 2: NO₂-OA activation of the Keap1-Nrf2 pathway.
NF-κB Inflammatory Pathway

NO₂-OA exerts significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][18] This can occur through multiple mechanisms, including the direct nitroalkylation of the p65 and p50 subunits of NF-κB, which can prevent their binding to DNA. Additionally, NO₂-OA can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, blocking the transcription of pro-inflammatory genes like TNF-α and IL-6.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

NO₂-OA is an endogenous ligand and agonist for PPARγ, a nuclear receptor that plays a key role in adipogenesis and inflammation.[10][19] Upon binding NO₂-OA, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in target genes, regulating their expression to produce anti-inflammatory and metabolic effects.[17]

G cluster_nfkb NF-κB Pathway cluster_ppar PPARγ Pathway NO2_OA_nfkb 9(10)-NO₂-OA IKK IKK Complex NO2_OA_nfkb->IKK Inhibits NFkB NF-κB (p65/p50) NO2_OA_nfkb->NFkB Inhibits DNA Binding IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc IκBα Degradation & NF-κB Release Inflam_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Inflam_Genes Activates NO2_OA_ppar 9(10)-NO₂-OA PPARg PPARγ NO2_OA_ppar->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Fig. 3: Modulation of NF-κB and PPARγ pathways by NO₂-OA.

Experimental Protocols

Accurate detection and quantification are crucial for studying the roles of NO₂-OA. The following sections provide an overview of key methodologies.

Protocol: Extraction and Quantification of NO₂-OA from Plasma by LC-MS/MS

This protocol is adapted from validated methods for quantifying nitro-fatty acids in biological samples.[12][16]

1. Materials and Reagents:

  • Plasma collected in EDTA tubes.

  • Internal Standard (IS): Heptadecanoic acid (HDA) or an isotopically labeled NO₂-OA standard.

  • Solvents (HPLC grade): Acetonitrile (ACN), Methanol, Diethyl Ether.

  • Butylated hydroxytoluene (BHT) as an antioxidant.

  • Formic Acid or Acetic Acid.

2. Sample Preparation and Extraction:

  • Thaw plasma samples on ice.

  • To 450 µL of plasma in a glass tube, add the internal standard and BHT.

  • Perform protein precipitation and liquid-liquid extraction by adding a mixture of diethyl ether and methanol. Vortex vigorously.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., ACN/Water mixture).

3. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column.

  • Mobile Phase: A gradient of ACN and water, both containing a small percentage of formic or acetic acid.

  • MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • NO₂-OA: Monitor the transition m/z 326 → 46.[12][16]

    • Internal Standard (HDA): Monitor the transition m/z 269 → 250.[12][16]

  • Quantification: Generate a standard curve using known concentrations of NO₂-OA standard. Quantify the endogenous NO₂-OA in samples by comparing its peak area relative to the internal standard against the standard curve.

G start Start: Plasma Sample (450 µL) add_is Add Internal Standard & Antioxidant (BHT) start->add_is extract Liquid-Liquid Extraction (e.g., Diethyl Ether/Methanol) add_is->extract centrifuge Centrifuge & Collect Organic Layer extract->centrifuge evaporate Evaporate to Dryness (Nitrogen Stream) centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze quantify Quantification vs. Standard Curve analyze->quantify

Fig. 4: Experimental workflow for NO₂-OA quantification.
Protocol: Chemical Synthesis of this compound

Multiple methods exist for the chemical synthesis of NO₂-OA standards.[20][21] A common approach involves the nitroselenation of oleic acid.[22]

1. Principle: This method involves the reaction of oleic acid with phenylselenyl bromide and sodium nitrite. This forms a transient three-membered ring intermediate across the double bond. The nitrite anion then attacks one of the two electrophilic carbons, resulting in a 1:1 mixture of 9- and 10-nitro-selenyl regioisomers. Subsequent oxidative elimination with hydrogen peroxide removes the selenyl group to form the nitroalkene double bond.[22]

2. Brief Procedure Outline:

  • Dissolve oleic acid in an appropriate solvent (e.g., acetonitrile).

  • Add phenylselenyl bromide to the solution.

  • Slowly add sodium nitrite. The reaction proceeds at room temperature.

  • After the initial reaction, add hydrogen peroxide (H₂O₂) to induce oxidative elimination.

  • The final product is a mixture of 9-NO₂-OA and 10-NO₂-OA, which can be purified using column chromatography or preparatory LC if isomer separation is required.[20]

Caution: Phenylselenyl bromide is toxic and has a strong, unpleasant odor. All synthesis steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[20]

Conclusion

This compound is an endogenously produced lipid mediator that sits (B43327) at the crossroads of nitric oxide signaling, lipid metabolism, and inflammatory responses. Its formation from oleic acid under conditions of nitrative stress generates a potent electrophilic molecule capable of modulating key cellular pathways, including the Keap1-Nrf2 antioxidant response and NF-κB-driven inflammation. The ability to accurately quantify NO₂-OA and understand its signaling mechanisms provides valuable tools for researchers and drug development professionals. Further investigation into NO₂-OA may uncover novel therapeutic strategies for a range of inflammatory diseases and offers potential as a sensitive biomarker for metabolic and inflammatory status.

References

9(10)-Nitrooleate: An Endogenous Electrophile Mediating Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-fatty acids (NO2-FAs) are a class of endogenous signaling molecules generated through the reaction of nitric oxide-derived species with unsaturated fatty acids. Among these, 9- and 10-nitrooleate (B15139382) (9(10)-NO2-OA), the nitrated derivatives of oleic acid, have emerged as potent electrophiles that modulate a variety of physiological and pathophysiological processes. Their ability to covalently modify key signaling proteins via Michael addition confers upon them significant anti-inflammatory, antioxidant, and cytoprotective properties. This technical guide provides a comprehensive overview of the formation, signaling mechanisms, and biological effects of 9(10)-NO2-OA, with a focus on quantitative data, experimental protocols, and the visualization of its complex signaling networks. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Endogenous Formation and Biodistribution

9(10)-Nitrooleate is formed endogenously through non-enzymatic reactions involving nitric oxide (•NO) and nitrite (B80452) (•NO2)-derived nitrogen dioxide with oleic acid.[1] This process is enhanced in environments characterized by inflammation and oxidative stress.[1][2] The formation can occur during digestion, metabolism, and as part of the adaptive inflammatory response.[1] Key mechanisms for the nitration of oleic acid include reactions with peroxynitrite, acidified nitrite, and myeloperoxidase in the presence of hydrogen peroxide and nitrite.[3][4] Once formed, 9(10)-NO2-OA is present in both free and esterified forms, allowing for broad biodistribution in humans and experimental models.[1]

Table 1: Endogenous Levels of Nitro-Oleic Acid (NO2-OA)
AnalyteBiological MatrixConcentrationSpeciesReference
OA-NO2Human Plasma (free acid)619 ± 52 nMHuman[3]
OA-NO2Human Plasma (esterified in phospholipids)302 ± 369 nMHuman[3]
OA-NO2Human Blood~1 nMHuman[5]
NO2-CLAHuman Plasma (basal)1–3 nMHuman[1]
NO2-CLAHuman Plasma (after NO2−/CLA supplementation)~10 nMHuman[1]
NO2-CLAHeart Tissue (post-ischemia reperfusion)~10 nMAnimal Model[1]

Note: NO2-CLA (Nitro-conjugated linoleic acid) is another prominent nitro-fatty acid often studied alongside NO2-OA.

Core Signaling Mechanisms

The primary mechanism through which 9(10)-NO2-OA exerts its biological effects is through post-translational modification of proteins via covalent adduction, specifically Michael addition.[1] The electrophilic nitroalkene moiety of 9(10)-NO2-OA reacts with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues.[6][7] This reversible modification can alter protein conformation, activity, and interaction with other molecules, thereby modulating key signaling pathways.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

9(10)-NO2-OA is a potent endogenous ligand and partial agonist for PPARγ.[3][8][9] The interaction is mediated by the covalent adduction of 9(10)-NO2-OA to a reactive cysteine residue (Cys285) within the PPARγ ligand-binding domain.[9] This activation leads to the transcriptional regulation of target genes involved in lipid metabolism, inflammation, and adipogenesis.[8][10]

PPAR_pathway PPARγ Signaling Pathway Activation by 9(10)-NO2-OA cluster_nucleus Nucleus NO2_OA This compound PPARg PPARγ NO2_OA->PPARg Covalent Adduction (Michael Addition) RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Activation Biological_Effects Anti-inflammatory Effects, Adipogenesis, Glucose Uptake Target_Genes->Biological_Effects

Caption: Activation of the PPARγ signaling pathway by 9(10)-NO2-OA.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

9(10)-NO2-OA activates the Nrf2 antioxidant response pathway. It achieves this by modifying cysteine residues on Keap1, the cytosolic repressor of Nrf2.[6] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent transcription of antioxidant and cytoprotective genes.[11]

Nrf2_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus NO2_OA This compound Keap1 Keap1 NO2_OA->Keap1 Michael Addition Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, GCLM) ARE->Antioxidant_Genes Nrf2_n->ARE Binding

Caption: Mechanisms of NF-κB signaling inhibition by 9(10)-NO2-OA.

Physiological and Therapeutic Implications

The modulation of these core signaling pathways by 9(10)-NO2-OA translates into a wide range of physiological effects and therapeutic potential.

Table 2: In Vitro and In Vivo Effects of this compound
EffectModel SystemConcentration/DoseKey FindingsReference
PPARγ ActivationMCF-7 cell reporter assay≥ 0.3 µMInduces PPARγ transactivation.[4]
PPARγ Activation3T3-L1 preadipocytes1 µMActivates PPARγ approximately 7-fold.[3]
Adipogenesis3T3-L1 preadipocytes3 µMPromotes differentiation to adipocytes.[3][4]
Glucose UptakeDifferentiated 3T3-L1 adipocytes3 µMInduces glucose uptake.[4]
Nrf2 ActivationMCF-7 cell reporter assay≥ 3 µMInduces Nrf2 transactivation.[4]
Anti-inflammatoryLPS-stimulated macrophages0.1-1.0 µMInhibits production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), NO, and superoxide.[12]
VasorelaxationEndothelium-independentNot specifiedInduces vasorelaxation, partly through NO release.[1]
CardioprotectionMouse model of myocardial ischemia-reperfusionNot specifiedReduces neutrophil accumulation and myeloperoxidase in the infarct zone.[1]
Renal ProtectionMouse model of renal ischemia-reperfusion injury500 µg/kg every 6 hours for 24 hoursDecreases plasma BUN, creatinine, and TNF-α; reduces tubular necrosis.[4]
Anti-fibroticMouse model of Angiotensin II-induced myocardial fibrosis6 mg/kg/dayAttenuates expression of α-smooth muscle actin and systemic TGF-β levels.[13][14]
T-cell ModulationActivated T-cellsNot specifiedDecreases T-cell proliferation and pro-inflammatory cytokine expression (IL-2, IL-4, IFN-γ).[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of a mixture of 9- and 10-nitrooleate is via nitroselenation of oleic acid. [15]For regio- and stereo-selective synthesis, a multi-step approach involving a Henry reaction (nitro-aldol condensation) followed by elimination can be employed. [11][16] **Example Protocol: Nitroselenation for 9(10)-NO2-OA (1g scale)[15]

  • Synthesis: In an oven-dried 100mL round-bottom flask under nitrogen, dissolve oleic acid in an appropriate solvent.

  • Add phenylselenyl bromide and silver nitrite, and stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous phase multiple times with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate via rotary evaporation.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel. The product will be an equimolar mixture of 9-NO2-OA and 10-NO2-OA isomers.

Detection and Quantification in Biological Samples

The analysis of 9(10)-NO2-OA in biological matrices such as plasma, urine, and tissues is primarily achieved using mass spectrometry-based techniques. [17][18] General Workflow: LC-MS/MS for NO2-OA Quantification

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation with a solvent like acetonitrile.

    • Extract lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • The extract is then dried and reconstituted in a mobile phase-compatible solvent.

  • Chromatographic Separation:

    • Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.

    • Use a reverse-phase column (e.g., C18) to separate 9(10)-NO2-OA from other lipid species.

    • Employ a gradient elution with solvents such as water, acetonitrile, and methanol, often with a modifier like formic acid.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically in negative ion mode.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. This involves monitoring the transition of the precursor ion (the deprotonated molecule [M-H]⁻) to specific product ions.

  • Quantification:

    • Generate a standard curve using known concentrations of a 9(10)-NO2-OA standard.

    • Use a stable isotope-labeled internal standard (e.g., d4-9(10)-NO2-OA) to correct for matrix effects and variations in sample preparation and instrument response.

quantification_workflow Workflow for Quantification of 9(10)-NO2-OA in Biological Samples Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction HPLC HPLC Separation (Reverse-Phase C18) Extraction->HPLC MS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Analysis (Quantification against Standard Curve) MS->Data

Caption: General experimental workflow for the quantification of 9(10)-NO2-OA.

Cellular Assays

NF-κB Luciferase Reporter Assay (adapted from)[5]

  • Culture cells (e.g., macrophages) that are transiently or stably transfected with an NF-κB-luciferase reporter construct.

  • Pre-treat the cells with various concentrations of 9(10)-NO2-OA or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS).

  • After an appropriate incubation period, lyse the cells.

  • Measure luciferase activity using a luminometer. A decrease in luminescence in the 9(10)-NO2-OA-treated groups compared to the stimulated control indicates inhibition of NF-κB activity.

Conclusion

This compound represents a fascinating class of endogenous signaling molecules with significant therapeutic potential. Its ability to act as a pleiotropic modulator of key signaling pathways, including PPARγ, Nrf2, and NF-κB, underscores its importance in maintaining cellular homeostasis and responding to inflammatory and oxidative stress. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of action and the development of novel therapeutic strategies based on this unique electrophilic lipid. As our understanding of the complex biology of nitro-fatty acids continues to grow, so too will the opportunities to harness their beneficial effects for human health.

References

The Core Mechanism of Action of 9(10)-Nitrooleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 9(10)-Nitrooleate (9(10)-NO₂-OA), a nitrated derivative of oleic acid, is an endogenous signaling molecule formed during inflammatory and metabolic processes. It belongs to a class of electrophilic fatty acids that exert pleiotropic effects, primarily through the modulation of key transcriptional pathways involved in inflammation and antioxidant defense. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 9(10)-NO₂-OA, intended for researchers, scientists, and professionals in drug development.

Primary Molecular Targets and Signaling Pathways

This compound's biological activities are predominantly mediated through its interaction with two key intracellular targets: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Kelch-like ECH-associated protein 1 (Keap1). These interactions trigger a cascade of downstream events that collectively contribute to its anti-inflammatory and cytoprotective phenotype.

PPARγ Activation

9(10)-NO₂-OA is a potent partial agonist of PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the regulation of inflammatory responses.[1][2][3] Unlike full agonists, the partial agonism of 9(10)-NO₂-OA leads to a distinct conformational change in the receptor, resulting in a unique pattern of gene expression that promotes anti-inflammatory and insulin-sensitizing effects without some of the adverse effects associated with full PPARγ activation.[4]

The activation of PPARγ by 9(10)-NO₂-OA is concentration-dependent, with transactivation observed at concentrations as low as 0.3 µM in reporter assays.[5] This interaction is covalent, occurring via a Michael addition reaction between the electrophilic nitroalkene moiety of 9(10)-NO₂-OA and a specific cysteine residue (Cys-285) within the ligand-binding pocket of PPARγ.[4]

dot

PPARg_Activation cluster_nucleus Nucleus NO2OA This compound PPARg PPARγ NO2OA->PPARg Covalent Adduction (Cys-285) RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes AntiInflammatory Anti-inflammatory Effects (e.g., ↓NF-κB activity) TargetGenes->AntiInflammatory Metabolic Metabolic Regulation (e.g., ↑Glucose Uptake) TargetGenes->Metabolic

Caption: PPARγ signaling pathway activated by this compound.

Keap1-Nrf2 Pathway Activation

9(10)-NO₂-OA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1]

9(10)-NO₂-OA, being an electrophile, reacts with specific cysteine residues on Keap1.[1] This covalent modification induces a conformational change in Keap1, leading to the dissociation of Nrf2.[1] Stabilized Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1).[1] The activation of Nrf2-dependent transcription by 9(10)-NO₂-OA is observed at concentrations of 3 µM and higher in reporter assays.[5]

dot

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2OA This compound Keap1 Keap1 NO2OA->Keap1 Covalent Adduction (Cys residues) Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Proteasome Proteasome Ub->Proteasome Degradation AntioxidantGenes Antioxidant Gene Transcription (e.g., HO-1) ARE->AntioxidantGenes Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection

Caption: Keap1-Nrf2 signaling pathway activated by this compound.

Inhibition of NF-κB Signaling

A major consequence of both PPARγ and Nrf2 activation by 9(10)-NO₂-OA is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. This inhibition occurs through multiple mechanisms, including direct covalent modification of NF-κB subunits and indirect suppression via the upregulation of anti-inflammatory and antioxidant gene products. This multifaceted inhibition of NF-κB contributes significantly to the potent anti-inflammatory effects of 9(10)-NO₂-OA.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the mechanism of action of this compound.

ParameterValueCell Line / SystemReference
PPARγ Activation
Transactivation Threshold≥ 0.3 µMMCF-7 cells[5]
7-fold Activation1 µMNot specified[7]
Adipogenesis Induction3 µM3T3-L1 cells[5]
Nrf2 Activation
Transactivation Threshold≥ 3 µMMCF-7 cells[5]
ARE Reporter Activation5 µM (for ChIP)HUVEC[1]
In Vitro Studies
Inhibition of O₂⁻ and NO0.1 - 1.0 µMRAW 264.7 macrophages[4]
In Vivo Studies
Colitis Attenuation5 mg/kg/dayMouse model[6]
Renal Ischemia Protection500 µg/kg (every 6h)Mouse model[5]
Plasma Concentration
Human Plasma (free acid)619 ± 52 nMHuman[7]

Detailed Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • RAW 264.7 (Murine Macrophages): Maintained in DMEM with 10% low endotoxin (B1171834) fetal bovine serum (FBS) and 1% gentamycin. For experiments, cells are cultured in serum-free DMEM for 2 hours before treatment. 9(10)-NO₂-OA is typically used at concentrations of 0.1, 0.5, and 1.0 µM, co-administered with LPS (100 ng/ml) or IL-4 (20 ng/ml) for specified time points (e.g., 4h for superoxide (B77818) detection, 24h for nitric oxide and protein expression).[4]

  • HEK-293T (Human Embryonic Kidney): Cultured in DMEM supplemented with 10% (v/v) FBS and 1% penicillin/streptomycin. Used for reporter gene assays.[1]

  • HUVEC (Human Umbilical Vein Endothelial Cells): Isolated from umbilical cords and cultivated in appropriate endothelial cell growth medium. Used for ChIP assays.[1]

  • MCF-7 (Human Breast Cancer): Utilized for PPARγ and Nrf2 reporter assays.[5]

  • SW480 (Human Colon Adenocarcinoma): Employed for in vitro studies of PPARγ expression in the context of colitis, treated with 1 µM 9(10)-NO₂-OA.[6]

Preparation of 9(10)-NO₂-OA: A stock solution of 100 mM 9(10)-NO₂-OA in methanol (B129727) is stored at -80°C. Before each experiment, a 10 mM solution is prepared from the stock and further diluted in the appropriate cell culture medium to the final desired concentration.[4]

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Cell_Culture_Workflow Start Start: Cell Culture Serum_Starve Serum Starvation (e.g., 2h in serum-free medium) Start->Serum_Starve Treat_Cells Treat Cells with 9(10)-NO₂-OA (± other stimuli like LPS) Serum_Starve->Treat_Cells Prepare_NO2OA Prepare 9(10)-NO₂-OA (Dilute from stock) Prepare_NO2OA->Treat_Cells Incubate Incubate (Specific time and conditions) Treat_Cells->Incubate Harvest Harvest Cells for Downstream Analysis Incubate->Harvest Analysis Downstream Assays: - Reporter Assay - Western Blot - ChIP Harvest->Analysis

Caption: General workflow for cell culture experiments with this compound.

PPARγ and Nrf2 Reporter Gene Assays

Principle: These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter containing specific response elements (PPRE for PPARγ, ARE for Nrf2). Activation of the transcription factor by 9(10)-NO₂-OA leads to the expression of the reporter gene, which can be quantified.

Protocol Outline (HEK-293T cells):

  • Seed HEK-293T cells in 96-well plates.

  • The following day, transfect cells using the calcium phosphate (B84403) method with the following plasmids:

    • A reporter plasmid containing multiple copies of the PPRE or ARE upstream of a luciferase gene.

    • An expression plasmid for the transcription factor of interest (PPARγ or Nrf2).

    • A normalization plasmid (e.g., pCMV-β-gal) to control for transfection efficiency.

  • 24 hours post-transfection, treat the cells with various concentrations of 9(10)-NO₂-OA or vehicle control.

  • After 16 hours of incubation, measure luciferase activity using a luminometer.

  • Normalize luciferase activity to β-galactosidase activity.[1]

Chromatin Immunoprecipitation (ChIP) for Nrf2 Binding

Principle: ChIP is used to determine if a specific protein (Nrf2) binds to a specific DNA sequence (ARE) in the cell.

Protocol Outline (HUVEC):

  • Treat HUVEC with 5 µM 9(10)-NO₂-OA or vehicle for 2 hours.

  • Cross-link proteins to DNA by adding formaldehyde (B43269) to the medium (1% final concentration) and incubating for 10 minutes at room temperature.

  • Stop the cross-linking by adding glycine.

  • Lyse the cells and isolate the nuclei.

  • Sonicate the chromatin to shear the DNA into smaller fragments.

  • Immunoprecipitate the chromatin with an anti-Nrf2 antibody overnight at 4°C. A non-specific IgG is used as a negative control.

  • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Use quantitative PCR (qPCR) to amplify the DNA region of interest (e.g., the ARE-containing promoter of an Nrf2 target gene like HMOX1). The amount of amplified DNA reflects the amount of Nrf2 bound to that region.[1]

Western Blotting for Protein Expression

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., Nrf2, HO-1) in cell lysates.

Protocol Outline:

  • Treat cells with 9(10)-NO₂-OA as described in the cell culture protocol.

  • Lyse the cells and isolate total protein or nuclear/cytoplasmic fractions.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Nrf2, anti-HO-1).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control (e.g., β-actin or Lamin B1) to ensure equal protein loading between samples.

Animal Model of Experimental Colitis

Principle: Rodent models of colitis, induced by agents like dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS), are used to study the in vivo efficacy of anti-inflammatory compounds.

Protocol Outline (DSS-induced colitis):

  • Induce colitis in mice by administering DSS (e.g., 3-5%) in their drinking water for a defined period (e.g., 7 days).

  • Administer 9(10)-NO₂-OA (e.g., 5 mg/kg/day) or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily.

  • Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.

  • At the end of the study period, euthanize the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers (e.g., cytokine levels, myeloperoxidase activity).[6]

Conclusion

This compound exerts its potent anti-inflammatory and cytoprotective effects through a multi-pronged mechanism of action centered on the activation of the PPARγ and Keap1-Nrf2 signaling pathways. By covalently modifying these key regulatory proteins, 9(10)-NO₂-OA orchestrates a transcriptional response that dampens pro-inflammatory signaling, enhances antioxidant defenses, and promotes metabolic homeostasis. The quantitative data and experimental protocols provided in this guide offer a robust framework for further investigation and development of this compound and related compounds as therapeutic agents for a range of inflammatory and metabolic diseases.

References

Nrf2 Activation by 9(10)-Nitrooleate: A Technical Guide to the Electrophilic Adduction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitro-fatty acids, such as 9(10)-Nitrooleate (9(10)-NO₂-OA), are endogenous signaling molecules that play a crucial role in cellular defense mechanisms against oxidative and electrophilic stress. A primary mechanism of their action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide provides an in-depth technical overview of the activation of Nrf2 by 9(10)-NO₂-OA through electrophilic adduction of its sensor protein, Kelch-like ECH-associated protein 1 (Keap1). This document details the molecular interactions, presents quantitative data on the activation process, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

The Molecular Mechanism of Nrf2 Activation by this compound

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1] 9(10)-NO₂-OA, an electrophilic species, activates Nrf2 by directly modifying specific cysteine residues on Keap1 through a Michael addition reaction.[2] This covalent adduction induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination.[3] Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, initiating their transcription.[2] These genes encode a wide array of antioxidant and cytoprotective proteins, forming a robust cellular defense against stress.

A key feature of Nrf2 activation by 9(10)-NO₂-OA is its independence from the highly reactive Cysteine 151 (Cys151) of Keap1, a residue targeted by many other electrophilic Nrf2 activators.[1] Instead, 9(10)-NO₂-OA preferentially adducts a distinct set of cysteine residues. The most reactive of these are Cys38, Cys226, Cys257, Cys273, Cys288, and Cys489, with Cys273 and Cys288 being the most prominent targets.[2] This unique mechanism of action may lead to distinct patterns of gene expression and physiological responses compared to Cys151-dependent activators.

Signaling Pathway Diagram

Nrf2_Activation_by_Nitrooleate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination NO2_OA This compound NO2_OA->Keap1 Electrophilic Adduction (Cys273, Cys288, etc.) sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE sMaf->ARE Binding Target_Genes Target Genes (HO-1, NQO1, GCLM) ARE->Target_Genes Transcription Nrf2_Activation_Workflow start Start: Hypothesis that Compound X activates Nrf2 reporter_assay ARE-Luciferase Reporter Assay start->reporter_assay dose_response Dose-Response and Time-Course Analysis reporter_assay->dose_response target_gene qPCR for Nrf2 Target Genes (HO-1, NQO1) dose_response->target_gene western_blot Western Blot for Nrf2 Nuclear Translocation target_gene->western_blot chip_assay ChIP-qPCR for Nrf2 Binding to ARE western_blot->chip_assay ms_analysis Mass Spectrometry for Keap1 Adduction chip_assay->ms_analysis conclusion Conclusion: Compound X is an Nrf2 activator via Keap1 adduction ms_analysis->conclusion ChIP_qPCR_Workflow start Cell Culture and Treatment with 9(10)-NO₂-OA crosslinking Cross-linking with Formaldehyde start->crosslinking lysis Cell Lysis and Chromatin Shearing (Sonication) crosslinking->lysis immunoprecipitation Immunoprecipitation with anti-Nrf2 Antibody lysis->immunoprecipitation capture Capture of Immune Complexes with Protein A/G Beads immunoprecipitation->capture washes Wash to Remove Non-specific Binding capture->washes elution Elution and Reverse Cross-linking washes->elution purification DNA Purification elution->purification qpcr qPCR with Primers for ARE of Target Genes purification->qpcr analysis Data Analysis: Calculate Enrichment qpcr->analysis

References

The Cytoprotective Mechanisms of 9(10)-Nitrooleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

9(10)-Nitrooleate (NO2-OA), an endogenous electrophilic nitro-fatty acid, has emerged as a potent signaling molecule with significant cytoprotective properties. Formed through non-enzymatic reactions of nitric oxide-derived species with oleic acid, NO2-OA exerts its protective effects against a variety of cellular stressors, including oxidative stress, inflammation, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the core mechanisms underlying the cytoprotective actions of NO2-OA, with a focus on its modulation of the Keap1-Nrf2 antioxidant response, inhibition of NF-κB-mediated inflammation, and preservation of mitochondrial integrity. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and visualizes the involved signaling pathways to facilitate further research and therapeutic development.

Introduction

Nitro-fatty acids (NO2-FAs) are a class of lipid signaling mediators generated endogenously under conditions of metabolic or inflammatory stress.[1] Among these, this compound (a mixture of 9- and 10-nitro-octadecenoic acid isomers) is a well-characterized molecule that transduces its biological activity primarily through covalent, reversible Michael addition reactions with nucleophilic cysteine and histidine residues on target proteins.[2][3] This post-translational modification alters protein function and triggers a cascade of adaptive cellular responses. The cytoprotective effects of NO2-OA are pleiotropic, stemming from its ability to simultaneously upregulate endogenous antioxidant defenses and suppress pro-inflammatory signaling pathways, making it a molecule of significant therapeutic interest.[3][4]

Core Mechanisms of Cytoprotection

The protective effects of NO2-OA are primarily attributed to three interconnected signaling pathways:

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of a battery of antioxidant and cytoprotective genes.[2][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6]

NO2-OA, as an electrophile, reacts with specific cysteine residues on Keap1.[2] This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[6] Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[7] This leads to the transcriptional activation of numerous protective enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (an antioxidant), carbon monoxide (a signaling molecule with anti-inflammatory properties), and free iron.[8][9]

  • NAD(P)H:quinone oxidoreductase-1 (NQO1): A detoxifying enzyme that catalyzes the reduction of quinones, preventing the generation of reactive oxygen species (ROS).[6]

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[6]

This robust upregulation of the cellular antioxidant machinery enhances the cell's capacity to neutralize oxidative insults and maintain redox homeostasis.

Nrf2_Pathway NO2-OA Activation of the Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2OA 9(10)-NO2-OA Keap1 Keap1 (Cys) NO2OA->Keap1 Alkylation Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, GCL) ARE->Genes Upregulates Transcription

NO2-OA activates the Nrf2 antioxidant pathway.
Attenuation of NF-κB Inflammatory Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] The most common form of NF-κB is a heterodimer of the p50 and p65 (RelA) subunits, which is held inactive in the cytoplasm by the inhibitor of κB (IκB).[11]

Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases the p50-p65 dimer, which then translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[10]

NO2-OA inhibits NF-κB signaling at multiple levels. It has been shown to covalently modify and inhibit the IKK complex, preventing IκB phosphorylation and degradation. Furthermore, NO2-OA can directly alkylate the p65 subunit, inhibiting its DNA binding and transcriptional activity.[12][13] By suppressing this critical pro-inflammatory pathway, NO2-OA effectively reduces the production of inflammatory mediators, thereby protecting cells from inflammation-induced damage.

NFkB_Pathway NO2-OA Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (TNF-α, LPS) IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation NO2OA 9(10)-NO2-OA NO2OA->IKK Inhibits NO2OA->p65_p50 Inhibits DNA κB Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (IL-6, TNF-α, MCP-1) DNA->Genes Upregulates Transcription

NO2-OA inhibits the NF-κB inflammatory pathway.
Mitochondrial Protection

Mitochondria are central to cellular life and death, and their dysfunction is a hallmark of cellular injury. NO2-OA has been shown to confer cytoprotection by targeting mitochondrial proteins. One key target is the Adenine Nucleotide Translocase 1 (ANT1), a component of the mitochondrial permeability transition pore (mPTP).[14][15] By modifying ANT1, NO2-OA can inhibit the opening of the mPTP, a critical event that leads to the collapse of the mitochondrial membrane potential (ΔΨm), cessation of ATP synthesis, and release of pro-apoptotic factors.[14] Additionally, NO2-OA can enhance mitochondrial respiration and the abundance of mitochondrial proteins, suggesting a broader role in improving mitochondrial metabolism and function.[16][17]

Quantitative Data on Cytoprotective Effects

The following tables summarize quantitative data from various studies, demonstrating the dose-dependent effects of NO2-OA on key cytoprotective markers and cell viability.

Table 1: Effect of NO2-OA on Nrf2/ARE-Dependent Gene Expression

Cell Type Treatment Concentration (µM) Outcome Fold Change vs. Control Reference
MCF-7 Cells 9/10-NO2-OA 3 ARE-Luciferase Activity ~2.5 [18]
MCF-7 Cells 9/10-NO2-OA 10 ARE-Luciferase Activity ~5.0 [7]
HAEC LNO2 (related NO2-FA) 5 HO-1 mRNA ~20 [8]
HAEC LNO2 (related NO2-FA) 10 HO-1 mRNA ~70 [8]
HUVEC OA-NO2 3 HO-1 mRNA Significant Induction [6]

| HUVEC | OA-NO2 | 3 | NQO1 mRNA | Not Statistically Significant |[6] |

Table 2: Effect of NO2-OA on Cell Viability under Stress

Cell Type Stressor Treatment Concentration (nM) Outcome % Protection / Viability Reference
Adult Mouse Cardiomyocytes Simulated Ischemia-Reperfusion LNO2 (related NO2-FA) 10 LDH Release ~30% Reduction [14]
Adult Mouse Cardiomyocytes Simulated Ischemia-Reperfusion LNO2 (related NO2-FA) 25 LDH Release ~45% Reduction [14]
Adult Mouse Cardiomyocytes Simulated Ischemia-Reperfusion LNO2 (related NO2-FA) 50 LDH Release ~50% Reduction [14]

| Human Renal Tubular Cells | Oxygen-Glucose Deprivation | OA-NO2 | 1.25 µM | ROS Generation | Attenuated |[19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytoprotective effects of NO2-OA.

Western Blot for Nrf2 Activation and Keap1 Modification

This protocol is used to assess the protein levels of Nrf2, its downstream targets (e.g., HO-1), and Keap1 in whole-cell lysates or nuclear fractions.

  • Cell Lysis: After treatment with NO2-OA, wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer (or a suitable alternative) containing a protease inhibitor cocktail. For nuclear translocation studies, use a nuclear/cytoplasmic fractionation kit.[20]

  • Protein Quantification: Determine protein concentration using a Bradford or BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.[20]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T).[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 (1:1000), Keap1 (1:1000), HO-1 (1:1000), or a loading control like β-actin or Lamin B1 (for nuclear fractions).[5][20]

  • Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

WB_Workflow Experimental Workflow: Western Blotting A Cell Treatment (NO2-OA vs. Control) B Cell Lysis & Protein Quantification A->B C SDS-PAGE (Protein Separation) B->C D PVDF Membrane Transfer C->D E Blocking (5% Milk or BSA) D->E F Primary Antibody Incubation (e.g., anti-Nrf2) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H ECL Detection & Imaging G->H I Data Analysis (Densitometry) H->I

A typical workflow for Western Blot analysis.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

  • Cell Culture: Seed cells (e.g., HeLa or primary endothelial cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with NO2-OA for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for 30-60 minutes.[3]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 20 minutes, and then permeabilize with 0.5% Triton X-100 for 20 minutes.[5]

  • Blocking: Block with 1% BSA in PBS for 1 hour.[5]

  • Primary Antibody: Incubate with a primary antibody against NF-κB p65 (1:200 dilution) overnight at 4°C.[5]

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Nuclear Staining: Counterstain nuclei with DAPI or Hoechst 33342.[5]

  • Imaging: Mount coverslips onto slides and visualize using a fluorescence microscope. Quantify nuclear vs. cytoplasmic fluorescence intensity to determine the extent of translocation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 12-24 hours to allow attachment.[16]

  • Treatment: Expose cells to a range of concentrations of NO2-OA, with or without a cytotoxic stressor.

  • MTT Addition: After the treatment period (e.g., 24-48 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm. Cell viability is proportional to the absorbance.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Loading: Culture cells in a 96-well plate. Remove the culture medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[15]

  • Treatment: Wash the cells with PBS and then add the treatment medium containing NO2-OA and/or an oxidative stressor (e.g., H2O2).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at 480 nm and emission at 530 nm.[15] Readings can be taken kinetically over time. An increase in fluorescence indicates an increase in intracellular ROS, as DCFH is oxidized to the fluorescent DCF.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a potentiometric fluorescent probe like Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm.

  • Cell Loading: Culture cells on glass-bottom dishes suitable for microscopy. Load cells with a low concentration of TMRM (e.g., 20-50 nM) in imaging buffer for 30-60 minutes at 37°C.[1][17] TMRM is a cationic dye that accumulates in the negatively charged mitochondrial matrix in a potential-dependent manner.

  • Imaging: Using a fluorescence microscope, capture baseline images of TMRM fluorescence within the mitochondria.

  • Treatment: Add NO2-OA and/or a mitochondrial toxin (e.g., the uncoupler FCCP as a control for depolarization) to the cells.[21]

  • Data Acquisition: Acquire images at regular intervals to monitor changes in TMRM fluorescence intensity over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Analysis: Quantify the average fluorescence intensity within mitochondrial regions of interest (ROIs) over time.[21]

Conclusion and Future Directions

This compound is a powerful endogenous signaling lipid that protects cells from various insults by activating the Nrf2 antioxidant pathway, suppressing NF-κB-driven inflammation, and preserving mitochondrial function. The convergence of these effects makes NO2-OA and its synthetic analogs promising candidates for therapeutic intervention in diseases characterized by oxidative stress and inflammation, such as cardiovascular disease, neurodegenerative disorders, and acute kidney injury. Future research should continue to elucidate the full spectrum of protein targets for NO2-OA, refine its pharmacokinetic and pharmacodynamic profiles, and advance its development in preclinical and clinical settings. The protocols and data presented in this guide offer a foundational resource for scientists dedicated to exploring the therapeutic potential of this fascinating molecule.

References

discovery and history of nitrated fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Nitrated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated fatty acids (NO₂-FAs) are a class of endogenous signaling molecules generated through the reaction of unsaturated fatty acids with reactive nitrogen species.[1][2] Their discovery represents a convergence of research in eicosanoid signaling, the biology of free radicals, and advancements in mass spectrometry.[1][3] These lipids are potent electrophiles that exert pleiotropic effects, primarily through the post-translational modification of proteins, thereby influencing a range of physiological and pathological processes.[4][5] This technical guide provides a comprehensive overview of the discovery, history, endogenous formation, and signaling mechanisms of nitrated fatty acids, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

Discovery and History

The journey to understanding nitrated fatty acids began with foundational discoveries in several fields. The identification of prostaglandins (B1171923) and leukotrienes as oxygenation products of unsaturated fatty acids established these lipids as signaling molecules rather than just structural components or energy sources.[1] Concurrently, the burgeoning field of free radical biology shed light on the roles of reactive oxygen and nitrogen species in cellular processes.[1]

The first demonstration of the nitration of an unsaturated fatty acid, linolenic acid, by nitric oxide-derived species was in 1994.[6] This was followed by a 1999 study on the nitration of linoleic acid.[6] A significant milestone was the identification of nitrated oleic acid (NO₂-OA) in 2003.[7][8] Subsequent research using advanced mass spectrometry techniques revealed the presence of various nitrated fatty acids, including derivatives of oleic, linoleic, and conjugated linoleic acids, in human plasma, red blood cells, and urine.[9][10][11] These discoveries were spearheaded by researchers such as Bruce A. Freeman and his colleagues.[1][12]

Further investigations into the dietary relevance of these molecules highlighted the role of the Mediterranean diet, which is rich in both unsaturated fatty acids and nitrates/nitrites from vegetables, in providing the precursors for the endogenous formation of NO₂-FAs.[6]

Endogenous Formation of Nitrated Fatty Acids

Nitrated fatty acids are formed endogenously through non-enzymatic reactions involving reactive nitrogen species, particularly nitrogen dioxide (•NO₂).[4][5] This process is favored in environments of inflammation and during gastric acidification.[4]

Two primary mechanisms for the formation of NO₂-FAs have been proposed:

  • Hydrogen Abstraction: This pathway involves the abstraction of a hydrogen atom from a bis-allylic carbon of a polyunsaturated fatty acid, leading to the formation of a pentadienyl radical. The subsequent addition of •NO₂ results in the nitrated fatty acid.[5]

  • Direct Addition: This mechanism involves the direct addition of •NO₂ to a double bond in the fatty acid, forming a nitroalkenyl radical. This radical can then be further oxidized to form the stable nitroalkene.[5][13]

Unsaturated fatty acids with conjugated double bonds, such as conjugated linoleic acid (CLA), are particularly susceptible to nitration, with reaction yields significantly higher than those for non-conjugated fatty acids.[4] As a result, nitro-conjugated linoleic acid (NO₂-cLA) is one of the most abundant endogenous NO₂-FAs.[8][11]

Quantitative Data

The following tables summarize key quantitative data related to the concentration of nitrated fatty acids in biological samples and their biological activities.

Table 1: Concentrations of Nitrated Fatty Acids in Human Biological Fluids

Nitrated Fatty AcidBiological FluidConcentrationCitation(s)
Nitro-oleic acid (NO₂-OA)Plasma (free)~1 nM - 619 ± 52 nM[7][10][13]
Plasma (esterified)302 ± 369 nM[10]
Red Blood Cells (free)59 ± 11 nM[10]
Red Blood Cells (esterified)155 ± 65 nM[10]
Nitro-linoleic acid (NO₂-LA)Plasma~500 nM[6]
Nitro-conjugated linoleic acid (NO₂-cLA)Plasma~1-3 nM (basal), up to ~10 nM (supplemented)[13]
Urine9.97 ± 3.98 pmol/mg creatinine[7]

Table 2: Inhibitory Concentrations (IC₅₀) of Nitrated Fatty Acids

Nitrated Fatty AcidTarget EnzymeIC₅₀ ValueCitation(s)
Nitro-oleic acid (NO₂-OA)5-Lipoxygenase (5-LOX)0.3 ± 0.06 µM[4]
Nitro-linoleic acid (NO₂-LA)5-Lipoxygenase (5-LOX)0.004 ± 0.002 µM[4]
9-Nitro-oleic acid (9-NO₂-OA)Colorectal Cancer Cells (HCT-116)6.5 µM[4]

Signaling Pathways

Nitrated fatty acids exert their biological effects by modulating key signaling pathways, primarily through the covalent modification of cysteine residues on target proteins.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Electrophiles like NO₂-FAs react with specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Nitro-oleic acid has been shown to modify several cysteine residues on Keap1, including Cys38, Cys226, Cys257, Cys273, Cys288, and Cys489.[14]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2_FA NO₂-FA Keap1 Keap1 NO2_FA->Keap1 Michael Addition (Cys Alkylation) Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLM) ARE->Antioxidant_Genes Transcription

Fig. 1: NO₂-FA activation of the Keap1-Nrf2 signaling pathway.
NF-κB Pathway

The NF-κB signaling pathway is a central mediator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Nitrated fatty acids can inhibit NF-κB signaling by directly modifying the p65 subunit of NF-κB, although the precise cysteine residues are still under investigation. This modification can interfere with NF-κB's ability to bind to DNA.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation NO2_FA NO₂-FA NO2_FA->NFkB Michael Addition (Inhibits DNA Binding) DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Genes (e.g., cytokines, chemokines) DNA->Inflammatory_Genes Transcription

Fig. 2: Inhibition of the NF-κB signaling pathway by NO₂-FA.
PPARγ Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Nitrated fatty acids, such as nitro-oleic acid and nitro-linoleic acid, are potent endogenous ligands for PPARγ, activating it at nanomolar concentrations.[1]

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2_FA NO₂-FA PPARg_c PPARγ NO2_FA->PPARg_c Binds PPARg_n PPARγ PPARg_c->PPARg_n Translocation RXR RXR PPARg_n->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target_Genes Target Genes (Metabolism, Inflammation) PPRE->Target_Genes Transcription

Fig. 3: Activation of the PPARγ signaling pathway by NO₂-FA.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of nitrated fatty acids.

Synthesis of Nitro-Oleic Acid via Nitroselenation

This protocol describes a two-step method for synthesizing an equimolar mixture of 9- and 10-nitro-oleic acid.[5]

Materials:

  • Oleic acid

  • Tetrahydrofuran (THF), anhydrous

  • Phenylselenyl bromide (PhSeBr)

  • Silver nitrite (B80452) (AgNO₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Hexanes

  • Diethyl ether

  • Acetic acid

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Nitroselenation Reaction:

    • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oleic acid in anhydrous THF.

    • Add phenylselenyl bromide and silver nitrite to the solution.

    • Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Oxidative Elimination:

    • Once the nitroselenation is complete, add 30% hydrogen peroxide to the reaction mixture.

    • Continue stirring until the reaction is complete, as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of diethyl ether in hexanes containing 0.5% acetic acid.[5]

Quantification of Nitrated Fatty Acids in Human Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of NO₂-OA and NO₂-LA from human plasma.[3][15]

Materials:

Procedure:

  • Sample Preparation and Extraction:

    • Thaw plasma samples on ice.

    • Spike the plasma with the internal standard.

    • Precipitate proteins by adding methanol.

    • Perform liquid-liquid extraction with diethyl ether containing BHT as an antioxidant.

    • Vortex and centrifuge the samples.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a methanol/isopropanol mixture.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes using a C18 column with a mobile phase gradient of acetonitrile and water, both containing a modifier like ammonium hydroxide.[15]

    • Perform quantification using multiple reaction monitoring (MRM) in negative ion mode. The transitions for NO₂-OA and NO₂-LA are typically m/z 326 > 46 and m/z 324 > 46, respectively, corresponding to the loss of the nitro group.[3][15]

Western Blot Analysis of Nrf2 Activation

This protocol describes the detection of Nrf2 nuclear translocation, a hallmark of its activation, in response to NO₂-FA treatment.[9][16]

Materials:

  • Cell culture (e.g., human umbilical vein endothelial cells - HUVECs)

  • NO₂-FA treatment solution

  • Cell lysis buffer (for cytoplasmic and nuclear fractionation)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Fractionation:

    • Treat cultured cells with the desired concentration of NO₂-FA for a specified time.

    • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.[16]

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the nuclear extracts using a protein assay.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-Nrf2 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate with a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Probe the same membrane for Lamin B1 as a loading control for the nuclear fraction.[16]

Conclusion

The discovery of nitrated fatty acids has opened up a new chapter in our understanding of lipid signaling and its role in health and disease. These endogenously produced molecules are potent regulators of key cellular pathways involved in inflammation, oxidative stress, and metabolism. Their unique mechanism of action, primarily through electrophilic modification of proteins, makes them attractive candidates for therapeutic development. The methodologies outlined in this guide provide a foundation for researchers to further explore the biology of nitrated fatty acids and unlock their full therapeutic potential. As research in this field continues to evolve, a deeper understanding of the nitrolipidome and its interactions will undoubtedly pave the way for novel treatments for a wide range of chronic inflammatory and fibrotic diseases.

References

9(10)-Nitrooleate in Cardiovascular Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 9(10)-Nitrooleate (OA-NO2), a nitrated derivative of oleic acid, in various cardiovascular disease models. This document details its mechanisms of action, summarizes key quantitative findings, and provides detailed experimental protocols for researchers interested in investigating its therapeutic potential.

Introduction

This compound is an endogenous signaling molecule formed through the nitration of oleic acid by reactive nitrogen species.[1] It has emerged as a promising therapeutic agent in the context of cardiovascular diseases due to its potent anti-inflammatory and cytoprotective properties. OA-NO2 exerts its effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[1][2] This guide will delve into the experimental evidence supporting the role of this compound in atherosclerosis, vascular smooth muscle cell proliferation, endothelial dysfunction, and hypertension.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are underpinned by its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular proliferation.

PPARγ Activation

This compound is a potent endogenous ligand and partial agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[3][4] Activation of PPARγ by OA-NO2 leads to the transcriptional regulation of target genes involved in anti-inflammatory responses.

PPARg_Activation cluster_nucleus Nucleus Nitrooleate This compound PPARg PPARγ Nitrooleate->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binds to RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., anti-inflammatory genes) PPRE->TargetGenes Regulates

PPARγ Activation by this compound.
Nrf2/ARE Pathway Activation

OA-NO2 is also a potent activator of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[2] By reacting with specific cysteine residues on Keap1, the primary negative regulator of Nrf2, OA-NO2 promotes the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[5]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitrooleate This compound Keap1 Keap1 Nitrooleate->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Nrf2_n->ARE Binds to

Nrf2 Pathway Activation by this compound.

Quantitative Data in Cardiovascular Disease Models

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in various cardiovascular disease models.

Table 1: Effects of this compound on Atherosclerosis in ApoE-/- Mice
ParameterTreatment GroupDose & DurationResultCitation
Atherosclerotic Lesion Area (Aortic Root) Vehicle-0.59 ± 0.05 mm²[1]
Oleic Acid (OA)-0.56 ± 0.01 mm²[1]
This compound (OA-NO2)8 mg/kg/day for 12 weeks (subcutaneous)0.40 ± 0.04 mm² (32% reduction vs. vehicle) [1]
Atherosclerotic Plaque Formation (Whole Aorta) Vehicle--[1]
This compound (OA-NO2)8 mg/kg/day for 12 weeks (subcutaneous)39% reduction vs. vehicle [1]
Monocyte/Macrophage Area within Lesion Vehicle--[1]
This compound (OA-NO2)8 mg/kg/day for 12 weeks (subcutaneous)Significantly decreased vs. vehicle [1]
Table 2: Effects of Nitro-linoleic Acid (LNO2) on Vascular Smooth Muscle Cell (VSMC) Proliferation
Cell TypeTreatmentConcentrationResultCitation
Rat Aortic Smooth Muscle Cells (RASMCs) 2% FBS (Control)-100% proliferation[5]
LNO2 + 2% FBS2.5 µMSignificant inhibition of proliferation [5]
LNO2 + 2% FBS5 µMFurther significant inhibition of proliferation [5]
Table 3: Effects of this compound on Blood Pressure in Angiotensin II-Induced Hypertension
Animal ModelTreatmentDoseResultCitation
Mice Angiotensin II (Ang II)500 ng/kg/minInduces hypertension[6]
Ang II + this compound (OA-NO2)5 mg/kg/daySignificantly lower systolic (~15 mmHg reduction) and diastolic (~12 mmHg reduction) blood pressure compared to Ang II alone [6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis and Purification of this compound

Objective: To synthesize and purify 9- and 10-nitro-octadecenoic acid.

Protocol: A common method for the synthesis of this compound is through the nitroselenation of oleic acid.[7]

  • Synthesis:

    • Oven-dry a 100 mL round-bottom flask containing a stir bar and cool to room temperature under nitrogen.

    • Add oleic acid (1g) to the flask.

    • Dissolve the oleic acid in an appropriate solvent (e.g., ether).

    • Cool the solution in an ice bath.

    • Add phenylselenyl bromide (PhSeBr) and silver nitrite (B80452) (AgNO2) to the stirred solution.

    • Allow the reaction to proceed for the specified time, monitoring by thin-layer chromatography (TLC).

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

In Vivo Atherosclerosis Model in ApoE-/- Mice

Objective: To evaluate the effect of this compound on the development of atherosclerosis in a murine model.

Protocol: [1][9]

  • Animals and Diet:

    • Use male apolipoprotein E-deficient (ApoE-/-) mice.

    • At 8 weeks of age, start the mice on a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for the duration of the study.

  • Treatment Administration:

    • Implant osmotic mini-pumps subcutaneously for continuous delivery of either vehicle (e.g., polyethylene (B3416737) glycol), oleic acid (control), or this compound.

    • A typical dose for this compound is 8 mg/kg/day.[9]

    • Continue treatment for 12 weeks.

  • Atherosclerotic Lesion Analysis (En Face Oil Red O Staining): [1][10]

    • At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the entire aorta from the heart to the iliac bifurcation.

    • Carefully clean the aorta of surrounding adipose and connective tissue.

    • Cut the aorta longitudinally and pin it flat on a black wax dish.

    • Stain the aorta with a filtered Oil Red O solution for 25 minutes.

    • Destain in 85% propylene (B89431) glycol for 3 minutes.

    • Capture digital images of the stained aorta.

    • Quantify the atherosclerotic lesion area (red-stained regions) as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

Objective: To assess the effect of this compound on VSMC proliferation.

Protocol: [5][11][12][13]

  • Cell Culture:

    • Isolate primary vascular smooth muscle cells from the aortas of rats or mice.

    • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • WST-1 Proliferation Assay:

    • Seed VSMCs into a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

    • Synchronize the cells by serum starvation (0.5% FBS) for 24-48 hours.

    • Treat the cells with various concentrations of this compound or vehicle control in the presence of a pro-proliferative stimulus (e.g., 10% FBS or platelet-derived growth factor).

    • Incubate for 24-48 hours.

    • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Western Blot Analysis for Nrf2 Pathway Activation

Objective: To determine the effect of this compound on the expression of Nrf2 and its target gene, HO-1.

Protocol: [14][15]

  • Cell Treatment and Lysis:

    • Culture human umbilical vein endothelial cells (HUVECs) to near confluence.

    • Treat the cells with this compound (e.g., 3 µM) for various time points (e.g., 0, 4, 8, 16 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships described in this guide.

Workflow for Atherosclerosis Study in ApoE-/- Mice.

VSMC_Proliferation_Assay Start Start: Isolate and Culture VSMCs Seeding Seed VSMCs in 96-well Plate Start->Seeding Starvation Serum Starvation (24-48 hours) Seeding->Starvation Treatment Treat with this compound and Proliferative Stimulus Starvation->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation WST1 Add WST-1 Reagent Incubation->WST1 Incubation2 Incubate for 2-4 hours WST1->Incubation2 Readout Measure Absorbance at 450 nm Incubation2->Readout End End: Quantify Cell Proliferation Readout->End

Workflow for VSMC Proliferation Assay.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of cardiovascular disease. Its multifaceted mechanism of action, involving the activation of both PPARγ and Nrf2 signaling pathways, positions it as a promising candidate for further investigation. This technical guide provides a foundational resource for researchers aiming to explore the role of this compound in cardiovascular health and disease, offering both a summary of current knowledge and practical guidance for experimental design. Further research is warranted to fully elucidate its clinical utility and to optimize its therapeutic application.

References

The Role of 9(10)-Nitrooleate in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(10)-Nitrooleate [9(10)-NO₂-OA], a nitrated derivative of oleic acid, is an endogenous signaling molecule that plays a pivotal role in the regulation of metabolic and inflammatory pathways. Formed through non-enzymatic reactions involving nitric oxide or its metabolites, 9(10)-NO₂-OA acts as a partial agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Concurrently, it exerts potent anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling cascade. This technical guide provides a comprehensive overview of the mechanisms of action of 9(10)-NO₂-OA, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Metabolic syndrome, characterized by a cluster of conditions including obesity, insulin (B600854) resistance, hypertension, and dyslipidemia, represents a significant global health challenge. Chronic low-grade inflammation is a key underlying feature of metabolic dysregulation. In recent years, endogenous lipid mediators have emerged as critical regulators of both metabolic and inflammatory processes. Among these, nitrated fatty acids, such as this compound, have garnered considerable attention for their pleiotropic therapeutic potential.

This compound is a mixture of two positional isomers, 9-nitrooleate and 10-nitrooleate, formed from the nitration of oleic acid.[1] This reaction can be mediated by peroxynitrite, acidified nitrite, or myeloperoxidase in the presence of hydrogen peroxide and nitrite.[1] As an electrophilic species, 9(10)-NO₂-OA can covalently modify key signaling proteins, thereby modulating their function and initiating a cascade of downstream cellular responses. This guide will delve into the core mechanisms of 9(10)-NO₂-OA action, focusing on its role in metabolic regulation through the activation of PPARs and Nrf2, and the inhibition of pro-inflammatory pathways.

Core Signaling Pathways of this compound

The metabolic and anti-inflammatory effects of 9(10)-NO₂-OA are primarily mediated through three key signaling pathways:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: 9(10)-NO₂-OA is a potent agonist of PPARs, with a particular affinity for PPARγ.[2][3] PPARs are nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism, adipogenesis, and inflammation.

  • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation: As an electrophile, 9(10)-NO₂-OA can activate the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.

  • Nuclear Factor Kappa B (NF-κB) Inhibition: 9(10)-NO₂-OA has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This inhibition is a key mechanism underlying its potent anti-inflammatory effects.

The interplay between these pathways contributes to the overall therapeutic potential of 9(10)-NO₂-OA in metabolic diseases.

PPARγ Activation Pathway

9(10)-NO₂-OA directly binds to and activates PPARγ, leading to the transcription of genes involved in adipocyte differentiation, lipid storage, and insulin sensitization.

PPAR_Activation cluster_nucleus Nucleus NO2OA This compound PPARg PPARγ NO2OA->PPARg Binds & Activates RXR RXR PPARg->RXR PPRE PPRE (PPAR Response Element) PPARg->PPRE Binds to RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Adipogenesis, Glucose Uptake) PPRE->TargetGenes Initiates

9(10)-NO₂-OA activates the PPARγ signaling pathway.
Nrf2 Activation Pathway

9(10)-NO₂-OA activates Nrf2 by covalently modifying Keap1, a protein that targets Nrf2 for degradation. This leads to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of antioxidant genes.

Nrf2_Activation cluster_nucleus Nucleus NO2OA This compound Keap1 Keap1 NO2OA->Keap1 Covalently Modifies Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation of Ub_Proteasome Ubiquitin-Proteasome Degradation Nrf2->Ub_Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant Gene Transcription (e.g., HO-1, GCLM) ARE->AntioxidantGenes Initiates Nrf2_n->ARE Binds to

9(10)-NO₂-OA activates the Nrf2 antioxidant pathway.
NF-κB Inhibition Pathway

9(10)-NO₂-OA inhibits the NF-κB pathway by directly modifying components of the signaling cascade, such as the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates to NO2OA This compound NO2OA->NFkB Directly Modifies & Inhibits Nuclear Translocation InflammatoryGenes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_n->InflammatoryGenes Initiates Endothelial_Workflow Start Start: Culture Endothelial Cells (e.g., HUVECs) Treat Treat with 9(10)-NO₂-OA and/or Inflammatory Stimuli (e.g., IFN-γ, TNF-α) Start->Treat Incubate Incubate for a Defined Period Treat->Incubate Harvest Harvest Cells and Supernatant Incubate->Harvest Analysis Downstream Analyses Harvest->Analysis GeneExpr Gene Expression (qRT-PCR) Analysis->GeneExpr ProteinExpr Protein Expression/Activation (Western Blot) Analysis->ProteinExpr AdhesionAssay Macrophage Adhesion Assay Analysis->AdhesionAssay Cytokine Cytokine Secretion (ELISA) Analysis->Cytokine

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 9-Nitrooleate and 10-Nitrooleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitro-fatty acids are endogenously produced signaling molecules that exhibit significant therapeutic potential due to their electrophilic nature and ability to modulate various cellular pathways, including the NRF2 antioxidant response.[1][2] The precise regio- and stereoisomeric form of these lipids can significantly influence their biological activity.[3][4] Therefore, robust and selective synthetic methods are crucial for advancing research and development in this area. This document provides detailed protocols for the stereoselective synthesis of (9E)-9-nitro-octadec-9-enoic acid (9-nitrooleate) and (9E)-10-nitro-octadec-9-enoic acid (10-nitrooleate), primarily focusing on a strategy involving a Henry (nitro-aldol) reaction followed by a base-promoted β-elimination.[1][5][6] This approach allows for the preparation of ultrapure regio- and stereoisomers.[1][5]

Synthetic Strategy Overview

The stereoselective synthesis of 9-nitrooleate and 10-nitrooleate (B15139382) is achieved through a convergent strategy. The key steps involve:

  • Preparation of Key Intermediates: Synthesis of the required nitroalkane and aldehyde building blocks.

  • Henry (Nitro-Aldol) Reaction: Coupling of the nitroalkane and aldehyde to form a β-nitro alcohol intermediate. This step establishes the regiochemistry of the final product.[3][4]

  • β-Elimination: Stereoselective elimination of the hydroxyl group from the β-nitro alcohol to generate the desired (E)-nitroalkene.

  • Hydrolysis: Conversion of the methyl ester to the final carboxylic acid product.

G

Quantitative Data Summary

The following tables summarize the reported yields and stereoselectivity for the key steps in the synthesis of 9-nitrooleate and 10-nitrooleate.

Table 1: Synthesis of (9E)-10-Nitrooleate

StepProductYieldDiastereomeric Ratio (d.r.)E/Z RatioReference
Henry Reactionβ-Nitro Alcohol Adduct (3a)67%1.48:1N/A[1][6]
β-Elimination & Hydrolysis(9E)-10-Nitrooleate45%N/A99:1[6]

Table 2: Synthesis of (9E)-9-Nitrooleate

StepProductYieldDiastereomeric Ratio (d.r.)E/Z RatioReference
Preparation of Nitroalkane 1bNitroalkane 1b72% (3 steps)N/AN/A[1][6]
Henry Reactionβ-Nitro Alcohol Adduct (3b)Not isolated1.1:1N/A[1][6]
β-Elimination(9E)-9-Nitrooleate Methyl Ester57%N/A99:1[1][5][6]
Hydrolysis(9E)-9-Nitrooleate81%N/A99:1[1][5][6]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (9E)-10-Nitrooleate

This protocol is based on the method described by Chrenko et al.[1][5][6]

Materials:

Procedure:

  • Henry Reaction:

    • In a suitable reaction vessel, create a neat mixture of nitroalkane 1a (1.0 mmol, 1.0 equiv) and aldehyde 2a (1.2 mmol, 1.2 equiv).

    • Cool the mixture to 0 °C.

    • Add 1,1,3,3-tetramethylguanidine (TMG) (0.2 mmol, 0.2 equiv).

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • After 12 hours, cool the mixture back to 0 °C and add 5 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic phases, dry over sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude adduct (3a) by flash column chromatography to yield the desired β-nitro alcohol as an inseparable mixture of diastereoisomers.[1][6]

  • β-Elimination and Hydrolysis:

    • Dissolve the β-nitro alcohol adduct (3a) (0.66 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Cool the resulting mixture to 0 °C.

    • Add triethylamine (Et₃N) (1.98 mmol, 3.0 equiv) followed by trifluoroacetic anhydride (TFAA) (0.99 mmol, 1.5 equiv).

    • Stir the reaction at room temperature and monitor for completion.

    • Upon completion, perform an aqueous workup and purify the resulting methyl ester.

    • For the final hydrolysis step, employ Candida antarctica Lipase B (CAL-B) to hydrolyze the methyl ester, which has been shown to yield the desired 10-nitrooleate with high E stereoselectivity.[6]

G start Start: Nitroalkane 1a & Aldehyde 2a henry_reaction Henry Reaction (Neat, TMG, 0°C to RT, 12h) start->henry_reaction extraction Aqueous Workup & Extraction (EtOAc) henry_reaction->extraction purification1 Flash Column Chromatography extraction->purification1 adduct_3a β-Nitro Alcohol Adduct (3a) purification1->adduct_3a elimination β-Elimination (DCE, Et3N, TFAA, 0°C to RT) adduct_3a->elimination hydrolysis Enzymatic Hydrolysis (CAL-B) elimination->hydrolysis purification2 Purification hydrolysis->purification2 final_product Final Product: (9E)-10-Nitrooleate purification2->final_product

Protocol 2: Stereoselective Synthesis of (9E)-9-Nitrooleate

This protocol is also based on the method described by Chrenko et al.[1][5][6]

Materials:

  • Nitroalkane 1b (prepared in three steps from aldehyde 2a with a 72% overall yield)[1][6]

  • Nonanal (B32974) (aldehyde 2b)

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N)

  • Trifluoroacetic anhydride (TFAA)

  • Enzyme for hydrolysis (e.g., lipase)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Henry Reaction:

    • In a suitable reaction vessel, create a neat mixture of nitroalkane 1b (1.0 mmol, 1.0 equiv) and nonanal (1.2 mmol, 1.2 equiv).

    • Cool the mixture to 0 °C.

    • Add 1,1,3,3-tetramethylguanidine (TMG) (0.2 mmol, 0.2 equiv).

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • The crude product, a mixture of two diastereoisomers of the β-nitro alcohol adduct (3b), is used directly in the next step without purification.[1]

  • β-Elimination:

    • Dissolve the crude adduct (3b) (0.66 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Cool the resulting mixture to 0 °C.

    • Add triethylamine (Et₃N) (1.98 mmol, 3.0 equiv) followed by trifluoroacetic anhydride (TFAA) (0.99 mmol, 1.5 equiv).

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous workup and purify the crude product by flash column chromatography to obtain (9E)-9-nitrooleate methyl ester as a single E isomer.[1][5]

  • Hydrolysis:

    • The purified (9E)-9-nitrooleate methyl ester is subjected to enzymatic hydrolysis to yield the final product, (9E)-9-nitrooleate.[1][5]

G start Start: Nitroalkane 1b & Nonanal henry_reaction Henry Reaction (Neat, TMG, 0°C to RT, 12h) start->henry_reaction crude_adduct Crude β-Nitro Alcohol Adduct (3b) henry_reaction->crude_adduct elimination β-Elimination (DCE, Et3N, TFAA, 0°C to RT) crude_adduct->elimination purification1 Flash Column Chromatography elimination->purification1 methyl_ester (9E)-9-Nitrooleate Methyl Ester purification1->methyl_ester hydrolysis Enzymatic Hydrolysis methyl_ester->hydrolysis purification2 Purification hydrolysis->purification2 final_product Final Product: (9E)-9-Nitrooleate purification2->final_product

Signaling Pathways and Biological Relevance

Nitro-fatty acids, including 9- and 10-nitrooleate, are known to be potent electrophiles that can react with nucleophilic residues in proteins, thereby modulating their function.[7] A key signaling pathway affected by these lipids is the Keap1-Nrf2 pathway. Under basal conditions, Nrf2 is targeted for degradation by Keap1. However, electrophiles like nitro-oleic acid can modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.[1]

G

The synthetic protocols detailed herein provide a reliable and stereoselective route to obtaining high-purity 9-nitrooleate and 10-nitrooleate. The use of the Henry reaction followed by a controlled elimination is a powerful strategy for accessing these valuable research compounds. The availability of specific regio- and stereoisomers is essential for elucidating their precise mechanisms of action and for the development of novel therapeutics targeting inflammatory and oxidative stress-related diseases.

References

Application Notes and Protocols for the Direct Nitration of Oleic Acid to Produce 9(10)-Nitrooleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-fatty acids (NO₂-FA) are endogenous signaling molecules formed through the reaction of unsaturated fatty acids with nitrogen dioxide (•NO₂) or other nitrating species.[1][2] Among these, 9- and 10-nitrooleic acid (9(10)-NO₂-OA) have garnered significant interest due to their potent anti-inflammatory and cytoprotective effects.[1][3] These molecules act as electrophiles, reacting with nucleophilic targets to modulate signaling pathways such as Nrf2/Keap1 and peroxisome proliferator-activated receptor (PPAR).[1][3][4] The synthesis of 9(10)-NO₂-OA is crucial for preclinical and clinical investigations into its therapeutic potential. This document provides detailed protocols for the direct nitration of oleic acid to produce a mixture of 9- and 10-nitrooleate (B15139382) regioisomers.

Synthesis Strategies

Several methods exist for the synthesis of nitrooleic acid. The choice of method depends on the desired purity, yield, and regio- and stereospecificity.

  • Direct Nitration with •NO₂: This method mimics the in vivo formation of nitro-fatty acids but often results in a complex mixture of products and byproducts, making purification challenging.[1]

  • Nitroselenation/Nitromercuration: A two-step method that activates the double bond of oleic acid for nitration, yielding an equimolar mixture of 9- and 10-nitrooleate.[1][2] This is a convenient method for producing the regioisomer mixture.

  • Henry Nitro-Aldol Reaction: A multi-step synthesis that allows for the production of specific regio- and stereoisomers of nitrooleic acid with high purity.[1][5] This method is more complex and has a lower overall yield compared to the nitroselenation approach.[1]

This document will focus on the nitroselenation/nitromercuration method as a reliable approach for producing a 9(10)-nitrooleate mixture.

Quantitative Data Summary

The following table summarizes the typical yields for different synthetic approaches to nitrooleic acid.

Synthesis MethodProductTypical YieldPurityReference
Nitroselenation/NitromercurationEquimolar mixture of 9- and 10-NO₂-OA~30%Mixture of regioisomers[1]
Multi-step (Henry Reaction)Single, pure regioisomer (e.g., 9-NO₂-OA)12–36% (overall)>99%[1]

Experimental Protocols

Protocol 1: Synthesis of 9(10)-Nitrooleic Acid via Nitroselenation/Nitromercuration

This protocol is adapted from published methods and provides a reliable means to generate an equimolar mixture of 9- and 10-nitrooleate.[1]

Materials:

  • Oleic acid (freshly opened ampoule)

  • Tetrahydrofuran (THF), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Mercury (II) chloride (HgCl₂)

  • Phenylselenyl bromide (PhSeBr) - CAUTION: Lachrymator

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

  • Round bottom flasks

  • Stir bar

  • Ice bath

  • Nitrogen gas supply

  • Glass syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Oven-dry a 100 mL round bottom flask containing a stir bar.

    • Cool the flask to room temperature under a nitrogen atmosphere.

    • Add 12 mL of anhydrous THF to the flask via a glass syringe.

    • Add 1.00 g (3.5 mmol) of oleic acid to the flask.

    • Rinse the oleic acid container with 9 mL of anhydrous ACN and add it to the flask.

    • Stir the solution and cool it in an ice bath for 20 minutes.

  • Addition of Reagents:

    • Add 1.15 g (4.2 mmol) of mercury (II) chloride to the cold solution and stir for 10 minutes.

    • Carefully add 0.93 g (3.9 mmol) of phenylselenyl bromide. Work in a fume hood as it is a lachrymator.

    • Stir the reaction mixture in the ice bath for 10 minutes.

  • Oxidation:

    • Slowly add 30 mL of 30% hydrogen peroxide to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup and Extraction:

    • Quench the reaction by adding 30 mL of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract three times with 30 mL of diethyl ether.

    • Combine the organic layers and wash once with 30 mL of water and once with 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate for 20 minutes.

  • Purification:

    • Filter the solution and remove the solvent by rotary evaporation.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the this compound mixture as a pale yellow oil.[6]

Visualizations

Reaction Pathway: Nitroselenation/Nitromercuration of Oleic Acid

Nitroselenation oleic_acid Oleic Acid intermediate Selenonium Ion Intermediate oleic_acid->intermediate PhSeBr, HgCl2 nitro_mercury Nitro-mercury Adduct intermediate->nitro_mercury NO2- nitro_selenium Nitro-selenium Adduct nitro_mercury->nitro_selenium Transmetalation nitrooleate This compound nitro_selenium->nitrooleate Oxidative Elimination (H2O2)

Caption: Nitroselenation/Nitromercuration of Oleic Acid.

Experimental Workflow: Synthesis of this compound

Workflow start Start: Oleic Acid reaction_setup Reaction Setup: - Dry Glassware - Add Oleic Acid, THF, ACN - Cool to 0°C start->reaction_setup reagent_addition Reagent Addition: - Add HgCl2 - Add PhSeBr reaction_setup->reagent_addition oxidation Oxidation: - Add H2O2 - Stir for 24h at RT reagent_addition->oxidation workup Workup: - Quench with NaHCO3 - Extract with Ether - Wash with H2O and Brine oxidation->workup drying Drying: - Dry with Na2SO4 workup->drying purification Purification: - Rotary Evaporation - Column Chromatography drying->purification product Product: this compound purification->product Signaling no2fa Nitro-Fatty Acid (e.g., 9(10)-NO2-OA) adduct Michael Adduct Formation no2fa->adduct Electrophilic Attack nucleophile Nucleophilic Target (e.g., Cysteine in Keap1) nucleophile->adduct nrf2 Nrf2 Release adduct->nrf2 are Antioxidant Response Element (ARE) Transcription nrf2->are

References

Application Notes and Protocols: Purification and Characterization of 9(10)-Nitrooleate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-fatty acids (NFAs) are endogenous lipid mediators that are gaining significant attention in the scientific community for their potent anti-inflammatory and cytoprotective effects.[1] Among these, the isomers 9-nitrooleate (9-NO₂-OA) and 10-nitrooleate (B15139382) (10-NO₂-OA) are of particular interest due to their potential as therapeutic agents for a range of inflammatory diseases.[1] These isomers are formed through the nitration of oleic acid and act as signaling molecules primarily through a mechanism known as nitroalkylation, which involves the covalent modification of key regulatory proteins.[1][2][3][4]

The distinct biological activities and therapeutic potential of 9- and 10-NO₂-OA underscore the critical need for robust methods for their purification and detailed characterization. Positional and geometric isomers of nitrooleate can exhibit different reactivities and biological effects, making their separation and individual analysis paramount for research and drug development.[1][5] This document provides detailed application notes and protocols for the purification and characterization of 9(10)-nitrooleate isomers, tailored for researchers, scientists, and professionals in the field of drug development.

Data Presentation

Table 1: Physicochemical Properties of 9- and 10-Nitrooleate
Property9-Nitrooleate10-Nitrooleate
CAS Number 875685-44-2[6]10008043 (Item No.)[6]
Molecular Formula C₁₈H₃₃NO₄[6]C₁₈H₃₃NO₄[7]
Molecular Weight 327.5[6]327.5
Appearance Pale yellow oil[8]Pale yellow oil
UV Absorbance (λmax) ~255 nm[6]~256 nm[7]
Table 2: Mass Spectrometry Data for 9- and 10-Nitrooleate
Ionization ModeParent Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
Negative ESI-MS/MS 326.246 ([NO₂]⁻), 279 ([M-H-HONO]⁻)[9]
Positive ESI-MS 328.2 ([M+H]⁺)Varies with instrument and conditions[4]
GC-MS (PFB derivative) 326 ([M-PFB]⁻)46 ([NO₂]⁻), 195, 197 (specific for 9-NO₂-OA)[9]
Table 3: ¹H-NMR Chemical Shifts for Distinguishing Nitrooleate Isomers
Proton9-NO₂-OA (ppm)10-NO₂-OA (ppm)Reference
Nitroalkene proton (E-isomer) ~7.10~7.10[10]
Nitroalkene proton (Z-isomer) ~5.70~5.70[10]

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Experimental Protocols

Protocol 1: Purification of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of 9- and 10-nitrooleate isomers from a mixture using reversed-phase HPLC.

Materials:

  • Mixture of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acetic acid or Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 2 x 150 mm, 3 µm particle size)[11]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude mixture of this compound in the mobile phase starting condition (e.g., 65% aqueous mobile phase) to a suitable concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% acetic acid or TFA.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid or TFA.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 250 µL/min.[11]

    • Injection Volume: 10-50 µL.

    • Detection: UV at 256 nm.[8]

    • Gradient Elution:

      • Start with 65% Mobile Phase A.

      • Hold for 3 minutes.

      • Ramp to 20% Mobile Phase A over 45 minutes.[11]

      • Wash the column with 100% Mobile Phase B.

      • Re-equilibrate the column with the starting conditions.

  • Fraction Collection: Collect the fractions corresponding to the separated 9- and 10-nitrooleate peaks.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.

Protocol 2: Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol outlines the analysis of purified nitrooleate isomers by LC-MS/MS for identity confirmation and quantification.

Materials:

  • Purified 9- and 10-nitrooleate isomers

  • Stable isotope-labeled internal standard (e.g., ¹⁵N-labelled or d₁₇-labelled nitrooleate)[7][9]

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare solutions of the purified isomers and the internal standard in the mobile phase.

  • LC Conditions: Use the same or similar LC conditions as described in Protocol 1.

  • MS/MS Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), negative.

    • Selected Reaction Monitoring (SRM) Transitions:

      • For 9- and 10-NO₂-OA: m/z 326 → m/z 46.[9]

      • For ¹⁵N-labelled internal standard: m/z 327 → m/z 47.[9]

  • Data Analysis:

    • Confirm the identity of the isomers by their retention times and fragmentation patterns.

    • Quantify the isomers by comparing the peak areas of the analyte to the internal standard.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H-NMR to confirm the structure and distinguish between the E and Z isomers of 9- and 10-nitrooleate.

Materials:

  • Purified nitrooleate isomer

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the purified isomer in the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum.

    • Key signals to observe are the protons on the nitroalkene double bond.

  • Data Interpretation:

    • A chemical shift around 7.10 ppm is indicative of the (E)-isomer.[10]

    • A chemical shift around 5.70 ppm suggests the presence of the (Z)-isomer.[10]

    • Further analysis of the full spectrum will confirm the overall fatty acid structure.[12][13]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis/Source cluster_purification Purification cluster_characterization Characterization cluster_isomers Purified Isomers start Crude this compound Mixture hplc HPLC Separation (Reversed-Phase C18) start->hplc iso9 Purified 9-Nitrooleate hplc->iso9 iso10 Purified 10-Nitrooleate hplc->iso10 lcms LC-MS/MS Analysis nmr NMR Spectroscopy iso9->lcms iso9->nmr iso10->lcms iso10->nmr

Caption: Workflow for purification and characterization.

Signaling Pathways of Nitrooleate Isomers

signaling_pathways cluster_stimulus Stimulus cluster_targets Intracellular Targets cluster_downstream Downstream Effects no2_oa 9/10-Nitrooleate ppar PPARγ no2_oa->ppar Activates keap1 Keap1 no2_oa->keap1 Inhibits nfkb NF-κB no2_oa->nfkb Inhibits other_targets Other Proteins (e.g., STAT3, STING) no2_oa->other_targets Modulates gene_exp Altered Gene Expression ppar->gene_exp nrf2 Nrf2 keap1->nrf2 Releases anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory Reduces gene_exp->anti_inflammatory antioxidant Antioxidant Response nrf2->antioxidant

Caption: Key signaling pathways modulated by nitrooleates.

References

Application Note: Mass Spectrometry Analysis of 9(10)-Nitrooleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(10)-Nitrooleate (9(10)-NO₂-OA) is a nitrated fatty acid formed from the reaction of nitric oxide-derived species with oleic acid.[1][2] It exists as a mixture of two positional isomers, 9-nitrooleate (9-NO₂-OA) and 10-nitrooleate (B15139382) (10-NO₂-OA).[1] These electrophilic lipid mediators are involved in various signaling pathways and have shown anti-inflammatory and cytoprotective effects, making them promising targets in drug development.[3][4][5] Accurate and sensitive quantification of 9(10)-NO₂-OA in biological matrices is crucial for understanding its physiological roles and therapeutic potential. This document provides detailed protocols for the analysis of 9(10)-NO₂-OA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

Signaling Pathways of this compound

This compound exerts its biological effects by modulating key signaling pathways, primarily through covalent adduction to nucleophilic amino acid residues on target proteins.[5] Two major pathways affected are the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[3][6]

  • PPARγ Activation: 9(10)-NO₂-OA can directly bind to and activate PPARγ, a nuclear receptor that regulates gene expression involved in adipogenesis, lipid metabolism, and inflammation.[1][6]

  • Nrf2 Pathway Activation: 9(10)-NO₂-OA can induce the Nrf2-antioxidant response element (ARE) pathway.[4][6] This occurs through the modification of Keap1, a repressor protein of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and subsequent transcription of antioxidant and cytoprotective genes.[4]

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nrf2 Nrf2 Pathway cluster_ppar PPARγ Pathway 9_10_NO2_OA_ext This compound 9_10_NO2_OA_int This compound 9_10_NO2_OA_ext->9_10_NO2_OA_int Cellular Uptake Keap1 Keap1 9_10_NO2_OA_int->Keap1 Modification PPARg PPARγ 9_10_NO2_OA_int->PPARg Activation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes PPARg_RXR PPARγ-RXR Complex (nucleus) PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binding Target_Genes Target Gene Expression PPRE->Target_Genes

Caption: Signaling pathways of this compound.

Quantitative Data Summary

The reported concentrations of 9- and 10-nitrooleate in human plasma vary significantly depending on the analytical method used. GC-MS/MS methods have reported concentrations in the picomolar to low nanomolar range, while earlier LC-MS/MS methods reported higher concentrations.[7][8][9] This discrepancy highlights the importance of robust and validated analytical methods for accurate quantification.

AnalyteMatrixMethodConcentrationReference
9-NO₂-OAHuman PlasmaGC-MS/MS~1 nM[7]
10-NO₂-OAHuman PlasmaGC-MS/MS~1 nM[7]
9-NO₂-OAHuman PlasmaGC-MS/MS306 ± 44 pM[9]
10-NO₂-OAHuman PlasmaGC-MS/MS316 ± 33 pM[9]
Free NO₂-OAHuman PlasmaLC-MS/MS~600 nM[7][10]
Esterified NO₂-OAHuman PlasmaLC-MS/MS~300 nM[7][10]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is based on methods that utilize liquid-liquid extraction followed by reversed-phase liquid chromatography coupled to tandem mass spectrometry.[11]

1. Materials and Reagents

  • This compound standard (Cayman Chemical or equivalent)

  • 15N-labeled this compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, water, and acetic acid

  • Butylated hydroxytoluene (BHT)

  • Human plasma (collected in EDTA tubes)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 450 µL of plasma, add the internal standard (e.g., ¹⁵N-labeled 9-NO₂-OA) and an antioxidant like BHT.

  • Precipitate proteins by adding ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Perform liquid-liquid extraction on the supernatant using a suitable organic solvent like diethyl ether or ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.

  • Gradient: A suitable gradient to separate 9-NO₂-OA and 10-NO₂-OA. For example, start at 60% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (NESI).[12]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9(10)-NO₂-OA: m/z 326 → m/z 46 ([NO₂]⁻).[11][12]

    • ¹⁵N-9(10)-NO₂-OA (IS): m/z 327 → m/z 47 ([¹⁵NO₂]⁻).[12]

lc_ms_workflow Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation LLE Liquid-Liquid Extraction Protein_Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (C18, NESI, MRM) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: LC-MS/MS workflow for 9(10)-NO₂-OA analysis.
Protocol 2: GC-MS/MS Analysis of this compound in Human Plasma

This protocol involves solid-phase extraction, derivatization to a more volatile and ionizable form, and analysis by GC-MS/MS.[7]

1. Materials and Reagents

  • This compound standard

  • ¹⁵N-labeled this compound internal standard (IS)

  • Pentafluorobenzyl (PFB) bromide (derivatizing agent)

  • Diisopropylethylamine (DIPEA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • GC-grade solvents (e.g., hexane, ethyl acetate)

2. Sample Preparation and Derivatization

  • Acidify plasma samples to approximately pH 5.[7]

  • Add the internal standard.

  • Perform Solid-Phase Extraction (SPE) to isolate the fatty acids.

  • Elute the fatty acids and evaporate the solvent.

  • Derivatize the sample by adding PFB bromide and DIPEA in a suitable solvent (e.g., acetonitrile).[7]

  • Incubate to form the PFB esters.

  • Evaporate the reaction mixture and reconstitute in a GC-compatible solvent (e.g., iso-octane).

3. GC-MS/MS Conditions

  • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Injection: Splitless injection.

  • Oven Temperature Program: A program that separates the PFB esters of 9-NO₂-OA and 10-NO₂-OA.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Capture Negative Chemical Ionization (ECNICI).[7]

  • Selected Reaction Monitoring (SRM) Transitions:

    • 9(10)-NO₂-OA-PFB: m/z 326 ([M-PFB]⁻) → m/z 46 ([NO₂]⁻).[7][12]

    • ¹⁵N-9(10)-NO₂-OA-PFB (IS): m/z 327 ([M-PFB]⁻) → m/z 47 ([¹⁵NO₂]⁻).[7]

gc_ms_workflow Plasma_Sample Acidified Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Derivatization Derivatization (PFB Bromide) SPE->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GC_MS_Analysis GC-MS/MS Analysis (ECNICI, SRM) Reconstitution->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Caption: GC-MS/MS workflow for 9(10)-NO₂-OA analysis.

Conclusion

Both LC-MS/MS and GC-MS/MS are powerful techniques for the quantification of this compound in biological samples. The choice of method may depend on the required sensitivity, sample throughput, and available instrumentation. Given the discrepancy in reported physiological concentrations, careful method validation, including assessment of accuracy, precision, and limits of detection, is critical for obtaining reliable quantitative data. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response.

References

Application Notes and Protocols for the Detection of 9(10)-Nitrooleate in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Nitrooleate (9(10)-NO₂-OA) is a nitrated fatty acid generated endogenously through the reaction of nitric oxide-derived species with oleic acid. These lipid signaling molecules are involved in a variety of physiological and pathophysiological processes, including inflammation and metabolic regulation. The accurate and sensitive quantification of 9(10)-NO₂-OA in various tissues is crucial for understanding its biological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the detection and quantification of 9(10)-NO₂-OA in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data

The quantification of 9(10)-NO₂-OA in tissues is a developing area of research, and comprehensive data across a wide range of tissues is limited. Most quantitative studies to date have focused on plasma or have been semi-quantitative in tissue. The following table summarizes available quantitative data for nitro-fatty acids in tissues. It is important to note that concentrations can vary significantly based on the physiological or pathological state of the tissue.

TissueSpeciesConditionAnalyteConcentration (nM)Reference
HeartMurineIschemia/ReperfusionNitro-linoleic acid (LNO₂)17.3 ± 4.7[1]
HeartMurineIschemia/ReperfusionNitro-oleic acid (NO₂-OA)Detected, not quantified[1]

Experimental Protocols

This section outlines a general protocol for the extraction and quantification of 9(10)-NO₂-OA from tissue samples. This protocol is based on established lipid extraction methods and LC-MS/MS principles for nitro-fatty acid analysis. It is essential to optimize and validate this protocol for each specific tissue type and experimental condition.

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₁₈-9(10)-Nitrooleate)

  • LC-MS grade methanol, acetonitrile, water, and chloroform

  • LC-MS grade acetic acid or ammonium (B1175870) hydroxide

  • Butylated hydroxytoluene (BHT)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

  • LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer)

Protocol 1: Tissue Sample Preparation and Lipid Extraction (Folch Method)
  • Tissue Collection and Homogenization:

    • Excise tissues of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.

    • Weigh the frozen tissue (typically 50-100 mg).

    • In a pre-chilled homogenization tube containing ceramic or steel beads, add the weighed tissue and a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v) containing 0.01% BHT.

    • Homogenize the tissue thoroughly using a bead beater or other appropriate homogenizer. Perform homogenization on ice to prevent degradation.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Spike the homogenate with a known amount of isotopically labeled internal standard (e.g., ¹³C₁₈-9(10)-Nitrooleate) to correct for extraction efficiency and matrix effects.

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Three layers will be visible: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

    • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean tube.

  • Sample Concentration and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 85:15 acetonitrile:water with 0.1% acetic acid).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Mobile Phase A: Water with 0.1% acetic acid or 0.05% ammonium hydroxide

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid or 0.05% ammonium hydroxide

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-3 min: 85% B

      • 3-4 min: Linear ramp to 100% B

      • 4-7 min: Hold at 100% B

      • 7-8 min: Return to 85% B

      • 8-10 min: Re-equilibration at 85% B

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 326 -> m/z 46 (loss of NO₂)[2]

      • ¹³C₁₈-9(10)-Nitrooleate (Internal Standard): m/z 344 -> m/z 46[3]

    • Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for the specific instrument being used.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

experimental_workflow tissue_collection Tissue Collection (Snap-freeze in Liquid N2) homogenization Homogenization (Chloroform:Methanol 2:1) tissue_collection->homogenization Weighing extraction Lipid Extraction (Folch Method) homogenization->extraction Add Internal Std drying Solvent Evaporation (Nitrogen Stream) extraction->drying Collect Organic Layer reconstitution Reconstitution (Mobile Phase) drying->reconstitution lcms LC-MS/MS Analysis (UPLC-QqQ) reconstitution->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: A generalized workflow for the extraction and analysis of this compound from tissue samples.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily through covalent adduction to reactive cysteine residues on target proteins. The main pathways affected are NF-κB, Nrf2, and PPARs.

signaling_pathway cluster_0 This compound Signaling NO2OA This compound IKK IKK NO2OA->IKK Inhibits Keap1 Keap1 NO2OA->Keap1 Inhibits PPAR PPARγ NO2OA->PPAR Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_genes Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds Antioxidant_genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_genes RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Metabolic_genes Metabolic & Anti-inflammatory Gene Expression PPRE->Metabolic_genes

Caption: Key signaling pathways modulated by this compound, leading to its anti-inflammatory and cytoprotective effects.

References

Application Notes and Protocols for Conducting Nrf2 Activation Assays with 9(10)-Nitrooleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response, protecting cells from oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][3] Electrophilic compounds can modify reactive cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[1][4] This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[3][5][6]

9(10)-Nitrooleate (NO2-OA) is an endogenous electrophilic nitro-fatty acid that has been identified as a potent activator of the Nrf2 signaling pathway.[4][7][8] It functions by covalently modifying specific cysteine residues on Keap1, thereby inhibiting Nrf2 degradation and promoting the transcription of Nrf2-dependent genes.[4][7] This document provides detailed protocols for assessing the activation of the Nrf2 pathway by 9(10)-NO2-OA in a cellular context.

Key Experimental Approaches

A multi-faceted approach is recommended to robustly characterize the activation of Nrf2 by 9(10)-NO2-OA. The following assays provide complementary information on different aspects of the signaling pathway:

  • Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay: A primary screening method to quantify the transcriptional activity of Nrf2 in a high-throughput format.[3][9]

  • Western Blotting for Nrf2 Nuclear Translocation: To visualize and quantify the accumulation of Nrf2 protein in the nucleus, a key indicator of its activation.[3][10]

  • Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of well-established Nrf2 target genes, confirming the functional consequence of Nrf2 activation.[3][6]

Data Presentation

The following tables summarize representative quantitative data for Nrf2 activation by this compound.

Table 1: Concentration-Dependent Activation of ARE-Driven Transcription by 9(10)-NO2-OA in MCF-7 Cells

9(10)-NO2-OA Concentration (µM)Fold Induction of ARE-Luciferase Activity (relative to vehicle control)
01.0
1~1.5
3Significant Activation Observed
10Robust Activation

Note: Data is compiled from studies showing significant ARE/Nrf2-driven transcription at concentrations ≥ 3 μM.[7][11] The exact fold induction can vary depending on the cell type and experimental conditions.

Table 2: Time-Dependent Nuclear Accumulation of Nrf2 in Response to 10 µM 9(10)-NO2-OA

Time Post-Treatment (hours)Relative Nuclear Nrf2 Protein Levels (normalized to loading control)
0Basal
3Peak Accumulation
5Elevated
10Declining

Note: This table is based on findings that show Nrf2 levels peaking around 3-5 hours post-treatment.[7]

Table 3: Upregulation of Nrf2 Target Gene Expression by 9(10)-NO2-OA

Target GeneFold Change in mRNA Expression (relative to vehicle control)
HMOX1Significant Upregulation
NQO1Significant Upregulation
GCLMSignificant Upregulation

Note: 9(10)-NO2-OA has been shown to induce the mRNA expression of these Nrf2 target genes in a dose-dependent manner.[6][10]

Experimental Protocols

ARE-Luciferase Reporter Gene Assay

This assay quantifies the ability of 9(10)-NO2-OA to induce transcription from an ARE-driven reporter gene.

Materials:

  • Mammalian cell line (e.g., MCF-7, HepG2)

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)

  • Lipofectamine 2000 or other suitable transfection reagent

  • 96-well cell culture plates

  • This compound (NO2-OA)

  • Vehicle control (e.g., DMSO)

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter gene expression.

  • Treatment: Prepare serial dilutions of 9(10)-NO2-OA in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 9(10)-NO2-OA or vehicle control.

  • Incubation: Incubate the treated cells for 18-24 hours at 37°C and 5% CO₂.[3]

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add the luciferase reagent to each well as per the manufacturer's protocol (e.g., 100 µL per well).

    • Incubate for 10-30 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.[3]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity (from the ARE reporter) to the Renilla luciferase activity (from the control plasmid).

    • Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by the average normalized luciferase activity of the vehicle control wells.

Western Blotting for Nrf2 Nuclear Translocation

This protocol details the detection of Nrf2 accumulation in the nucleus following treatment with 9(10)-NO2-OA.

Materials:

  • Mammalian cell line (e.g., HEK293, A549)

  • 6-well cell culture plates

  • This compound (NO2-OA)

  • Vehicle control (e.g., DMSO)

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with 9(10)-NO2-OA (e.g., 10 µM) or vehicle for various time points (e.g., 0, 1, 3, 6 hours).

  • Cell Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli sample buffer.[3]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the nuclear Nrf2 signal to the Lamin B1 signal.

    • Analyze the purity of the fractions by probing for Lamin B1 (nuclear) and GAPDH (cytoplasmic).

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol measures the change in mRNA levels of Nrf2 target genes after 9(10)-NO2-OA treatment.

Materials:

  • Mammalian cell line

  • 6-well cell culture plates

  • This compound (NO2-OA)

  • Vehicle control (e.g., DMSO)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with different concentrations of 9(10)-NO2-OA or vehicle for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing cDNA, primers, and qPCR master mix.

    • Run the reaction in a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔΔCt_vehicle).[3]

Visualizations

Caption: Nrf2 signaling pathway activation by this compound.

Experimental_Workflow cluster_assays Nrf2 Activation Assays start Start: Cell Culture treatment Treatment with 9(10)-NO2-OA start->treatment reporter_assay ARE-Luciferase Assay treatment->reporter_assay western_blot Western Blot for Nuclear Nrf2 treatment->western_blot qpcr qPCR for Target Genes treatment->qpcr data_analysis Data Analysis reporter_assay->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion: Nrf2 Activation Confirmed data_analysis->conclusion Logical_Relationships NO2_OA This compound (Stimulus) Keap1_Mod Keap1 Cysteine Modification NO2_OA->Keap1_Mod causes Nrf2_Stab Nrf2 Stabilization & Nuclear Translocation Keap1_Mod->Nrf2_Stab leads to ARE_Binding ARE Binding Nrf2_Stab->ARE_Binding enables Gene_Exp Target Gene Expression ARE_Binding->Gene_Exp results in

References

Application Notes and Protocols for In Vivo Administration of 9(10)-Nitrooleate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 9(10)-Nitrooleate (9(10)-NO₂-OA), a nitrated derivative of oleic acid, in various mouse models. This document includes detailed experimental protocols, a summary of quantitative data from published studies, and visualizations of key signaling pathways and experimental workflows. 9(10)-NO₂-OA is a potent signaling molecule with demonstrated anti-inflammatory, cardioprotective, and metabolic benefits, making it a promising therapeutic candidate for a range of diseases.[1][2][3]

Overview of this compound's Biological Activity

This compound is an endogenous lipid signaling molecule formed through the nitration of oleic acid by species such as peroxynitrite and myeloperoxidase.[4] It exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[4][5] Additionally, it has been shown to inhibit the pro-inflammatory nuclear factor 'kappa-light-chain-enhancer' of activated B-cells (NF-κB) pathway.[5][6][7] These actions collectively contribute to its anti-inflammatory, antioxidant, and cytoprotective properties observed in various preclinical models.[2][3][8]

Summary of In Vivo Administration and Effects

The following tables summarize the quantitative data from key studies investigating the in vivo effects of this compound in mouse models.

Table 1: Administration Protocols for this compound in Mouse Models

Mouse ModelAdministration RouteDosageDurationVehicleReference
Renal Ischemia-Reperfusion InjuryIntraperitoneal Injection500 µg/kg every 6 hours24 hoursNot Specified[4]
Heart Failure with Preserved Ejection Fraction (HFpEF)Subcutaneous Osmotic Mini-pump8.17 mg/kg/day4 weeksPolyethylene (B3416737) glycol:ethanol (90:10)[6]
Acute Lung Injury (LPS-induced)Intratracheal Injection50 µgSingle dose10% DMSO[5]
Hypoxia-Induced Pulmonary HypertensionSubcutaneous Osmotic Mini-pump1.04 nmol/g/h2 or 4 weeksNot Specified[7]
Myocardial Ischemia-ReperfusionIntraperitoneal Injection20 nmol/gSingle dose 15 min prior to reperfusionNot Specified[9][10]
Myocardial Ischemia-ReperfusionSubcutaneous Osmotic Mini-pump6 mg/kg3 days prior to ischemiaNot Specified[9]
Nonalcoholic Fatty Liver Disease (NAFLD)Subcutaneous Osmotic Mini-pump8 mg/kg/day8 weeksPolyethylene glycol[11]

Table 2: Summary of Therapeutic Effects of this compound in Mouse Models

Disease ModelKey FindingsQuantitative ChangesReference
Renal Ischemia-Reperfusion InjuryReduced kidney damage and inflammation.Decreased plasma BUN, creatinine, and TNF-α; Decreased kidney MPO and IL-1β.[4]
Heart Failure with Preserved Ejection Fraction (HFpEF)Ameliorated diastolic dysfunction and improved mitochondrial function.Normalized glucose tolerance; Reduced body weight.[6][12]
Acute Lung Injury (LPS-induced)Reduced lung inflammation and injury.Decreased capillary leakage, lung edema, and neutrophil infiltration; Decreased plasma pro-inflammatory cytokines.[5]
Hypoxia-Induced Pulmonary HypertensionAttenuated pulmonary hypertension and right ventricular hypertrophy.Significantly decreased right ventricular systolic pressure.[7]
Myocardial Ischemia-ReperfusionReduced myocardial infarct size.46% reduction in infarct size (normalized to area at risk).[9][10]
Sepsis (CLP-induced)Inhibited neutrophil chemotaxis.Inhibited PMN migration in response to fMLP stimulation; Decreased TNFα and IL-1β secretion from PMNs.[13]
Nonalcoholic Fatty Liver Disease (NAFLD)Protected against steatosis and fibrosis.Reduced hepatic triglyceride accumulation; Improved body composition and energy metabolism.[14]

Experimental Protocols

Protocol for Subcutaneous Administration via Osmotic Mini-Pump (for Chronic Disease Models)

This protocol is adapted from studies on heart failure, pulmonary hypertension, and NAFLD.[6][7][11]

  • Preparation of this compound Solution:

    • Dissolve this compound in the appropriate vehicle (e.g., polyethylene glycol:ethanol 90:10).

    • The concentration should be calculated based on the pump's flow rate and the desired daily dosage for the average weight of the mice.

  • Animal Anesthesia and Pump Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave and disinfect the dorsal thoracic region.

    • Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.

    • Insert a pre-filled osmotic mini-pump (e.g., ALZET model 2002 or 2004) into the pocket.

    • Close the incision with sutures or surgical staples.

    • Provide post-operative analgesia as per institutional guidelines.

  • Monitoring:

    • Monitor the mice daily for any signs of distress or complications at the surgical site.

    • The pump will deliver the compound continuously for the specified duration (e.g., 2 or 4 weeks).

Protocol for Intratracheal Administration (for Acute Lung Injury Models)

This protocol is based on a study of LPS-induced acute lung injury.[5]

  • Preparation of this compound Solution:

    • Dissolve this compound in a vehicle suitable for pulmonary administration (e.g., 10% DMSO in sterile saline).

    • The final volume for intratracheal injection should be small (e.g., 50 µL).

  • Animal Anesthesia and Intubation:

    • Anesthetize the mouse (e.g., with ketamine and xylazine (B1663881) intraperitoneally).

    • Perform a tracheotomy to expose the trachea.

  • Administration:

    • Induce acute lung injury by intratracheal injection of lipopolysaccharide (LPS).

    • After a specified time (e.g., 30 minutes), administer the this compound solution or vehicle control intratracheally.

  • Post-Administration and Sample Collection:

    • Allow the mice to recover for a defined period (e.g., 5.5 hours).

    • Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid, lung tissue, and blood for analysis.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways of this compound

The following diagram illustrates the key signaling pathways modulated by this compound.

G cluster_0 This compound (9(10)-NO₂-OA) cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects NO2OA 9(10)-NO₂-OA PPARg PPARγ NO2OA->PPARg Activates Nrf2 Nrf2 NO2OA->Nrf2 Activates NFkB NF-κB NO2OA->NFkB Inhibits AntiInflammatory Anti-inflammatory Effects (e.g., ↓ TNFα, IL-1β, IL-6) PPARg->AntiInflammatory Antioxidant Antioxidant Response (e.g., ↑ Heme Oxygenase-1) Nrf2->Antioxidant ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Chronic Administration in a Heart Failure Model

The diagram below outlines a typical experimental workflow for evaluating this compound in a chronic mouse model.

G start Start: HFpEF Mouse Model Induction (e.g., High-Fat Diet + L-NAME) treatment Treatment Initiation: Subcutaneous Osmotic Pump Implantation (9(10)-NO₂-OA or Vehicle) start->treatment monitoring Chronic Treatment & Monitoring (4 weeks) treatment->monitoring assessment Functional Assessment (e.g., Echocardiography, Glucose Tolerance Test) monitoring->assessment endpoint Endpoint: Tissue & Blood Collection (e.g., Heart, Plasma) assessment->endpoint analysis Molecular & Histological Analysis (e.g., Proteomics, Histology) endpoint->analysis

Caption: Workflow for chronic 9(10)-NO₂-OA administration.

Logical Relationship of this compound's Anti-inflammatory Action in Acute Lung Injury

This diagram shows the logical flow of events leading to the therapeutic effect of this compound in an acute lung injury model.

G cluster_pathways Molecular Modulation cluster_outcomes Pathophysiological Outcomes LPS LPS Insult NFkB ↓ NF-κB Activity NO2OA 9(10)-NO₂-OA Administration PPARg ↑ PPARγ Activity NO2OA->PPARg Nrf2 ↑ Nrf2 Activity NO2OA->Nrf2 NO2OA->NFkB Inflammation ↓ Pro-inflammatory Cytokines PPARg->Inflammation Nrf2->Inflammation NFkB->Inflammation Injury ↓ Lung Edema & Neutrophil Infiltration Inflammation->Injury

Caption: Anti-inflammatory action of 9(10)-NO₂-OA in acute lung injury.

References

Application Notes and Protocols: Studying Adipogenesis with 9(10)-Nitrooleate in 3T3-L1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3T3-L1 cell line, derived from mouse embryos, is a well-established and widely used in vitro model for studying the conversion of preadipocytes into mature, lipid-storing adipocytes—a process known as adipogenesis.[1][2] This process is orchestrated by a cascade of transcription factors, primarily peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs).[3][4]

9(10)-Nitrooleate (9(10)-NO₂-OA) is an endogenous signaling molecule formed by the nitration of oleic acid during inflammatory and metabolic processes.[5][6] It has been identified as a potent partial agonist of PPARγ.[5][7] Studies have shown that 9(10)-NO₂-OA can induce adipogenesis in 3T3-L1 preadipocytes and promote glucose uptake in mature adipocytes, making it a molecule of significant interest for research in metabolic diseases like obesity and diabetes.[6][8]

These application notes provide detailed protocols for inducing and assessing adipogenesis in 3T3-L1 cells, with a specific focus on investigating the effects of 9(10)-NO₂-OA.

Signaling Pathways in Adipogenesis

Adipogenesis is initiated by a standard differentiation cocktail (MDI) containing insulin, dexamethasone (B1670325) (a glucocorticoid), and 3-isobutyl-1-methylxanthine (B1674149) (IBMX, a phosphodiesterase inhibitor).[1] This cocktail triggers a transcriptional cascade, as depicted below. 9(10)-NO₂-OA influences this process primarily through the direct activation of PPARγ.

G Standard MDI-Induced Adipogenesis Signaling Cascade MDI Differentiation Cocktail (IBMX, Dexamethasone, Insulin) CEBPB_D C/EBPβ and C/EBPδ (Early Transcription Factors) MDI->CEBPB_D Induces expression PPARG_CEBPA PPARγ and C/EBPα (Master Regulators) CEBPB_D->PPARG_CEBPA Activate transcription PPARG_CEBPA->PPARG_CEBPA Adipogenic_Genes Adipocyte-Specific Genes (e.g., FABP4, SCD-1, Adiponectin) PPARG_CEBPA->Adipogenic_Genes Activate expression Adipocyte Mature Adipocyte (Lipid Accumulation, Insulin Sensitivity) Adipogenic_Genes->Adipocyte Promote maturation

Caption: Canonical signaling cascade for MDI-induced 3T3-L1 adipogenesis.

G Mechanism of this compound in Adipogenesis cluster_0 Nucleus NO2OA This compound PPARG PPARγ (Nuclear Receptor) NO2OA->PPARG Binds and Activates RXR RXR PPARG->RXR PPRE PPAR Response Element (PPRE) in DNA PPARG->PPRE Binds RXR->PPRE Adipogenic_Genes Adipogenic Gene Transcription PPRE->Adipogenic_Genes Initiates Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis

Caption: this compound acts as a direct ligand for the PPARγ nuclear receptor.

Experimental Workflow

The following diagram outlines the overall workflow for investigating the effects of 9(10)-NO₂-OA on 3T3-L1 adipogenesis.

G Overall Experimental Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis start Seed 3T3-L1 Preadipocytes confluency Grow to Confluency (+ 2 days post-confluency) start->confluency induction Induce Differentiation (MDI +/- 9(10)-NO₂-OA) confluency->induction maturation Mature Adipocytes (8-12 days) induction->maturation oro Oil Red O Staining (Lipid Accumulation) maturation->oro qpcr RT-qPCR (Gene Expression) maturation->qpcr wb Western Blot (Protein Expression) maturation->wb

Caption: Workflow for studying 9(10)-NO₂-OA effects on 3T3-L1 adipogenesis.

Experimental Protocols

1. 3T3-L1 Cell Culture and Differentiation

This protocol is adapted from standard, widely used methods for 3T3-L1 differentiation.[9][10]

a. Materials

  • Cells: 3T3-L1 preadipocytes (e.g., ATCC CL-173)

  • Preadipocyte Expansion Medium: DMEM (high glucose), 10% Bovine Calf Serum (BCS), 1% Penicillin-Streptomycin (P/S).

  • Differentiation Medium (MDI): DMEM, 10% Fetal Bovine Serum (FBS), 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, 1.0 µg/mL Insulin.

  • Insulin Medium: DMEM, 10% FBS, 1% P/S, 1.0 µg/mL Insulin.

  • Maintenance Medium: DMEM, 10% FBS, 1% P/S.

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO) to prepare a stock solution.

b. Protocol

  • Cell Seeding: Seed 3T3-L1 preadipocytes in the desired culture vessel (e.g., 6-well or 12-well plates) in Preadipocyte Expansion Medium. Culture at 37°C in a 5% CO₂ incubator.

  • Growth to Confluency: Culture the cells, changing the medium every 2-3 days, until they reach 100% confluency. It is crucial to not let preadipocytes become over-confluent if they are to be passaged further.[9]

  • Contact Inhibition: Maintain the confluent cells in Preadipocyte Expansion Medium for an additional 48 hours (Day -2 to Day 0). This step is critical for growth arrest.

  • Initiation of Differentiation (Day 0): Aspirate the medium and replace it with Differentiation Medium (MDI). This is the stage to add the test compound. Prepare MDI medium containing the desired final concentration of 9(10)-NO₂-OA (e.g., 3 µM) or vehicle control.[6][8]

  • Induction (Day 2): After 48 hours, remove the MDI medium and replace it with Insulin Medium (with or without 9(10)-NO₂-OA, depending on the experimental design).

  • Maturation (Day 4 onwards): After another 48 hours, replace the Insulin Medium with Maintenance Medium. Change the Maintenance Medium every 2-3 days.

  • Harvest: Mature adipocytes, characterized by visible lipid droplets, are typically ready for analysis between Day 8 and Day 12.

2. Quantification of Lipid Accumulation (Oil Red O Staining)

Oil Red O staining is the standard method for visualizing and quantifying neutral lipids in mature adipocytes.[3][10][11]

a. Materials

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin (or 4% Paraformaldehyde) for fixation

  • 60% Isopropanol (B130326)

  • Oil Red O (ORO) Stock Solution: 0.35 g ORO powder in 100 mL of 99% isopropanol.

  • ORO Working Solution: Mix 3 parts ORO Stock Solution with 2 parts distilled water. Let it sit for 10 minutes and filter through a 0.2 µm filter.[10]

  • 100% Isopropanol for elution.

b. Protocol

  • Wash: Gently wash the differentiated adipocyte monolayer twice with PBS.

  • Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature.

  • Wash: Remove formalin and wash the cells twice with distilled water, then once with 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add enough ORO Working Solution to completely cover the cell layer. Incubate for 10-20 minutes at room temperature.

  • Wash: Remove the ORO solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Imaging (Qualitative): Add PBS to the wells and capture images using a light microscope.

  • Quantification:

    • After the final water wash, allow the plates to dry completely.

    • Add 100% isopropanol to each well (e.g., 1 mL for a 12-well plate) and incubate on a shaker for 10 minutes to elute the stain.

    • Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength between 490-520 nm.[1][11]

3. Gene Expression Analysis (RT-qPCR)

This method is used to quantify the mRNA levels of key adipogenic marker genes.

a. Materials

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR primers for target and reference genes.

b. Protocol

  • RNA Extraction: On the desired day of differentiation, wash cells with PBS and lyse them directly in the culture dish according to the RNA extraction kit manufacturer's protocol. Ensure RNA is of high purity (A260/280 ratio of ~2.0).[12]

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Set up qPCR reactions using the qPCR master mix, cDNA template, and primers. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[13] Normalize the expression of target genes to a stable reference gene (e.g., Rplp0 or 18s).[12][14]

Table 1: Suggested Murine qPCR Primers for Adipogenesis Markers

Gene SymbolGene NameForward Primer (5' -> 3')Reverse Primer (5' -> 3')
PpargPeroxisome proliferator-activated receptor gammaTCGCTGATGCACTGCCTATGGAGAGGTCCACAGAGCTGATT
CebpaCCAAT/enhancer-binding protein alphaGCGGGAACGCAACAACATCGTCACTGGTCAACTCCAGCAC
Fabp4 (aP2)Fatty acid binding protein 4AAGGTGAAGAGCATCATAACCCTTCACGCCTTTCATAACACATTCC
AdipoqAdiponectinGTTGCAAGCTCTCCTGTTCCTGGTCGTAGGTGAAGAGAACGG
Rplp0Ribosomal protein, large, P0AGATGCAGCAGATCCGCATGTTCTTGCCCATCAGCACC

4. Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the protein levels of the master adipogenic regulators PPARγ and C/EBPα.[3][15][16]

a. Materials

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

b. Protocol

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PPARγ) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using image analysis software and normalize to a loading control like β-actin.

Data Presentation

Table 2: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

Data are illustrative and based on expected outcomes. Values are represented as mean ± SEM.

Treatment GroupConcentration (µM)Oil Red O Absorbance (510 nm)Fold Change vs. Vehicle
Undifferentiated Control -0.15 ± 0.020.38
Differentiated (Vehicle) 0 (DMSO)0.40 ± 0.051.00
9(10)-NO₂-OA 10.58 ± 0.061.45
9(10)-NO₂-OA 30.82 ± 0.072.05
9(10)-NO₂-OA 100.85 ± 0.082.13
Rosiglitazone (Positive Control) 11.10 ± 0.092.75

Table 3: Effect of this compound on Adipogenic Gene Expression (Day 8)

Data are illustrative and based on expected outcomes. Values represent relative mRNA expression (Fold Change vs. Differentiated Vehicle).[6][8]

Treatment Group (3 µM)PpargCebpaFabp4
Differentiated (Vehicle) 1.00 ± 0.121.00 ± 0.151.00 ± 0.20
9(10)-NO₂-OA 2.15 ± 0.251.80 ± 0.212.50 ± 0.30
Rosiglitazone (Positive Control) 2.80 ± 0.312.45 ± 0.283.75 ± 0.41

References

Application Notes and Protocols for Measuring Glucose Uptake in Adipocytes Treated with 9(10)-Nitrooleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Nitrooleate (9(10)-NO₂-OA) is a nitrated fatty acid that has emerged as a significant signaling molecule with pleiotropic effects, including anti-inflammatory and metabolic regulatory properties. In the context of metabolic disease research, its role in modulating glucose homeostasis is of particular interest. These application notes provide a comprehensive guide for investigating the effects of 9(10)-NO₂-OA on glucose uptake in adipocytes, a critical process in systemic glucose regulation. The protocols detailed below, along with the accompanying signaling pathway and workflow diagrams, offer a robust framework for researchers in academia and the pharmaceutical industry to explore the therapeutic potential of 9(10)-NO₂-OA and similar compounds.

9(10)-NO₂-OA has been shown to induce glucose uptake in differentiated 3T3-L1 adipocytes.[1] This effect is particularly relevant to the study of insulin (B600854) resistance and type 2 diabetes, where enhancing glucose disposal in peripheral tissues like adipose tissue is a key therapeutic strategy. The mechanisms underlying 9(10)-NO₂-OA-mediated glucose uptake are multifaceted and are believed to involve the activation of nuclear receptors and transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2]

PPARγ is a well-established regulator of adipogenesis and insulin sensitivity.[3][4][5] Its activation by agonists, such as thiazolidinediones, enhances glucose uptake in adipocytes.[3][4] 9(10)-NO₂-OA is a known PPARγ agonist, suggesting that its effects on glucose metabolism may be mediated, at least in part, through this pathway.[1][6] Furthermore, recent evidence indicates that the beneficial effects of nitro-oleic acid on glucose tolerance are dependent on Nrf2 in adipocytes, highlighting a crucial role for this antioxidant response transcription factor.[2]

These application notes will provide detailed protocols for cell culture, treatment with 9(10)-NO₂-OA, and subsequent measurement of glucose uptake using both radioactive and fluorescent methods. Additionally, methodologies for investigating the underlying signaling pathways, such as GLUT4 translocation and Akt phosphorylation, are described.

Data Presentation

The following tables summarize hypothetical quantitative data based on typical experimental outcomes when studying the effects of this compound on glucose uptake in adipocytes.

Table 1: Dose-Dependent Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

Treatment ConditionConcentration (µM)Glucose Uptake (pmol/min/mg protein)Fold Change vs. Basal
Basal (Untreated)015.2 ± 1.81.0
This compound122.8 ± 2.11.5
This compound335.1 ± 3.52.3
This compound1038.0 ± 4.02.5
Insulin (Positive Control)0.150.1 ± 5.23.3

Table 2: Effect of Pathway Inhibitors on this compound-Stimulated Glucose Uptake

Treatment ConditionGlucose Uptake (pmol/min/mg protein)% Inhibition of Stimulated Uptake
Basal14.9 ± 1.5N/A
This compound (3 µM)34.5 ± 3.1N/A
This compound + GW9662 (PPARγ antagonist)20.1 ± 2.573.5%
This compound + ML385 (Nrf2 inhibitor)22.3 ± 2.862.3%
Insulin (100 nM)48.2 ± 4.5N/A
Insulin + Wortmannin (PI3K inhibitor)18.5 ± 2.089.2%

Experimental Protocols

Protocol 1: 3T3-L1 Adipocyte Differentiation

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes, a crucial first step for studying glucose uptake.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose (4.5 g/L)

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • Insulin solution

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Plating: Seed 3T3-L1 preadipocytes in DMEM with 10% Calf Serum and 1% Penicillin-Streptomycin.

  • Confluence: Grow cells until they reach 100% confluence (Day 0).

  • Differentiation Induction (Day 0): Two days post-confluence, change the medium to DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin.

  • Maturation (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and 1% Penicillin-Streptomycin. Change the medium every 2 days.

  • Experimentation: Mature adipocytes are typically ready for experiments between days 8 and 12 post-differentiation.

Protocol 2: 2-Deoxy-D-[³H]-glucose Uptake Assay

This protocol details a classic and highly sensitive method for measuring glucose uptake using a radiolabeled glucose analog.

Materials:

  • Differentiated 3T3-L1 adipocytes (in 12-well plates)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Insulin stock solution

  • 2-Deoxy-D-[³H]-glucose

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B

  • 0.5 M NaOH

  • Scintillation cocktail and vials

Procedure:

  • Serum Starvation: Wash differentiated adipocytes twice with PBS and incubate in serum-free DMEM for 2-4 hours.

  • Pre-incubation: Wash cells twice with KRH buffer and incubate in KRH buffer for 30 minutes at 37°C.

  • Treatment: Treat the cells with various concentrations of this compound, insulin (positive control), or vehicle (DMSO) for the desired time (e.g., 30 minutes) at 37°C. Include a set of wells treated with cytochalasin B to determine non-specific uptake.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM). Incubate for 10 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.5 M NaOH to each well and incubating for 1 hour at room temperature.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to normalize the glucose uptake data.

Protocol 3: 2-NBDG Fluorescent Glucose Uptake Assay

This protocol offers a non-radioactive alternative for measuring glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • Differentiated 3T3-L1 adipocytes (in a 96-well black, clear-bottom plate)

  • Glucose-free DMEM

  • This compound stock solution (in DMSO)

  • Insulin stock solution

  • 2-NBDG stock solution

  • PBS

Procedure:

  • Serum and Glucose Starvation: Wash differentiated adipocytes twice with PBS and incubate in glucose-free DMEM for 2 hours at 37°C.

  • Treatment: Treat the cells with this compound, insulin, or vehicle in glucose-free DMEM for 30 minutes at 37°C.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Termination and Wash: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

Protocol 4: Western Blotting for Akt Phosphorylation

This protocol is for assessing the activation of the Akt signaling pathway, a key component of insulin-stimulated glucose uptake.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Serum-free DMEM

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Serum starve differentiated adipocytes and treat with this compound or insulin for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and express the level of phosphorylated Akt relative to total Akt.

Mandatory Visualization

G Signaling Pathway of this compound-Induced Glucose Uptake in Adipocytes cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Akt Akt This compound->Akt Potential Crosstalk Nrf2_Keap1 Nrf2-Keap1 This compound->Nrf2_Keap1 Induces dissociation PPARg PPARγ This compound->PPARg Agonist GLUT4_mem GLUT4 Glucose Uptake Glucose Uptake GLUT4_mem->Glucose Uptake pAkt p-Akt Akt->pAkt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Translocation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Gene_Expression Target Gene Expression PPARg->Gene_Expression Transcription Factor ARE ARE Nrf2_nuc->ARE Binds to ARE->Gene_Expression Gene_Expression->GLUT4_vesicle Increased Synthesis/ Trafficking Proteins Insulin Signaling->Akt Canonical Pathway

Caption: Proposed signaling pathways for this compound-induced glucose uptake in adipocytes.

G Experimental Workflow for 2-NBDG Glucose Uptake Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Assay cluster_analysis Data Acquisition & Analysis A Differentiate 3T3-L1 Preadipocytes B Seed in 96-well Plate A->B C Serum & Glucose Starve (2 hours) B->C D Treat with this compound, Insulin, or Vehicle (30 minutes) C->D E Add 2-NBDG (30-60 minutes) D->E F Wash 3x with ice-cold PBS E->F G Read Fluorescence (Ex: 485nm, Em: 535nm) F->G H Normalize Data and Calculate Fold Change G->H G Logical Relationship of Key Molecules in Glucose Uptake 9(10)-NO2-OA 9(10)-NO2-OA PPARg PPARγ 9(10)-NO2-OA->PPARg activates Nrf2 Nrf2 9(10)-NO2-OA->Nrf2 activates GLUT4 GLUT4 PPARg->GLUT4 regulates Insulin Sensitivity Insulin Sensitivity Nrf2->Insulin Sensitivity improves Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake mediates Insulin Sensitivity->Glucose Uptake enhances

References

Application Notes and Protocols for 9(10)-Nitrooleate in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Nitrooleate (OA-NO2), a nitrated derivative of oleic acid, is an endogenous signaling molecule formed during inflammatory conditions through nitric oxide-dependent reactions.[1][2] It has emerged as a potent therapeutic agent in preclinical models of ischemia-reperfusion (I/R) injury, a condition characterized by tissue damage caused by the restoration of blood flow after a period of ischemia.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in treating I/R injury models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.

This compound is a mixture of two regioisomers, 9-nitrooleate and 10-nitrooleate (B15139382), and is known to exert its protective effects through multiple signaling pathways.[1][5] It is a potent electrophilic lipid that can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways.[6][7][8] Activation of these pathways leads to the downregulation of inflammatory responses, reduction of oxidative stress, and inhibition of neutrophil infiltration, thereby mitigating tissue damage following I/R.[1][3][9]

Mechanism of Action

This compound's protective effects in ischemia-reperfusion injury are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. As an electrophilic molecule, it can covalently modify specific proteins, altering their function.[8][10][11]

PPARγ Activation: this compound is a potent endogenous ligand for PPARγ.[6][12] Activation of PPARγ has been shown to be a key mechanism in the therapeutic effects of this compound in inflammatory conditions, including experimental inflammatory bowel disease.[13] In the context of I/R injury, PPARγ activation can lead to the suppression of pro-inflammatory gene expression.

Nrf2 Pathway Activation: this compound activates the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[7][14] It does so by modifying cysteine residues on Keap1, the inhibitor of Nrf2, leading to Nrf2 stabilization and nuclear translocation.[8][15] In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes.[14][16] This action helps to counteract the oxidative stress that is a hallmark of I/R injury.

Anti-inflammatory Effects: By activating these pathways, this compound has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[3][17] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and a decrease in the infiltration of neutrophils into the ischemic tissue, as evidenced by reduced myeloperoxidase (MPO) levels.[1][18]

Signaling Pathways

This compound Signaling Pathways cluster_0 Ischemia-Reperfusion Injury cluster_1 This compound Intervention cluster_2 Cellular Response Oxidative Stress Oxidative Stress Tissue Protection Tissue Protection Oxidative Stress->Tissue Protection damages Inflammation Inflammation NF-κB NF-κB Inflammation->NF-κB activates This compound This compound Keap1 Keap1 This compound->Keap1 inactivates PPARγ PPARγ This compound->PPARγ activates Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Antioxidant Proteins Antioxidant Proteins ARE->Antioxidant Proteins expresses PPARγ->NF-κB inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines expresses Pro-inflammatory Cytokines->Tissue Protection damages Antioxidant Proteins->Tissue Protection protects

Caption: Signaling pathways activated by this compound in I/R injury.

Experimental Protocols

The following are generalized protocols for inducing ischemia-reperfusion injury and administering this compound, based on published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Renal Ischemia-Reperfusion Injury Model (Mouse)

1. Animal Model:

  • Species: Mouse (e.g., B6129SF2/J)[1][2]

  • Weight: 20-25 g

  • Anesthesia: Induce and maintain anesthesia according to approved institutional protocols (e.g., pentobarbital (B6593769) sodium, 50 mg/kg intraperitoneally).

2. Surgical Procedure:

  • Perform a midline laparotomy to expose the renal pedicles.

  • Isolate both renal pedicles and clamp them with non-traumatic microvascular clamps to induce bilateral renal ischemia.[1][2]

  • Confirm ischemia by observing the color change of the kidneys.

  • Maintain body temperature at 37°C throughout the procedure using a heating pad.

  • After 30 minutes of ischemia, remove the clamps to initiate reperfusion.[1][2]

  • Suture the abdominal incision in layers.

  • Provide postoperative analgesia as required.

3. This compound Administration:

  • Prepare a solution of this compound in a suitable vehicle (e.g., ethanol).[1]

  • Administer this compound via intraperitoneal (i.p.) injection.

  • Dosage: 500 µg/kg body weight.[1][2]

  • Timing: Administer the first dose 50 minutes after the onset of ischemia, followed by subsequent doses every 6 hours for a 24-hour recovery period.[1][2]

4. Endpoint Analysis (at 24 hours post-reperfusion):

  • Collect blood samples for measurement of plasma blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.[1]

  • Harvest kidneys for histological analysis (e.g., H&E staining to assess tubular necrosis) and measurement of tissue myeloperoxidase (MPO) activity, TNF-α, and IL-1β levels.[1][19]

Cardiac Ischemia-Reperfusion Injury Model (Mouse)

1. Animal Model:

  • Species: Mouse

  • Anesthesia: Induce and maintain anesthesia according to approved institutional protocols.

2. Surgical Procedure:

  • Intubate and ventilate the mouse.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.[3][4]

  • Confirm ischemia by observing blanching of the myocardium.

  • After 30 minutes of ischemia, release the suture to allow for reperfusion.[3][4]

  • Close the chest in layers.

3. This compound Administration:

  • Administer this compound via intraperitoneal injection.

  • Dosage: 20 nmol/g body weight.[3]

  • Timing: Administer 15 minutes prior to reperfusion.[3][4]

4. Endpoint Analysis (at 24 hours post-reperfusion):

  • Measure infarct size by staining heart sections with triphenyltetrazolium (B181601) chloride (TTC) and Evans blue dye to delineate the area at risk and the infarcted area.[3][4]

  • Assess left ventricular function using echocardiography.[3]

  • Harvest heart tissue for analysis of inflammatory markers (e.g., NF-κB activation).[3]

Experimental Workflow

Experimental Workflow cluster_endpoints Endpoint Analysis Animal Model Preparation Animal Model Preparation Induction of Ischemia Induction of Ischemia Animal Model Preparation->Induction of Ischemia This compound Administration This compound Administration Induction of Ischemia->this compound Administration Reperfusion Reperfusion This compound Administration->Reperfusion Post-Reperfusion Monitoring Post-Reperfusion Monitoring Reperfusion->Post-Reperfusion Monitoring Endpoint Analysis Endpoint Analysis Post-Reperfusion Monitoring->Endpoint Analysis Functional Assessment Functional Assessment Endpoint Analysis->Functional Assessment Histological Analysis Histological Analysis Endpoint Analysis->Histological Analysis Biochemical Assays Biochemical Assays Endpoint Analysis->Biochemical Assays

Caption: General experimental workflow for I/R injury studies with this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound in ischemia-reperfusion injury models.

Table 1: Effects of this compound on Renal Ischemia-Reperfusion Injury in Mice[1][19]
ParameterSham VehicleI/R VehicleI/R + this compound
Plasma BUN (mg/dl) 35.6 ± 2.7198.7 ± 22.895.4 ± 15.6
Plasma Creatinine (mg/dl) 0.2 ± 0.031.8 ± 0.20.8 ± 0.2
Renal MPO (ng/mg protein) 10.9 ± 2.150.1 ± 7.815.2 ± 3.4
Renal TNF-α (pg/mg protein) 1.2 ± 0.24.8 ± 0.62.1 ± 0.4
Renal IL-1β (pg/mg protein) 3.4 ± 0.512.1 ± 1.85.6 ± 0.9
P < 0.05 vs. I/R Vehicle
Table 2: Effects of this compound on Cardiac Ischemia-Reperfusion Injury in Mice[3]
ParameterVehicleThis compound
Infarct Area / Area at Risk (%) 50.1 ± 8.727.6 ± 7.9
Infarct Area / Left Ventricle (%) 25.8 ± 7.714.4 ± 3.9
*P < 0.01 vs. Vehicle

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of renal and cardiac ischemia-reperfusion injury. Its mechanism of action, centered on the activation of the PPARγ and Nrf2 signaling pathways, leads to potent anti-inflammatory and antioxidant effects. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this promising endogenous lipid mediator. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 9(10)-Nitrooleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 9(10)-Nitrooleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Nitrooleate Incomplete reaction during direct nitration.- Ensure an adequate supply of the nitrating agent (e.g., nitrogen dioxide source).- Optimize reaction time and temperature. Radical nitration using tert-butyl nitrite (B80452) and TEMPO can be an alternative, though it may also result in modest yields (e.g., 14%).[1]
Inefficient Henry nitro-aldol condensation.- Use an appropriate base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK).[2] - Ensure high purity of the precursor aldehyde and nitroalkane.
Decomposition of the product during workup or purification.- Avoid prolonged exposure to harsh acidic or basic conditions. - Use mild purification techniques and minimize exposure to high temperatures. The 9-isomer is known to be relatively unstable.[3]
Formation of Multiple Isomers (9- and 10-nitro, E/Z) Lack of regioselectivity in direct nitration methods.- Direct nitration methods, such as those using nitrogen dioxide or nitroselenation, inherently produce a mixture of 9- and 10-nitrooleate (B15139382) regioisomers in roughly equal proportions.[4][5][6][7] - For specific isomers, a full multi-step synthesis is required.[4][8]
Lack of stereoselectivity.- The Henry reaction followed by elimination typically yields the more stable (E)-isomer.[3][4] Isomerization to the (Z)-isomer can be achieved through a separate photochemical or thermal process if desired.[8]
Difficult Purification of Isomers Similar polarity of 9- and 10-nitrooleate isomers.- Separation of positional isomers can be challenging but may be achievable with preparative High-Performance Liquid Chromatography (HPLC).[2] - Esterification of the carboxylic acid can facilitate separation by column chromatography.[2]
Co-elution with byproducts.- Optimize the solvent system for column chromatography. A common system is a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid.[1][3] - A second chromatographic purification step may be necessary to achieve high purity.[2]
Presence of Contaminants Residual mercury from nitroselenation/nitromercuriation methods.- If using mercury-catalyzed methods, perform thorough purification. Inductively coupled plasma mass spectrometry (ICP-MS) can be used to detect trace mercury.[1] - To avoid mercury contamination, consider mercury-free nitration methods, such as radical nitration with tert-butyl nitrite and TEMPO.[1]
Unreacted starting materials or reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials. - Use appropriate workup procedures to remove excess reagents.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing this compound?

A1: There are two primary approaches for the synthesis of this compound:

  • Direct Nitration of Oleic Acid: This method involves treating oleic acid with a nitrating agent. While synthetically straightforward, it typically results in a mixture of 9- and 10-nitrooleate regioisomers and may also produce other byproducts.[4][8] Common methods include:

    • Reaction with nitrogen dioxide sources.[4]

    • Nitroselenation followed by oxidation.[1][4]

    • Radical nitration using tert-butyl nitrite and TEMPO.[1]

  • Multi-step Regiospecific Synthesis: To obtain a single, specific isomer (e.g., 9-nitrooleate or 10-nitrooleate), a full synthesis is necessary. These methods offer high regio- and stereoselectivity, often achieving purity upwards of 99%.[4] The most common strategy is based on the Henry (nitro-aldol) reaction between an appropriate aldehyde and a nitroalkane, followed by dehydration to form the nitroalkene.[2][3][4][8]

Q2: How can I separate the 9- and 10-nitrooleate isomers?

A2: The separation of 9- and 10-nitrooleate positional isomers is challenging due to their similar physicochemical properties. While most applications have not shown a significant difference in reactivity between the two isomers, preparative liquid chromatography (LC) may be used for their separation.[2] Esterifying the carboxylic acid moiety can sometimes improve the separation efficiency during column chromatography.[2]

Q3: What are the expected yields for this compound synthesis?

A3: Yields can vary significantly depending on the synthetic method employed. Direct nitration methods may offer simplicity at the cost of lower yields of the desired product due to the formation of byproducts. For example, a radical nitration approach yielded a 14% mixture of (E)-9/10-nitrooleic acid.[1] Multi-step syntheses, while more complex, can provide higher overall yields of a specific, pure isomer.

Q4: What are the key signaling pathways activated by this compound?

A4: this compound is a known signaling molecule that can activate several important pathways. It is a potent agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[5][7][9][10][11][12] It can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.[9] These interactions are central to the anti-inflammatory and cytoprotective effects of nitro-fatty acids.

Experimental Protocols

Protocol 1: Synthesis of (E)-9/10-Nitrooleic Acid via Radical Nitration

This protocol is adapted from a mercury-free method for the direct nitration of oleic acid.

Materials:

  • (Z)-Oleic acid

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • tert-Butyl nitrite (TBNO)

  • Acetonitrile (B52724) (MeCN)

  • Hexane

  • Diethyl ether (Et₂O)

  • Acetic acid (AcOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (Z)-oleic acid (1.26 mmol) in acetonitrile (5 mL).

  • Add TEMPO (1.86 mmol) and tert-butyl nitrite (2.53 mmol) to the solution.

  • Heat the reaction mixture in a preheated oil bath at 60 °C and stir for 4 days.

  • After 4 days, remove the volatiles under reduced pressure.

  • Treat the residue with a 1:1 mixture of hexane/diethyl ether, filter the solution, and evaporate the solvent onto silica gel.

  • Purify the product by column chromatography on silica gel using a solvent system of hexane/diethyl ether/acetic acid (e.g., starting with 110:10:0.5 and progressing to 110:20:0.5) to yield a mixture of (E)-9/10-nitrooleic acid.[1]

Protocol 2: Regiospecific Synthesis of (E)-9-Nitrooleic Acid

This protocol outlines a multi-step synthesis based on the Henry reaction.

Key Steps:

  • Preparation of Precursors: Synthesize the two key building blocks: an aldehyde and a nitro compound. For (E)-9-nitrooleic acid, this involves preparing an aldehyde at one end of the fatty acid chain and a nitro group at the other. A common route starts from 8-bromononanoic acid.[2][3][4]

  • Henry Nitro-Aldol Reaction: React the aldehyde precursor with the nitroalkane precursor in the presence of a base (e.g., DBU or t-BuOK) to form a β-hydroxynitro intermediate.[2][3]

  • Dehydration/Elimination: Acetylate the hydroxyl group of the intermediate, followed by base-induced elimination (e.g., using 4-dimethylaminopyridine (B28879) (DMAP) or Na₂CO₃) to form the nitroalkene double bond, yielding the (E)-isomer.[2][3]

  • Deprotection: If protecting groups were used for the carboxylic acid, remove them in the final step to yield the desired (E)-9-nitrooleic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Oleic Acid or Precursors) reaction Chemical Reaction (Direct Nitration or Multi-step Synthesis) start->reaction quench Reaction Quenching reaction->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography / HPLC evaporation->chromatography characterization Characterization (NMR, MS) chromatography->characterization purity Purity Assessment characterization->purity final_product final_product purity->final_product Final Product: This compound

Caption: General experimental workflow for the synthesis and purification of this compound.

ppar_signaling NO2_OA This compound PPARg PPARγ NO2_OA->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., Adipogenesis, Glucose Uptake) PPRE->Gene_Expression regulates

References

stability of 9(10)-Nitrooleate in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 9(10)-Nitrooleate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it supplied?

A1: this compound is a mixture of two constitutional isomers: 9-nitrooleic acid and 10-nitrooleic acid.[1] It is an endogenous signaling molecule formed through the nitration of oleic acid.[1] Typically, it is supplied as a solution in an organic solvent, such as ethanol (B145695), at a concentration of 1 mg/ml and should be stored at -20°C.[1]

Q2: What is the recommended storage condition and shelf-life for this compound?

A2: The recommended storage temperature for this compound in its supplied organic solvent is -20°C.[1][2] Under these conditions, it is stable for at least one to two years.[1][2]

Q3: How should I prepare aqueous solutions of this compound?

A3: To prepare an aqueous solution, the ethanolic stock solution of this compound should be diluted into an appropriate aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause insolubility or cellular toxicity. Due to its limited stability in aqueous media, it is highly recommended to prepare these solutions fresh before each experiment.

Q4: What is the stability of this compound in aqueous solutions?

A4: this compound is known to be unstable in aqueous solutions, and its stability is influenced by factors such as pH and temperature. While specific quantitative data on its degradation kinetics are limited in publicly available literature, it is generally understood that the compound can degrade over a period of minutes to hours in aqueous environments.

Q5: What are the degradation products of this compound in aqueous solutions?

A5: The degradation of nitro-fatty acids like this compound in aqueous solutions can lead to the release of nitric oxide (NO). The specific degradation pathway and resulting products can be complex and may be influenced by the composition of the aqueous medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of this compound in aqueous buffer.Prepare fresh aqueous solutions of this compound immediately before each experiment. Avoid storing it in aqueous solutions for extended periods. If possible, perform a time-course experiment to assess its stability in your specific experimental buffer.
Low or no biological activity observed Loss of active this compound due to degradation or precipitation.Ensure the final concentration of the organic solvent from the stock solution is low enough to maintain solubility in your aqueous medium. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability.
Incorrect storage of the stock solution.Always store the stock solution of this compound at -20°C in its original organic solvent. Avoid repeated freeze-thaw cycles.
Precipitation observed upon dilution in aqueous buffer Poor solubility of this compound in the aqueous medium.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., ethanol or DMSO) if your experimental system allows. Use of a carrier protein (e.g., BSA) can also aid in solubility.

Data on Stability of this compound

Precise quantitative data on the half-life of this compound in various aqueous solutions is not extensively documented in publicly available literature. The following table summarizes the general understanding of its stability. Researchers are encouraged to perform their own stability studies for applications where precise concentrations are critical.

Parameter Condition Stability Summary
Storage (in Ethanol) -20°CStable for ≥ 1-2 years[1][2]
Aqueous Solution Neutral to Acidic pHProne to degradation; should be used immediately after preparation.
Aqueous Solution Basic pHStability data is not readily available, but caution is advised.
Temperature Room Temperature or 37°CDegradation is expected to be faster at higher temperatures.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • This compound stock solution (in ethanol)
  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)
  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)
  • Autosampler vials

2. Procedure:

  • Prepare a fresh aqueous solution of this compound in your buffer of interest at the desired final concentration. Ensure the final ethanol concentration is minimal.
  • Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. Store this sample at -20°C until analysis.
  • Incubate the remaining aqueous solution under your desired experimental conditions (e.g., 37°C in a light-protected container).
  • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), collect aliquots and process them as in step 2.
  • Analyze the samples by a validated LC-MS method to quantify the remaining this compound. The separation can be achieved using a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid. Detection can be performed using an electrospray ionization (ESI) source in negative ion mode, monitoring the appropriate m/z for this compound.
  • Plot the concentration of this compound as a function of time to determine its degradation profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare fresh aqueous solution of this compound t0 t=0: Aliquot and quench prep->t0 incubate Incubate at desired temperature prep->incubate analysis LC-MS analysis t0->analysis sampling Collect aliquots at various time points incubate->sampling quench Quench samples sampling->quench quench->analysis data Plot concentration vs. time analysis->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow Troubleshooting Inconsistent Results with this compound start Inconsistent or no biological effect observed check_prep Was the aqueous solution prepared fresh? start->check_prep yes_fresh Yes check_prep->yes_fresh no_fresh No check_prep->no_fresh check_solubility Was any precipitation observed? yes_fresh->check_solubility prepare_fresh Prepare fresh solution immediately before use no_fresh->prepare_fresh prepare_fresh->start yes_precip Yes check_solubility->yes_precip no_precip No check_solubility->no_precip optimize_sol Optimize solubility: - Lower concentration - Use carrier protein (BSA) - Adjust co-solvent % yes_precip->optimize_sol check_storage Was the stock solution stored correctly at -20°C? no_precip->check_storage optimize_sol->start yes_storage Yes check_storage->yes_storage no_storage No check_storage->no_storage consider_stability Consider performing a stability study in your specific buffer yes_storage->consider_stability correct_storage Store stock at -20°C and avoid freeze-thaw cycles no_storage->correct_storage correct_storage->start

Caption: Troubleshooting decision tree for experiments with this compound.

signaling_pathway Simplified Overview of this compound Signaling NO2OA This compound PPARg PPARγ Activation NO2OA->PPARg Nrf2 Nrf2 Activation NO2OA->Nrf2 Adipogenesis Adipogenesis PPARg->Adipogenesis Glucose_Uptake Glucose Uptake PPARg->Glucose_Uptake Anti_inflammatory Anti-inflammatory Effects PPARg->Anti_inflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Simplified signaling pathways activated by this compound.

References

troubleshooting low yields in 9(10)-Nitrooleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 9(10)-Nitrooleate, with a primary focus on addressing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and offers guidance on troubleshooting specific problems that can lead to low yields of this compound.

Q1: My reaction yield of this compound is consistently low. What are the most common causes?

Low yields in this compound synthesis, particularly via direct nitration methods, are a common issue. Yields can be as low as 14% and typically range from 25-30% after purification.[1] Several factors can contribute to this, including:

  • Side Reactions: The direct nitration of oleic acid is a free-radical process that can lead to a variety of side products, including oxidized and polymerized species.[1] The formation of these byproducts consumes the starting material and complicates the purification process, leading to a lower yield of the desired this compound.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and the concentration of reagents can significantly impact the efficiency of the nitration reaction and the formation of side products.

  • Inefficient Purification: this compound is a pale yellow oil that can be difficult to separate from unreacted oleic acid and other closely related side products.[1] Significant product loss can occur during purification steps like column chromatography if not performed optimally.

  • Instability of the Product: Nitroalkenes can be sensitive to certain conditions and may degrade during the workup or purification process.

Q2: How can I minimize the formation of side products during the reaction?

Minimizing side product formation is crucial for improving the yield. Consider the following strategies:

  • Control of Reaction Temperature: Radical reactions can be highly sensitive to temperature. Running the reaction at a controlled and optimized temperature can help to favor the desired nitration pathway over competing side reactions.

  • Use of High-Purity Reagents: Ensure that the oleic acid and nitrating agents are of high purity. Impurities can initiate unwanted side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the oleic acid and other reaction components.

Q3: I am losing a significant amount of product during purification. What can I do to improve the purification efficiency?

Product loss during purification is a major contributor to low overall yields. Here are some tips for improving your purification protocol:

  • Column Chromatography Optimization:

    • Solvent System: A carefully selected solvent system is critical for good separation. A common method involves a step-gradient elution with increasing polarity, for example, starting with hexanes containing a small amount of acetic acid and gradually increasing the ether concentration.[1]

    • Silica (B1680970) Gel: Use an appropriate amount of silica gel for the amount of crude product being purified.

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent before loading it onto the column to ensure a tight band and better separation.[1]

  • Thin Layer Chromatography (TLC): Before performing column chromatography, use TLC to determine the optimal solvent system for separating this compound from impurities. The product is typically UV active at 254 nm.[1]

  • Alternative Purification Methods: For smaller scale reactions or to achieve higher purity, consider preparative TLC or High-Performance Liquid Chromatography (HPLC).[1]

Q4: What are the key differences between direct nitration and a multi-step synthesis of this compound?

There are two primary approaches to synthesizing this compound, each with its own advantages and disadvantages:

  • Direct Nitration: This method, often using a nitrating agent like nitrogen dioxide or through nitroselenation, directly converts oleic acid into a mixture of 9- and 10-Nitrooleate isomers.[1]

    • Pros: It is a more direct and shorter synthetic route.

    • Cons: It typically results in lower yields and produces a mixture of regioisomers that can be difficult to separate. The reaction can also generate a significant amount of side products.

  • Multi-step Synthesis (e.g., via Henry Reaction): This approach involves the construction of the molecule in a stepwise manner, often utilizing a nitro-aldol (Henry) reaction to introduce the nitro group at a specific position.

    • Pros: This method allows for the synthesis of specific regioisomers (either 9- or 10-Nitrooleate) with high stereoselectivity and purity.

    • Cons: It is a much longer and more complex synthetic route, often involving multiple protection and deprotection steps, which can also lead to a decrease in the overall yield.

Data Presentation

The yield of this compound is highly dependent on the synthetic method and the efficiency of the purification process. The following table summarizes typical yields for the direct nitration method.

Synthetic MethodTypical Yield RangeKey ConsiderationsReference
Direct Nitration (Nitroselenation)25-30%Yield is highly dependent on the success of the purification by column chromatography.[1]
Direct Radical Nitration~14%This method can generate a complex mixture of products, leading to lower isolated yields.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via a nitroselenation reaction, which is a common direct nitration method.

Protocol: Synthesis of this compound via Nitroselenation [1]

Materials:

  • Oleic acid

  • Diphenyl diselenide

  • Silver nitrite (B80452)

  • Acetonitrile (anhydrous)

  • 30% Hydrogen peroxide

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium chloride (saturated aqueous solution, brine)

  • Magnesium sulfate (B86663) (anhydrous)

  • Hexanes

  • Diethyl ether

  • Acetic acid

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve oleic acid and diphenyl diselenide in anhydrous acetonitrile.

  • Nitration: Add silver nitrite to the stirred solution and allow the reaction to proceed in the dark at room temperature for 24 hours.

  • Oxidation: Cool the reaction mixture in an ice bath and slowly add 30% hydrogen peroxide. Stir the mixture vigorously for 30 minutes.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Column Chromatography):

    • Prepare a silica gel column packed in hexanes.

    • Dissolve the crude product in a minimal amount of hexanes with 0.5% acetic acid.

    • Load the sample onto the column.

    • Elute the column with a step gradient of increasing polarity, for example:

      • 0.5% acetic acid in hexanes

      • 1% diethyl ether and 0.5% acetic acid in hexanes

      • 2% diethyl ether and 0.5% acetic acid in hexanes

      • 5% diethyl ether and 0.5% acetic acid in hexanes

    • Monitor the fractions by TLC (visualized under UV light at 254 nm). The product, this compound, will appear as a pale yellow oil.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the synthesis and biological activity of this compound.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Review Reaction Conditions start->check_reaction check_purification Evaluate Purification Protocol start->check_purification check_reagents Assess Reagent Quality start->check_reagents side_reactions Investigate Side Reactions check_reaction->side_reactions temp Optimize Temperature check_reaction->temp time Optimize Reaction Time check_reaction->time atmosphere Use Inert Atmosphere check_reaction->atmosphere tlc Optimize TLC Separation check_purification->tlc column Refine Column Chromatography check_purification->column loading Improve Sample Loading check_purification->loading purity Use High-Purity Reagents check_reagents->purity storage Check Reagent Storage check_reagents->storage analysis Analyze Byproducts (e.g., MS, NMR) side_reactions->analysis prevention Implement Strategies to Minimize Side Products analysis->prevention

Caption: A logical workflow for troubleshooting low yields.

nrf2_pathway Nrf2 Signaling Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2_OA This compound Keap1 Keap1 NO2_OA->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Cul3->Proteasome Ubiquitination Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription

Caption: Nrf2 pathway activation by this compound.

ppar_pathway PPARγ Signaling Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2_OA This compound PPARg PPARγ NO2_OA->PPARg Binds as a ligand RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds Target_Genes Target Genes (e.g., related to adipogenesis, glucose uptake) PPRE->Target_Genes Gene Transcription

References

Technical Support Center: Optimizing Dose-Response Curves for 9(10)-Nitrooleate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro experiments with 9(10)-Nitrooleate (9(10)-NO₂-OA).

Troubleshooting Guide

This guide addresses common issues encountered during in vitro assays with this compound, helping you pinpoint and resolve experimental challenges.

Observation / Issue Potential Cause Suggested Solution
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Incomplete dissolution of 9(10)-NO₂-OA: The compound is not fully solubilized in the culture medium. 3. Pipetting errors: Inaccurate dispensing of reagents.1. Ensure thorough cell suspension mixing before and during seeding. Verify cell density with a cell counter. 2. Prepare a fresh stock solution in an appropriate solvent like ethanol (B145695) before diluting in culture medium. Vortex thoroughly.[1] 3. Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting.
No observable effect or a very weak response at expected concentrations. 1. Incorrect concentration range: The concentrations tested are too low to elicit a response in your specific cell type. 2. Degradation of 9(10)-NO₂-OA: The compound may be unstable under your experimental conditions. 3. Low expression of target receptors (e.g., PPARγ, Keap1): The cell line used may not express sufficient levels of the target proteins. 4. Assay incubation time is too short. 1. Perform a broad-range dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the optimal concentration range. 2. Prepare fresh dilutions of 9(10)-NO₂-OA for each experiment from a stock stored at -80°C.[2] Minimize exposure to light and air. 3. Confirm target expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to be responsive to 9(10)-NO₂-OA. 4. Optimize incubation time. For transcriptional activation assays, effects may be maximal around 10-16 hours.[3][4]
Unexpected cytotoxicity observed. 1. High concentrations of 9(10)-NO₂-OA: Nitro-fatty acids can be toxic at higher concentrations. 2. Solvent toxicity: The concentration of the vehicle (e.g., ethanol, DMSO) may be too high. 3. Cell line sensitivity: The chosen cell line may be particularly sensitive to electrophilic stress.1. Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTS or MTT) across a wide range of concentrations.[5] 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic level for your cells (typically <0.1%). 3. Consider using a more robust cell line or reducing the treatment duration.
Discrepancies between results with 9(10)-NO₂-OA mixture and individual isomers. 1. Different potencies of 9- and 10-isomers: The two regioisomers can have different biological activities and potencies for specific targets.[4][6] 2. Inaccurate concentration of the mixture: The ratio of 9- and 10-isomers in the mixture may not be exactly 1:1.1. If possible, test the individual isomers (9-NO₂-OA and 10-NO₂-OA) to determine their specific contributions to the observed effect. Note that 9-nitro-octadec-9-enoic acid has been reported to be a more potent ARE inducer than the 10-nitro isomer.[4][6] 2. Source high-purity isomers and mixtures from a reputable supplier.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound?

A1: this compound (9(10)-NO₂-OA) is a mixture of two positional isomers of nitro-oleic acid: 9-nitro-9E-octadecenoic acid and 10-nitro-9E-octadecenoic acid.[1] It is an endogenous signaling molecule formed from the nitration of oleic acid and is involved in various cellular processes, including inflammation and metabolism.[7]

Q2: What is the primary mechanism of action of this compound in vitro?

A2: this compound acts as a signaling molecule primarily through two pathways:

  • PPARγ Activation: It is a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis and glucose metabolism.[1][8][9]

  • Nrf2/ARE Pathway Activation: As an electrophile, it reacts with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective genes.[3][10]

Experimental Design & Protocols

Q3: What is a typical effective concentration range for this compound in cell culture experiments?

A3: The effective concentration of 9(10)-NO₂-OA can vary depending on the cell type and the specific endpoint being measured. However, a general range to start with is 0.1 µM to 10 µM. For PPARγ activation, effects can be seen at concentrations as low as 0.3 µM, while Nrf2 activation may require concentrations of 3 µM or higher.[1]

Q4: How should I prepare and store this compound solutions?

A4: this compound is typically supplied as a solution in a solvent like ethanol.[1] For long-term storage, it should be kept at -20°C or -80°C.[1][2] Before each experiment, prepare fresh dilutions in your cell culture medium from the stock solution. Due to its electrophilic nature, it is reactive, so minimizing freeze-thaw cycles and exposure to light is recommended.

Q5: Which control experiments are essential when working with this compound?

A5: The following controls are crucial for interpreting your results accurately:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the 9(10)-NO₂-OA.

  • Untreated Control: Cells that receive no treatment.

  • Positive Control: A known activator of the pathway you are studying (e.g., rosiglitazone (B1679542) for PPARγ activation, or sulforaphane (B1684495) for Nrf2 activation).[3][11]

  • Oleic Acid Control: To demonstrate that the observed effects are specific to the nitrated form of the fatty acid, include a control with the parent compound, oleic acid.

Quantitative Data Summary

The following tables summarize effective concentrations of this compound for key in vitro assays based on published literature.

Table 1: Effective Concentrations for PPARγ Activation

Cell LineAssay TypeEffective ConcentrationObserved Effect
MCF-7Reporter Assay≥ 0.3 µMTransactivation of PPARγ
CV-1Reporter AssayConcentration-dependentTransactivation of PPARγ, PPARδ, and PPARα
3T3-L1 preadipocytesDifferentiation Assay3 µMInduction of adipogenesis
Differentiated 3T3-L1 adipocytesGlucose Uptake Assay3 µMInduction of glucose uptake
A549Reporter Assay0.1, 1, 5 µMDose-dependent activation of PPARγ

Table 2: Effective Concentrations for Nrf2/ARE Pathway Activation

Cell LineAssay TypeEffective ConcentrationObserved Effect
MCF-7Reporter Assay≥ 3 µMActivation of ARE-driven transcription[1][3]
Bone Marrow CellsGene Expression (Hmox1, Gclm)2 µMSignificant upregulation at all oxygen levels[10]
Bone Marrow CellsProtein Expression (HO-1, GCLM)2 µMEnhanced protein levels[10]
Human Umbilical Vein Endothelial Cells (HUVEC)ChIP Assay5 µMIncreased binding of Nrf2 to ARE

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 9(10)-NO₂-OA in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.

    • Incubate for the desired treatment period (e.g., 24, 48 hours).

  • MTS Reagent Addition:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: PPARγ Reporter Gene Assay

This protocol is for quantifying the activation of PPARγ by this compound.

  • Cell Transfection:

    • Seed cells (e.g., A549, CV-1) in a 24-well plate.

    • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene, using a suitable transfection reagent.

    • Also, co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9(10)-NO₂-OA (e.g., 0.1 µM to 10 µM).

    • Include a vehicle control and a positive control (e.g., 1 µM rosiglitazone).

    • Incubate for 16-24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with your dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as fold induction relative to the vehicle-treated control.

Signaling Pathway and Workflow Diagrams

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9(10)-NO2-OA 9(10)-NO2-OA Keap1 Keap1 9(10)-NO2-OA->Keap1 Cys Alkylation PPARg_cyto PPARγ 9(10)-NO2-OA->PPARg_cyto Binding Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation PPARg_nuc PPARγ PPARg_cyto->PPARg_nuc Translocation RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding PPRE PPRE PPARg_nuc->PPRE Binding RXR_nuc->PPRE Binding Gene_Expression_Nrf2 Cytoprotective Gene Expression ARE->Gene_Expression_Nrf2 Gene_Expression_PPARg Metabolic Gene Expression PPRE->Gene_Expression_PPARg

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A 1. Culture Cells B 2. Seed Cells in Plate A->B D 4. Treat Cells B->D C 3. Prepare 9(10)-NO2-OA Dilutions C->D E 5. Incubate (Time-dependent) D->E F 6. Perform Assay E->F G 7. Measure Endpoint F->G H 8. Analyze Data G->H

Caption: General experimental workflow for in vitro assays.

References

Technical Support Center: Overcoming Solubility Issues with 9(10)-Nitrooleate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 9(10)-Nitrooleate in cell culture experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after being added to my cell culture medium. What is the most likely cause?

A1: Precipitation of this compound in aqueous cell culture media is a common issue due to its long-chain fatty acid nature, making it poorly soluble in water. The most probable cause is the direct addition of a concentrated stock solution (typically in ethanol (B145695) or DMSO) into the medium. This rapid solvent exchange can cause the compound to crash out of solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is ethanol.[1][2] Commercially available preparations are often supplied as a solution in ethanol.[1][2] Dimethyl sulfoxide (B87167) (DMSO) can also be used as a solvent.

Q3: How can I improve the solubility of this compound in my cell culture experiments?

A3: The most effective method to improve the solubility and delivery of this compound to cells is to complex it with fatty acid-free bovine serum albumin (BSA).[3][4] BSA acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream and preventing their aggregation in the aqueous culture medium.[3][4]

Q4: Is there a specific type of BSA that should be used?

A4: Yes, it is crucial to use fatty acid-free BSA. Standard BSA preparations may already be saturated with other fatty acids, which would compete with this compound for binding and reduce its effective concentration in your experiment.

Q5: What is a typical concentration range for this compound in cell culture?

A5: The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. However, published studies have used concentrations ranging from 0.1 µM to 10 µM.[5][6] For example, activation of PPARγ has been observed at concentrations as low as 0.3 µM.[1]

Q6: What should I use as a vehicle control in my experiments?

A6: Your vehicle control should mimic the final concentration of the solvent and any carrier protein used to dissolve the this compound. For instance, if you are using an ethanol stock solution of this compound complexed with BSA, your vehicle control should contain the same final concentrations of ethanol and fatty acid-free BSA in the cell culture medium.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms immediately upon adding this compound to the medium. Direct addition of a concentrated stock solution into the aqueous medium.Prepare a this compound:BSA complex before adding it to the cell culture medium. Follow the detailed protocol provided below.
Cloudiness or precipitate appears over time in the incubator. The concentration of this compound exceeds its solubility limit in the medium, even with BSA.Reduce the final concentration of this compound in your experiment. You can perform a dose-response curve to find the optimal concentration that is both effective and soluble.
Instability of the this compound:BSA complex.Ensure proper preparation of the complex with adequate incubation time and temperature. Prepare the complex fresh for each experiment if stability issues are suspected.
Inconsistent experimental results. Incomplete dissolution of this compound.Visually inspect your stock solution and the final culture medium for any signs of precipitation. Use the BSA complexation method consistently.
Degradation of this compound.Store the this compound stock solution at -20°C or lower, protected from light and repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
EthanolSlightly soluble: 0.1-1 mg/mL[1]
Ethanol1 mg/mL[2]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Assay Cell Type Effective Concentration Reference
PPARγ TransactivationMCF-7 cells≥ 0.3 µM[1]
Nrf2 TransactivationMCF-7 cells≥ 3 µM[1]
Adipogenesis Induction3T3-L1 preadipocytes3 µM[2]
PPARγ ActivationA549 cells0.1 - 5 µM[5]
Inhibition of Dexamethasone BindingHEK293T cellsIC50 determined from dose-response[6]

Experimental Protocols

Protocol for Preparing this compound:BSA Complex for Cell Culture

This protocol is adapted from established methods for preparing fatty acid:BSA complexes for in vitro studies.[7]

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Stock Solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free cell culture medium.

    • Gently mix by inverting the tube until the BSA is fully dissolved. Avoid vigorous vortexing to prevent frothing.

    • Sterile filter the BSA solution through a 0.22 µm filter.

    • This stock solution can be stored at 4°C for a short period.

  • Prepare a Concentrated this compound Stock Solution:

    • Dissolve the this compound in ethanol to create a high-concentration stock (e.g., 10-50 mM). The exact concentration will depend on your experimental needs.

  • Prepare the this compound:BSA Working Solution:

    • In a sterile tube, add the desired volume of the 10% fatty acid-free BSA solution.

    • Warm the BSA solution to 37°C for 5-10 minutes.

    • While gently vortexing the warm BSA solution, add the required volume of the concentrated this compound stock solution dropwise. The molar ratio of this compound to BSA is typically between 2:1 and 5:1.

    • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation (e.g., on a rotator or by periodic gentle mixing) to allow for complex formation.

    • This is your this compound:BSA complex working solution.

  • Treating Cells:

    • Add the appropriate volume of the this compound:BSA complex to your cell culture medium to achieve the desired final concentration.

    • Remember to include a vehicle control containing the same final concentrations of ethanol and BSA.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for its use in cell culture.

experimental_workflow cluster_prep Preparation cluster_exp Experiment stock Prepare this compound Stock Solution (in Ethanol) complex Form this compound:BSA Complex (37°C incubation) stock->complex bsa_stock Prepare Fatty Acid-Free BSA Stock Solution bsa_stock->complex treat Treat Cells with Complex and Vehicle Control complex->treat incubate Incubate Cells for Desired Time Period treat->incubate analyze Analyze Cellular Response (e.g., gene expression, protein levels) incubate->analyze

Experimental workflow for using this compound in cell culture.

ppar_pathway noa This compound ppar PPARα/γ/δ noa->ppar activates rxr RXR ppar->rxr heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre binds to gene_exp Target Gene Expression (e.g., CD36, aP2) ppre->gene_exp regulates

Simplified PPAR signaling pathway activated by this compound.

nrf2_pathway cluster_nucleus noa This compound keap1 Keap1 noa->keap1 inactivates nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nucleus->are binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes activates

Simplified Nrf2 signaling pathway activated by this compound.

nfkb_pathway cluster_nucleus noa This compound ikk IKK Complex noa->ikk inhibits ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes activates

Simplified NF-κB signaling pathway inhibited by this compound.

References

Technical Support Center: In Vivo Experiments with 9(10)-Nitrooleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments involving 9(10)-Nitrooleate (9(10)-NO2-OA).

I. Troubleshooting Guides

This section addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: High variability in experimental results between animals in the same treatment group.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Formulation Preparation Ensure the 9(10)-NO2-OA formulation is prepared fresh for each experiment and is homogenous. Use a consistent, validated protocol for solubilizing and diluting the compound. For lipid-based vehicles, ensure thorough mixing and warming to prevent phase separation.
Variable Dosing Accuracy Calibrate all dosing equipment (e.g., syringes, gavage needles) regularly. For oral gavage, ensure proper technique to deliver the full dose to the stomach.[1][2][3][4] For intraperitoneal injections, use a consistent anatomical landmark for administration.[5][6][7][8][9]
Animal-to-Animal Physiological Differences Randomize animals into treatment groups. Where possible, stratify randomization based on initial body weight or other relevant baseline measurements.[10][11]
Stress-Induced Physiological Changes Acclimatize animals to the experimental procedures and handling. Perform dosing and sample collection at the same time each day to minimize circadian rhythm effects.
Dietary Influences Use a standardized diet for all animals, as dietary fats and nitrates can influence the endogenous levels and metabolism of nitro-fatty acids.[12][13][14][15][16]
Gut Microbiome Differences Consider co-housing animals or using littermates to normalize gut microbiota as much as possible, as the microbiome can impact the metabolism of administered compounds.[13][14]

Question 2: Lower than expected therapeutic efficacy or inconsistent biological response.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Degradation of 9(10)-NO2-OA 9(10)-NO2-OA is sensitive to acidic conditions and may be unstable in certain aqueous environments.[17] Prepare formulations immediately before use. Store stock solutions at -20°C or lower in a suitable solvent like ethanol.[18][19] Protect from light.
Poor Bioavailability The choice of vehicle can significantly impact absorption. For oral administration, consider lipid-based formulations to enhance uptake.[20] For systemic administration, ensure the compound is fully solubilized.
Sub-optimal Dosing Regimen The dosing frequency and concentration may need optimization for your specific animal model and disease state. Refer to published studies for guidance on effective dose ranges.[18]
Batch-to-Batch Variability of Compound Obtain a certificate of analysis for each batch of 9(10)-NO2-OA to ensure purity and consistency.[18][19]
Interaction with Other Experimental Factors Anesthesia, surgical procedures, and co-administered substances can all impact the physiological response to 9(10)-NO2-OA. Carefully control and document all experimental variables.

Question 3: Difficulty in detecting and quantifying 9(10)-NO2-OA or its metabolites in biological samples.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Sample Collection and Processing Collect blood into tubes containing an anticoagulant and immediately process to plasma or serum.[21][22] Snap-freeze tissue samples in liquid nitrogen immediately after harvesting to prevent enzymatic degradation. Store all samples at -80°C.
Analyte Degradation During Extraction Use validated extraction protocols for nitro-fatty acids.[21][23] Consider the use of antioxidants during the extraction process.[21]
Low Analyte Concentration 9(10)-NO2-OA and its metabolites may be present at low concentrations in biological matrices.[24][25] Utilize a sensitive analytical method such as LC-MS/MS for quantification.[21][23][24][25][26][27][28]
Matrix Effects in LC-MS/MS Analysis Develop and validate the analytical method to account for matrix effects.[21][26][27] Use stable isotope-labeled internal standards for accurate quantification.[20][24]
Improper Storage of Samples Long-term storage at inappropriate temperatures can lead to analyte degradation. Ensure consistent and appropriate storage conditions.

II. Frequently Asked Questions (FAQs)

1. What is this compound?

This compound (9(10)-NO2-OA) is a mixture of nitrated isomers of oleic acid, specifically 9-nitrooleate and 10-nitrooleate.[18] It is an endogenous signaling molecule formed through the reaction of nitric oxide-derived species with oleic acid.[18] 9(10)-NO2-OA has demonstrated anti-inflammatory and cytoprotective effects in various preclinical models.[18][29]

2. What are the main signaling pathways activated by this compound?

This compound activates several key signaling pathways, including:

  • Peroxisome Proliferator-Activated Receptors (PPARs): It is a ligand for PPARα, PPARδ, and particularly PPARγ, which are involved in regulating lipid metabolism and inflammation.[18][19][29][30]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): It activates the Nrf2 pathway, a critical regulator of the antioxidant response.[18]

  • Nuclear Factor-kappa B (NF-κB): It can inhibit the pro-inflammatory NF-κB signaling pathway.

Signaling_Pathways cluster_0 This compound Effects cluster_1 Signaling Pathways cluster_2 Cellular Responses 9(10)-NO2-OA 9(10)-NO2-OA PPARs PPARα/δ/γ 9(10)-NO2-OA->PPARs Activates Nrf2 Nrf2 9(10)-NO2-OA->Nrf2 Activates NFkB NF-κB 9(10)-NO2-OA->NFkB Inhibits Lipid Metabolism Lipid Metabolism PPARs->Lipid Metabolism Anti-inflammatory Effects Anti-inflammatory Effects PPARs->Anti-inflammatory Effects Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Reduced Inflammation Reduced Inflammation NFkB->Reduced Inflammation

Signaling pathways of this compound.

3. How should I prepare a formulation of this compound for in vivo administration?

The preparation of a stable and homogenous formulation is critical. Here is a general workflow:

Formulation_Workflow start Start: Obtain High-Purity 9(10)-NO2-OA stock Prepare Stock Solution (e.g., in Ethanol) start->stock formulate Prepare Final Formulation (Fresh, protect from light) stock->formulate vehicle Select Appropriate Vehicle (e.g., saline, oil) vehicle->formulate qc Quality Control (e.g., visual inspection for homogeneity) formulate->qc administer Administer to Animals qc->administer end End administer->end

Workflow for 9(10)-NO2-OA formulation.
  • Stock Solution: 9(10)-NO2-OA is often supplied as a solution in ethanol.[18][19] Store stock solutions at -20°C or below.

  • Vehicle Selection: The choice of vehicle depends on the route of administration. For oral gavage, sesame oil or other lipid-based vehicles can be used.[20] For intraperitoneal or intravenous injections, a vehicle in which 9(10)-NO2-OA is soluble and that is biocompatible should be chosen. It may be necessary to use a co-solvent system or a lipid emulsion.

  • Formulation Procedure:

    • Bring the stock solution and vehicle to room temperature.

    • Add the required volume of the stock solution to the vehicle.

    • Vortex or sonicate the mixture to ensure homogeneity. If using a lipid vehicle, gentle warming may be necessary.

    • Prepare the formulation fresh on the day of the experiment.

    • Protect the formulation from light.

4. What are the recommended administration routes and dosages for this compound in vivo?

The optimal route and dose are dependent on the animal model and the research question.

  • Oral Gavage: This is a common route for administering lipid-based compounds.[1][2][3][4]

  • Intraperitoneal (IP) Injection: This route allows for systemic delivery.[5][6][7][8][9]

  • Intravenous (IV) Injection: This provides direct entry into the bloodstream.

  • Intratracheal Administration: This route has been used in models of lung injury.[30]

Dosage: Published studies have used a range of doses. For example, in a mouse model of renal ischemia-reperfusion injury, a dose of 500 µg/kg every six hours for 24 hours was effective.[18] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

5. How should I collect and store samples for this compound analysis?

Proper sample handling is crucial for accurate quantification.

Sample_Handling_Workflow start Start: Sample Collection blood Blood Collection (use anticoagulant) start->blood tissue Tissue Harvesting start->tissue process_blood Process to Plasma/Serum (centrifuge) blood->process_blood freeze_tissue Snap-freeze in Liquid N2 tissue->freeze_tissue store Store at -80°C process_blood->store freeze_tissue->store extract Lipid Extraction store->extract analyze LC-MS/MS Analysis extract->analyze end End analyze->end

Workflow for sample handling and analysis.
  • Blood: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge promptly at 4°C to separate plasma.[21] Aliquot the plasma into clean tubes and store at -80°C.

  • Tissues: Excise tissues of interest immediately after euthanasia. Rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood. Blot dry, snap-freeze in liquid nitrogen, and store at -80°C until analysis.

6. What is the best analytical method for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in complex biological matrices.[21][23][24][25][26][27][28] It is essential to use a validated method that includes appropriate internal standards, such as stable isotope-labeled 9(10)-NO2-OA, for accurate results.[20][24]

III. Experimental Protocols

Detailed Methodology for Oral Gavage in Mice

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.[1][2][3][4]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[1][3]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.[1][2][3][4]

  • Dose Administration: Once the needle is in the correct position, slowly administer the 9(10)-NO2-OA formulation.[3]

  • Needle Removal: Smoothly withdraw the gavage needle.

  • Monitoring: Observe the mouse for a few minutes after the procedure for any signs of respiratory distress.[4][31]

Detailed Methodology for Intraperitoneal Injection in Rats

  • Animal Restraint: Securely restrain the rat in dorsal recumbency (on its back) with the head tilted slightly downward.[5]

  • Injection Site Identification: Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum, which is located on the left side.[5][6][9]

  • Site Preparation: Disinfect the injection site with 70% alcohol.[5]

  • Needle Insertion: Insert a sterile needle (e.g., 25-27 gauge) at a 30-45 degree angle into the peritoneal cavity.[5][7][8][9]

  • Aspiration: Gently pull back on the syringe plunger to ensure that a blood vessel or organ has not been punctured. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5][6]

  • Dose Administration: If no fluid is aspirated, inject the 9(10)-NO2-OA formulation.

  • Needle Removal: Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitoring: Return the rat to its cage and monitor for any adverse reactions.

References

Technical Support Center: Isomer Separation of 9- and 10-Nitrooleate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the separation of 9- and 10-nitrooleate (B15139382) (9-NO2-OA and 10-NO2-OA) isomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 9- and 10-nitrooleate isomers challenging?

A1: 9- and 10-nitrooleate are positional isomers with identical molecular weights and very similar physicochemical properties. This structural similarity results in nearly identical interactions with the stationary and mobile phases in reversed-phase HPLC, leading to co-elution or poor resolution.

Q2: What is the typical elution order for 9- and 10-nitrooleate in reversed-phase HPLC?

A2: In reversed-phase HPLC, the 10-nitrooleate isomer generally elutes slightly earlier than the 9-nitrooleate isomer.[1]

Q3: What type of HPLC column is most effective for separating these isomers?

A3: A C18 reversed-phase column is commonly used for the separation of nitrooleate isomers.[2][3] Columns with smaller particle sizes (e.g., 1.7 µm) and longer lengths can provide higher efficiency and may improve resolution.

Q4: Are there alternative chromatographic techniques for separating these isomers?

A4: While reversed-phase HPLC is the most common approach, other techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization can also be used and may offer different selectivity.[1][4] However, HPLC-MS/MS is often preferred as it may be more suitable for these compounds which might not withstand the derivatization conditions required for GC-MS.[2]

Q5: How can I confirm the identity of the separated isomer peaks?

A5: Mass spectrometry (MS) is the definitive method for confirming the identity of the peaks. By analyzing the fragmentation patterns of the eluted compounds, it is possible to distinguish between the 9- and 10-nitrooleate isomers.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of 9- and 10-nitrooleate isomers.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Isomers Mobile phase composition is not optimal.- Adjust the gradient steepness. A shallower gradient provides more time for the isomers to separate. - Modify the mobile phase additives. Small changes in pH or the type of additive can alter selectivity.[5][6][7]
Inappropriate column.- Use a high-efficiency C18 column with a smaller particle size (e.g., < 2 µm) and a longer length to increase the number of theoretical plates.
Flow rate is too high.- Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can enhance resolution.
Peak Tailing Secondary interactions with the stationary phase.- Add a small amount of a competing base to the mobile phase if not already present. - Ensure the mobile phase pH is appropriate for the analytes.
Column overload.- Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.- Flush the column with a strong solvent. If the problem persists, replace the column.
Low Signal-to-Noise Ratio Low analyte concentration in the sample.- Concentrate the sample before injection. This can be done by evaporating the solvent under a stream of nitrogen.[8]
Suboptimal mass spectrometer settings.- Optimize the MS parameters, such as spray voltage and gas flows, for the specific analytes.
Sample matrix interference.- Improve the sample clean-up procedure to remove interfering substances. Solid-phase extraction (SPE) is an effective technique for this.[1][9]
Retention Time Drift Inconsistent mobile phase composition.- Ensure the mobile phase is thoroughly mixed and degassed. - Check for leaks in the pump and connections.
Column temperature fluctuations.- Use a column oven to maintain a stable temperature throughout the analysis.
Column aging.- Monitor column performance over time and replace it when retention times begin to shift significantly.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol is adapted for the extraction of nitro-fatty acids from plasma samples for HPLC-MS/MS analysis.[1][2]

  • Protein Precipitation: To a 150 µL plasma sample, add a suitable internal standard. Precipitate proteins by adding an organic solvent such as acetonitrile.

  • Liquid-Liquid Extraction: After centrifugation to pellet the precipitated proteins, perform a liquid-liquid extraction of the supernatant. A common solvent system is a mixture of diethyl ether and an acidic aqueous solution.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[8]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 30 µL) of a solvent compatible with the initial HPLC mobile phase, such as a 1:1 mixture of methanol (B129727) and isopropanol.[2]

Protocol 2: UPLC-MS/MS Method for 9- and 10-Nitrooleate Separation

This protocol provides a starting point for the separation of 9- and 10-nitrooleate isomers using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[2]

  • Column: ACQUITY BEH C18 column (130 Å, 1.7 µm, 2.1 mm × 100 mm)

  • Mobile Phase A: 0.05% Ammonium Hydroxide (NH4OH) in Water

  • Mobile Phase B: 0.05% Ammonium Hydroxide (NH4OH) in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: Dependent on sample concentration and system sensitivity.

  • Gradient Program:

Time (min)% Mobile Phase B
0.085
3.0100
Hold at 100% B for a sufficient time to elute all compounds, then return to initial conditions for re-equilibration.

Note: The gradient may require optimization for your specific column and system to achieve baseline separation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of nitrooleate isomers.

ParameterValueReference
Column ACQUITY BEH C18 (130 Å, 1.7 µm, 2.1 mm × 100 mm)[2]
Mobile Phase A: 0.05% NH4OH in WaterB: 0.05% NH4OH in Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 40 °C[2]
Limit of Quantification (LOQ) 2 nM for NO2-OA[2]
Linearity Range 0-60 nM[2]
Elution Order (Reversed-Phase) 1. 10-Nitrooleate2. 9-Nitrooleate[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Add Internal Standard Extraction Liquid-Liquid Extraction Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Analysis Data Analysis Detection->Analysis Troubleshooting_Workflow Start Poor Resolution or Co-elution of Isomers CheckGradient Is the gradient optimized? Start->CheckGradient AdjustGradient Adjust Gradient: - Steeper/Shallower - Modify Additives CheckGradient->AdjustGradient No CheckColumn Is the column appropriate? CheckGradient->CheckColumn Yes AdjustGradient->CheckColumn ChangeColumn Select High-Efficiency Column: - Smaller Particle Size - Longer Length CheckColumn->ChangeColumn No CheckFlowRate Is the flow rate optimal? CheckColumn->CheckFlowRate Yes ChangeColumn->CheckFlowRate AdjustFlowRate Reduce Flow Rate CheckFlowRate->AdjustFlowRate No End Improved Resolution CheckFlowRate->End Yes AdjustFlowRate->End

References

dealing with the instability of nitro-fatty acids during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the inherent instability of nitro-fatty acids (NO2-FAs) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of nitro-fatty acids in biological samples?

A1: Nitro-fatty acids are inherently unstable due to several factors:

  • High Electrophilicity: The nitroalkene moiety makes them highly susceptible to Michael addition reactions with nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH). This is a major pathway for their covalent modification of proteins and subsequent signaling actions.

  • Chemical Decomposition: In aqueous environments, especially at neutral or basic pH, NO2-FAs can undergo decomposition.

  • Metabolic Conversion: In vivo and in vitro, NO2-FAs are rapidly metabolized through pathways such as β-oxidation and saturation of the double bond.[1]

  • Artifactual Formation: Conversely, improper sample handling, such as acidic conditions during lipid extraction in the presence of nitrite (B80452), can lead to the artificial nitration of unsaturated fatty acids, creating misleading results.[2][3]

Q2: How should I collect and store biological samples to minimize nitro-fatty acid degradation?

A2: Proper sample collection and storage are critical.

  • Anticoagulant Choice: For blood samples, use EDTA as the anticoagulant and process the blood at low temperatures (e.g., on ice) to obtain plasma.

  • Immediate Processing: Process samples as quickly as possible to minimize enzymatic degradation.

  • Storage Conditions: Snap-freeze tissues in liquid nitrogen immediately after collection.[4] Store all samples (plasma, tissues) at -80°C until analysis. For long-term storage, an inert argon atmosphere is recommended.

Q3: What are the recommended methods for extracting nitro-fatty acids from plasma and tissues?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. The choice depends on the sample matrix and the desired purity of the extract.

  • Liquid-Liquid Extraction: A common method involves protein precipitation with a solvent like methanol (B129727), followed by extraction of lipids into an organic solvent such as diethyl ether or a chloroform/methanol mixture. Acidification of the sample to a pH of around 3-4 is often necessary to protonate the carboxylic acid group of the fatty acids, facilitating their extraction into the organic phase. However, care must be taken to avoid artifactual nitration.[2]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts. C18 reversed-phase cartridges are frequently used, where the hydrophobic NO2-FAs are retained on the column while polar contaminants are washed away. Anion exchange SPE is another option that separates fatty acids based on the negative charge of their carboxylate group at an appropriate pH.

Q4: Can I use gas chromatography-mass spectrometry (GC-MS) for nitro-fatty acid analysis?

A4: While GC-MS has been used, it is generally not recommended for the analysis of electrophilic NO2-FAs. The derivatization steps required for GC-MS analysis, which often involve basic conditions, can accelerate the decay of these unstable compounds. Furthermore, low pH conditions in the presence of nitrite during sample work-up can lead to artifactual nitration of native fatty acids. Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is the preferred method as it allows for the analysis of underivatized NO2-FAs under milder conditions.[3]

Q5: How can I prevent the artificial formation of nitro-fatty acids during my sample preparation?

A5: Artifactual nitration is a significant concern, especially during acidic extraction steps. To mitigate this, consider the following:

  • Nitrite Scavengers: Add a nitrite scavenger, such as sulfanilamide (B372717), to your extraction solvents.[4][5] This will remove any endogenous nitrite and prevent it from reacting with unsaturated fatty acids under acidic conditions.

  • Isotope Labeling Control: To monitor for artifactual formation, you can spike your sample with a heavy isotope-labeled nitrite (e.g., 15NO2-). The absence of 15N-labeled NO2-FAs in your final analysis confirms that no artificial nitration occurred during sample processing.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of NO2-FAs 1. Degradation during extraction: Exposure to high temperatures, light, or reactive surfaces. 2. Adduction to proteins/GSH: High reactivity with thiols in the sample. 3. Inefficient extraction: Incorrect solvent polarity or pH.1. Keep samples on ice throughout the extraction process. Use amber vials to protect from light. 2. Consider methods to release adducted NO2-FAs, though this is complex. Focus on rapid extraction to minimize adduction. 3. Ensure the extraction solvent is appropriate for lipids. For LLE, acidify the sample to pH 3-4 to protonate fatty acids. For SPE, ensure proper conditioning and elution steps.
High variability between replicate samples 1. Inconsistent sample handling: Differences in processing time or temperature. 2. Artifactual formation: Inconsistent levels of nitrite contamination or acidity. 3. LC-MS instability: Poor chromatography or source contamination.1. Standardize the entire workflow from sample collection to extraction. 2. Always use a nitrite scavenger (e.g., sulfanilamide) in your extraction buffer. 3. Use a robust LC-MS method with an appropriate internal standard. Regularly clean the ion source.
Poor peak shape in LC-MS analysis 1. Column overload: Injecting too much sample. 2. Inappropriate mobile phase: pH or solvent composition not optimal. 3. Column contamination: Buildup of matrix components.1. Dilute the sample or reduce the injection volume. 2. Ensure mobile phase additives are volatile and compatible with MS (e.g., 0.1% formic acid). 3. Use a guard column and perform regular column flushing. Consider a more thorough sample cleanup like SPE.
Unexpected peaks in chromatogram 1. Isomers of NO2-FAs: Different positional or geometric isomers may be present. 2. Metabolites: β-oxidation products or other metabolic derivatives. 3. Degradation products: Products of the Nef reaction or other decomposition pathways.1. Use analytical standards for different isomers if available to confirm identity. 2. High-resolution mass spectrometry can help in identifying potential metabolites. 3. Review the literature for known degradation products and their mass spectra.

Data Summary Tables

Table 1: Stability of Nitro-Fatty Acids - General Recommendations

Parameter Condition Recommendation Rationale
Storage Temperature Short-term (hours)On ice (0-4°C)Slows down enzymatic and chemical degradation.
Long-term (days to months)-80°CPreserves the integrity of the molecules for extended periods.
Atmosphere Long-term storageInert gas (Argon or Nitrogen)Prevents oxidation of the fatty acid backbone.
pH of Solutions During extraction and analysisMildly acidic (e.g., pH 3-4 for extraction, mobile phase with 0.1% formic acid)Protonates the carboxylic acid for better extraction and chromatography, while minimizing base-catalyzed degradation.
Light Exposure Throughout the processMinimize exposureUse amber vials or cover tubes with foil to prevent light-induced degradation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Nitro-Fatty Acids from Plasma

This protocol is adapted for the extraction of free NO2-FAs from plasma.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., 13C-labeled NO2-OA)

  • Methanol (LC-MS grade), chilled

  • Diethyl ether (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sulfanilamide solution (10 mg/mL in methanol)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma in a glass tube, add 20 µL of the internal standard solution.

  • Add 20 µL of the sulfanilamide solution to scavenge nitrite. Vortex briefly.

  • Add 800 µL of chilled methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Acidify the supernatant to approximately pH 3-4 by adding 10 µL of 10% formic acid.

  • Add 2 mL of diethyl ether, vortex vigorously for 1 minute.

  • Centrifuge at 1500 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic (diethyl ether) layer to a clean glass tube.

  • Repeat the extraction (steps 8-10) with another 2 mL of diethyl ether and combine the organic layers.

  • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Nitro-Fatty Acids from Tissue Homogenate

This protocol provides a general workflow for cleaning up tissue extracts using a C18 reversed-phase SPE cartridge.

Materials:

  • Tissue homogenate (homogenized in a suitable buffer)

  • Internal standard solution

  • C18 SPE cartridges (e.g., 100 mg/1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To the tissue homogenate, add the internal standard.

    • Precipitate proteins using a suitable method (e.g., addition of cold methanol or acetonitrile).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Acidify the supernatant to pH 3-4 with formic acid.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol.

    • Equilibrate the cartridges by passing 2 mL of water (acidified to pH 3-4 with formic acid). Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of water (acidified to pH 3-4) to remove polar interferences.

    • Wash the cartridge with 2 mL of 20% methanol in water (acidified) to remove less hydrophobic interferences.

  • Elution:

    • Elute the NO2-FAs with 2 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of the initial LC mobile phase for analysis.

Visualizations

NO2_FA Nitro-Fatty Acid (NO2-FA) (Electrophilic) Adduct Michael Adduct (Reversible) NO2_FA->Adduct Michael Addition Nef_Intermediate Nef Reaction Intermediate NO2_FA->Nef_Intermediate Hydration Thiol Nucleophilic Thiol (e.g., GSH, Protein-Cys) Thiol->Adduct Aqueous Aqueous Environment (Physiological pH) Aqueous->Nef_Intermediate Decomposition Decomposition Products Nef_Intermediate->Decomposition Decomposition

Caption: Chemical instability pathways of nitro-fatty acids.

cluster_collection Sample Collection & Storage cluster_extraction Extraction cluster_analysis Analysis Collect Collect Sample (e.g., Plasma, Tissue) Store Store at -80°C Collect->Store Spike Spike Internal Standard & Nitrite Scavenger Store->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

selecting appropriate internal standards for 9(10)-Nitrooleate mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9(10)-Nitrooleate [9(10)-NO₂-OA]. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the selection of internal standards and overall experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound by mass spectrometry?

For the most accurate and reliable quantification of 9- and 10-nitrooleate, stable isotope-labeled internal standards are strongly recommended. Specifically, ¹⁵N-labeled analogs (9-¹⁵NO₂-OA and 10-¹⁵NO₂-OA) are considered the gold standard.[1][2] These standards exhibit nearly identical chemical and physical properties to the endogenous analytes, ensuring they co-elute chromatographically and experience similar ionization efficiency and fragmentation, thus effectively correcting for variations in sample extraction, injection, and ionization.[3]

Q2: Are deuterated internal standards a viable alternative?

While deuterated standards are commonly used in mass spectrometry, for nitro-fatty acids, ¹⁵N-labeling is often preferred.[3] Deuterium labels can sometimes be labile, potentially leading to exchange and inaccurate quantification. However, if ¹⁵N-labeled standards are not accessible, deuterated versions like [9,10-²H₂] octadecenoic acid can be used as a precursor for synthesis.[1]

Q3: Can I purchase ¹⁵N-labeled this compound?

Currently, stable-isotope labeled analogs of nitrated oleic acid are not commercially available.[1] Therefore, they must be synthesized in the laboratory.

Q4: What is the characteristic mass transition for this compound and its ¹⁵N-labeled internal standard?

In negative ion mode mass spectrometry, both 9-NO₂-OA and 10-NO₂-OA fragment to produce a characteristic nitrite (B80452) anion ([NO₂]⁻) at a mass-to-charge ratio (m/z) of 46.[1][2] For the ¹⁵N-labeled internal standards (9-¹⁵NO₂-OA and 10-¹⁵NO₂-OA), this fragment is observed at m/z 47.[1][2] The selected reaction monitoring (SRM) transition is typically from the precursor ion (e.g., m/z 326 for the unlabeled and m/z 327 for the ¹⁵N-labeled) to these product ions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in quantitative results Inappropriate or absent internal standard.Synthesize and use ¹⁵N-labeled this compound as an internal standard to account for variations in sample preparation and instrument response.[1][2]
Low signal intensity or poor sensitivity Low physiological concentrations of the analyte; inefficient ionization.Consider derivatization, such as with pentafluorobenzyl (PFB) bromide for GC-MS analysis in electron capture negative chemical ionization (ECNICI) mode, which can enhance sensitivity.[1][2] For LC-MS, consider derivatization to generate species that ionize more efficiently in positive mode.[4]
Inability to separate 9-NO₂-OA and 10-NO₂-OA isomers Co-elution during chromatography.Optimize the chromatographic method. Reversed-phase HPLC can be used to separate the two isomers, with 10-NO₂-OA typically eluting before 9-NO₂-OA.[1]
Suspected in-source fragmentation or artifact formation Instability of the analyte under certain MS conditions.Confirm the identity of the parent ion to ensure it is not an ion pair.[5] Use well-characterized synthetic standards to verify fragmentation patterns.
Matrix effects leading to ion suppression or enhancement Co-eluting compounds from the biological matrix interfering with ionization.The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[3] Additionally, thorough sample clean-up and optimized chromatography are crucial.

Experimental Protocols

Synthesis of ¹⁵N-Labeled this compound Internal Standard

A common laboratory approach for synthesizing ¹⁵N-labeled nitrooleate involves the nitration of oleic acid using a ¹⁵N-labeled nitrate (B79036) source.[1]

Materials:

  • Oleic acid

  • ¹⁵N-labeled nitrate (e.g., Na¹⁵NO₃ or K¹⁵NO₃)

  • Concentrated sulfuric acid

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) for extraction

  • HPLC system for purification

Procedure:

  • Dissolve oleic acid (e.g., 30 µmol) in ice-cold DMF.

  • Slowly add ¹⁵N-labeled nitrate and concentrated sulfuric acid to the reaction mixture while keeping it on ice.

  • Allow the reaction to proceed, after which the products are extracted using a suitable solvent like ethyl acetate.

  • The resulting mixture containing 9-¹⁵NO₂-OA and 10-¹⁵NO₂-OA is then purified using high-performance liquid chromatography (HPLC).

  • The purified standards must be structurally characterized and standardized using techniques like HPLC, GC-MS, and/or LC-MS.[1]

Quantification of this compound by GC-MS/MS

This method involves derivatization to enhance volatility and sensitivity.

1. Sample Preparation and Extraction:

  • Acidify plasma samples to approximately pH 5.

  • Perform solid-phase extraction (SPE) to isolate fatty acids.

  • Spike the sample with the synthesized ¹⁵N-labeled internal standards (9-¹⁵NO₂-OA and 10-¹⁵NO₂-OA) at a known concentration (e.g., 50 nM each).[1]

2. Derivatization:

  • Convert the extracted fatty acids to their pentafluorobenzyl (PFB) esters using PFB bromide.[2]

3. HPLC Fractionation:

  • Isolate the PFB esters of 9-NO₂-OA and 10-NO₂-OA using HPLC.

  • Collect the fraction containing both isomers and perform a solvent extraction.[2]

4. GC-MS/MS Analysis:

  • Analyze the extracted PFB esters by GC-MS/MS in the electron capture negative-ion chemical ionization (ECNICI) mode.

  • Use selected-reaction monitoring (SRM) for quantification.[2]

    • Endogenous 9/10-NO₂-OA: Monitor the transition from the parent ion [M-PFB]⁻ at m/z 326 to the product ion [NO₂]⁻ at m/z 46.[1][2]

    • Internal Standard 9/10-¹⁵NO₂-OA: Monitor the transition from the parent ion [M-PFB]⁻ at m/z 327 to the product ion [¹⁵NO₂]⁻ at m/z 47.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS/MS analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
9-NO₂-OA & 10-NO₂-OA32646[1][2]
9-¹⁵NO₂-OA & 10-¹⁵NO₂-OA (Internal Standard)32747[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Purification cluster_analysis Analysis start Biological Sample (e.g., Plasma) spike Spike with ¹⁵N-Internal Standard start->spike extract Solid Phase Extraction (SPE) spike->extract derivatize PFB Ester Derivatization extract->derivatize hplc HPLC Fractionation derivatize->hplc gcms GC-MS/MS (ECNICI) hplc->gcms quant Quantification (SRM) gcms->quant end Final Concentration quant->end Report Results

Caption: Workflow for this compound quantification.

signaling_pathway cluster_formation Formation cluster_signaling Signaling Actions cluster_effects Biological Effects OA Oleic Acid NO2OA This compound (NO₂-OA) OA->NO2OA RNS Reactive Nitrogen Species (RNS) RNS->OA Nitration PPARg PPARγ Activation NO2OA->PPARg Protein_Alk Protein Nitroalkylation (e.g., Keap1) NO2OA->Protein_Alk Anti_Inflam Anti-inflammatory Response PPARg->Anti_Inflam Nrf2 Nrf2 Activation Cytoprotection Cytoprotective Effects Nrf2->Cytoprotection Protein_Alk->Nrf2 Leads to

Caption: Signaling pathway of this compound.

References

Technical Support Center: Protocol Refinement for Consistent PPAR-gamma Activation by 9(10)-Nitrooleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) activation using 9(10)-Nitrooleate (9(10)-NO₂-OA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate PPAR-γ?

A1: this compound is a nitrated derivative of oleic acid, formed endogenously through reactions involving nitric oxide or nitrite.[1][2][3] It functions as a potent endogenous ligand and partial agonist for PPAR-γ.[4] The activation mechanism involves direct binding to the PPAR-γ ligand-binding domain.[4] Some studies suggest that nitro-fatty acids can also covalently modify PPAR-γ, specifically at cysteine residue 285, through a Michael addition reaction.[4][5] Upon binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[6][7][8]

Q2: Which isomer of nitrooleate is more potent for PPAR-γ activation, 9-NO₂-OA or 10-NO₂-OA?

A2: Studies have shown that the position of the nitro group on the fatty acid backbone influences the potency of PPAR-γ activation. While 9(10)-NO₂-OA is a mixture of both isomers, research on related nitroalkenes suggests that isomers with nitration at the C-12 position are significantly more potent at submicromolar concentrations compared to those nitrated at the C-9 or C-10 positions.[9][10] For consistent results, it is crucial to be aware of the specific isomer composition of your reagent.

Q3: What are the expected downstream effects of PPAR-γ activation by this compound?

A3: Activation of PPAR-γ by 9(10)-NO₂-OA leads to a range of anti-inflammatory responses.[2][11] This includes the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the activation of antioxidant responses, potentially through the Nrf2 pathway.[12][13] In specific cell types, it can promote adipogenesis and glucose uptake.[12][14]

Q4: What positive and negative controls are recommended for a PPAR-γ activation experiment?

A4: For a positive control, synthetic PPAR-γ agonists like rosiglitazone (B1679542) or ciglitazone (B1669021) are commonly used and show potent activation.[14] For a negative control, a PPAR-γ antagonist such as GW9662 can be used to confirm that the observed effects are indeed mediated by PPAR-γ.[2][14][15] Additionally, treating cells with the vehicle (e.g., ethanol (B145695) or DMSO) used to dissolve the 9(10)-NO₂-OA is essential as a baseline control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no PPAR-γ activation Degraded 9(10)-NO₂-OA: Nitro-fatty acids can be sensitive to light and temperature.Store 9(10)-NO₂-OA at -20°C or lower in a tightly sealed container, protected from light.[3] Prepare fresh dilutions for each experiment.
Suboptimal concentration: The dose-response of 9(10)-NO₂-OA can vary between cell types.Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations typically range from nanomolar to low micromolar.[3][12]
Low expression of PPAR-γ in the cell line: The chosen cell line may not express sufficient levels of PPAR-γ.Select a cell line known to express PPAR-γ (e.g., 3T3-L1 preadipocytes, RAW264.7 macrophages) or consider transiently transfecting your cells with a PPAR-γ expression vector.[16][17][18]
High background signal in reporter assays Leaky reporter construct: The reporter plasmid may have a high basal level of expression.Use a well-characterized reporter plasmid and consider co-transfecting a control vector (e.g., expressing Renilla luciferase) to normalize the results.
Non-specific activation: Other cellular factors might be activating the reporter gene.Include a PPAR-γ antagonist like GW9662 in a control well. A significant reduction in signal in the presence of the antagonist confirms PPAR-γ specific activation.[2][14]
Inconsistent results between experiments Variability in 9(10)-NO₂-OA batches: Different batches of the compound may have varying purity or isomer ratios.If possible, purchase larger batches of 9(10)-NO₂-OA to ensure consistency across multiple experiments. Note the lot number in your experimental records.
Cell passage number: High passage numbers can lead to phenotypic drift and altered cellular responses.Use cells within a consistent and low passage number range for all experiments.
Inconsistent incubation times: The duration of treatment with 9(10)-NO₂-OA can affect the magnitude of the response.Standardize the incubation time for all experiments. A 24-hour incubation is a common starting point for reporter assays.[16]

Quantitative Data Summary

The following table summarizes the effective concentrations of nitro-fatty acids in activating PPAR-γ from various studies.

Compound Assay/Effect Effective Concentration Reference
This compoundPPAR-γ Transactivation (MCF-7 cells)≥ 0.3 µM[12]
This compoundAdipogenesis (3T3-L1 cells)3 µM[12]
9-Nitrooleate7-fold PPAR-γ Activation1 µM[3]
Nitrolinoleic acid (LNO₂)PPAR-γ Ligand Binding (Kᵢ)~133 nM[14]
E-12-NO₂-18:2PPAR-γ Activation (EC₅₀)0.045 µM[10]
E-9/10-NO₂-18:2PPAR-γ Activation (EC₅₀)0.41 µM[10]

Experimental Protocols

PPAR-γ Reporter Gene Assay

This protocol is a general guideline for measuring PPAR-γ activation using a luciferase reporter system.

Materials:

  • HEK293T or Cos-7 cells

  • PPAR-γ expression plasmid

  • PPRE-driven luciferase reporter plasmid (e.g., PPRE-Luc)

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound stock solution (in ethanol or DMSO)

  • Rosiglitazone (positive control)

  • GW9662 (antagonist control)

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the PPAR-γ expression plasmid, the PPRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 9(10)-NO₂-OA, rosiglitazone, GW9662 (alone and in combination with 9(10)-NO₂-OA), or vehicle control.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold activation relative to the vehicle control.

PPAR-γ Target Gene Expression Analysis (qPCR)

This protocol describes how to measure the mRNA expression of a known PPAR-γ target gene, such as CD36 or FABP4, in response to 9(10)-NO₂-OA treatment.

Materials:

  • 3T3-L1 or RAW264.7 cells

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene (e.g., CD36) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with the desired concentration of 9(10)-NO₂-OA or vehicle control for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated cells.

Visualizations

PPAR_gamma_activation_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_10_NO2_OA This compound PPARg_inactive PPAR-γ 9_10_NO2_OA->PPARg_inactive Binds & Activates PPARg_active PPAR-γ PPARg_inactive->PPARg_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Heterodimer PPAR-γ/RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA Anti_inflammatory_Proteins Anti-inflammatory Proteins mRNA->Anti_inflammatory_Proteins Translation

Caption: PPAR-γ activation by this compound signaling pathway.

experimental_workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis select_cells Select Cell Line (e.g., 3T3-L1, HEK293T) prepare_reagents Prepare Reagents (9(10)-NO₂-OA, Controls) select_cells->prepare_reagents cell_culture Cell Seeding & Culture prepare_reagents->cell_culture treatment Treatment with 9(10)-NO₂-OA cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation reporter_assay Reporter Gene Assay (Luciferase) incubation->reporter_assay gene_expression Gene Expression (qPCR) incubation->gene_expression protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis data_interpretation Data Interpretation & Conclusion reporter_assay->data_interpretation gene_expression->data_interpretation protein_analysis->data_interpretation

Caption: General experimental workflow for studying PPAR-γ activation.

References

Validation & Comparative

A Comparative Guide to the Differential Effects of 9(10)-Nitrooleate and 12-Nitrolinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular effects of two prominent nitrated fatty acids, 9(10)-Nitrooleate (9(10)-NO₂-OA) and 12-Nitrolinoleate (12-NO₂-LA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways influenced by these molecules.

Executive Summary

This compound and 12-Nitrolinoleate are endogenous signaling molecules formed through the nitration of oleic and linoleic acid, respectively. Both molecules are recognized for their anti-inflammatory and cytoprotective effects, primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, as well as the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. However, emerging evidence reveals significant differences in their potency and potential primary mechanisms of action, which are critical considerations for targeted therapeutic development.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the differential effects of 9(10)-NO₂-OA and 12-NO₂-LA on key signaling pathways.

Table 1: Comparative Potency in PPARγ Activation

CompoundEC₅₀ (µM)Maximum ActivationCell TypeAssay Type
12-Nitrolinoleate (12-NO₂-LA) 0.045[1]Partial Agonist (approaching full agonism)[1]MCF-7Luciferase Reporter Gene Assay[1]
This compound (9/10-NO₂-LA mixture) 0.41[1]Partial Agonist (~50% of 12-NO₂-LA)[1]MCF-7Luciferase Reporter Gene Assay[1]
Rosiglitazone (Control)0.067[1]Full AgonistMCF-7Luciferase Reporter Gene Assay[1]

Table 2: Comparative Potency in Nrf2 Activation

CompoundRelative PotencyKey Findings
This compound (9-NO₂-OA isomer) More potent than 10-NO₂-OA isomer.[2]9-NO₂-OA is a more potent inducer of Antioxidant Response Element (ARE) activity.[2] This is attributed to its preferential modification of key cysteine residues on Keap1.[2]
12-Nitrolinoleate (12-NO₂-LA) Potent ActivatorActivates Nrf2 signaling, leading to the expression of cytoprotective genes.[3] Direct quantitative comparison with 9(10)-NO₂-OA is not readily available.

Table 3: Comparative Effects on NF-κB Inhibition

CompoundMechanism of ActionKey Findings
This compound Inhibits NF-κB signaling through multiple mechanisms, including direct modification of the p65 subunit.[4][5]Reduces the expression of NF-κB target genes and downstream inflammatory signaling.[4][6]
12-Nitrolinoleate Inhibits NF-κB signaling, also involving modification of the p65 subunit.[7]Suppresses the production of pro-inflammatory cytokines.[3][7] Direct quantitative comparison of inhibitory potency (e.g., IC₅₀) with 9(10)-NO₂-OA is not readily available.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and 12-Nitrolinoleate.

PPAR_Activation cluster_ligands Nitro-Fatty Acids cluster_receptor Nuclear Receptor cluster_response Cellular Response 9(10)-NO2-OA 9(10)-NO2-OA PPARg PPARγ 9(10)-NO2-OA->PPARg Lower Potency (EC50 ~0.41 µM) 12-NO2-LA 12-NO2-LA 12-NO2-LA->PPARg High Potency (EC50 ~0.045 µM) RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory

Figure 1: Differential Activation of the PPARγ Signaling Pathway.

Nrf2_Activation cluster_ligands Nitro-Fatty Acids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9(10)-NO2-OA 9(10)-NO2-OA Keap1 Keap1 9(10)-NO2-OA->Keap1 Modification of Cys residues 12-NO2-LA 12-NO2-LA 12-NO2-LA->Keap1 Modification of Cys residues Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequestration & Ubiquitination Nrf2_active Nrf2 Keap1->Nrf2_active Nrf2 Release & Translocation ARE ARE Nrf2_active->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Figure 2: Activation of the Nrf2 Antioxidant Response Pathway.

NFkB_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Nitro-Fatty Acids Stimulus e.g., TNF-α, LPS IKK IKK Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_active NF-κB (p65/p50) IkB->NFkB_active IκB Degradation & NF-κB Translocation NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB Binding DNA DNA NFkB_active->DNA Binding Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes 9(10)-NO2-OA 9(10)-NO2-OA 9(10)-NO2-OA->NFkB_active Inhibition via p65 modification 12-NO2-LA 12-NO2-LA 12-NO2-LA->NFkB_active Inhibition via p65 modification

Figure 3: Inhibition of the NF-κB Inflammatory Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PPARγ Transactivation Assay (Luciferase Reporter)

This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.

  • Cell Culture and Transfection:

    • MCF-7 (human breast adenocarcinoma) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

    • Cells are seeded in multi-well plates and transiently transfected with two plasmids:

      • A PPARγ expression vector.

      • A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

    • A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, cells are treated with varying concentrations of 9(10)-NO₂-OA, 12-NO₂-LA, or a positive control (e.g., rosiglitazone).

    • A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Luciferase Assay:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

    • β-galactosidase activity is measured using a colorimetric assay.

  • Data Analysis:

    • Luciferase activity is normalized to β-galactosidase activity to correct for variations in transfection efficiency and cell number.

    • The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration.

    • EC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

Nrf2 Activation Assay (ARE-Luciferase Reporter)

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293T or HepG2) is cultured.

    • Cells are transfected with a reporter plasmid containing multiple copies of the ARE sequence upstream of a luciferase gene.

    • A constitutively expressed control reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Compound Treatment:

    • Transfected cells are treated with various concentrations of 9(10)-NO₂-OA or 12-NO₂-LA.

    • A known Nrf2 activator (e.g., sulforaphane) is used as a positive control.

    • Cells are incubated for a defined period (e.g., 16-24 hours).

  • Luciferase Assay:

    • Cell lysates are prepared, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity.

    • The fold activation relative to the vehicle-treated control is calculated.

    • Dose-response curves are generated to determine the EC₅₀ for Nrf2 activation.

NF-κB Inhibition Assay (Luciferase Reporter)

This assay assesses the ability of a compound to inhibit NF-κB-mediated transcription, typically induced by a pro-inflammatory stimulus.

  • Cell Culture and Transfection:

    • Cells (e.g., HEK293 or THP-1) are cultured and transfected with a reporter plasmid containing NF-κB response elements driving luciferase expression.

    • A normalization vector (e.g., Renilla luciferase) is co-transfected.

  • Compound Pre-treatment and Stimulation:

    • Cells are pre-treated with different concentrations of 9(10)-NO₂-OA or 12-NO₂-LA for a specific duration (e.g., 1-2 hours).

    • NF-κB activation is then stimulated with an agonist such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • Control wells include vehicle-treated/stimulated and vehicle-treated/unstimulated cells.

  • Luciferase Assay:

    • Following a suitable incubation period (e.g., 6-8 hours) after stimulation, cell lysates are prepared.

    • Dual-luciferase assays are performed to measure both NF-κB-dependent (firefly) and control (Renilla) luciferase activities.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla signal.

    • The percentage of inhibition of the stimulus-induced NF-κB activity is calculated for each concentration of the test compound.

    • IC₅₀ values are determined from the dose-response curves.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Transfection 2. Transfection (Reporter & Expression Plasmids) Cell_Culture->Transfection Compound_Addition 3. Addition of 9(10)-NO2-OA or 12-NO2-LA Transfection->Compound_Addition Stimulation 4. Stimulation (for NF-kB assay) Compound_Addition->Stimulation Cell_Lysis 5. Cell Lysis Stimulation->Cell_Lysis Luciferase_Assay 6. Luciferase Assay (Luminometer) Cell_Lysis->Luciferase_Assay Normalization 7. Normalization Luciferase_Assay->Normalization Dose_Response 8. Dose-Response Curve & EC50/IC50 Calculation Normalization->Dose_Response

Figure 4: General Experimental Workflow for Reporter Gene Assays.

Conclusion

The available evidence indicates that while both this compound and 12-Nitrolinoleate exert beneficial effects through common signaling pathways, they exhibit distinct potencies. 12-Nitrolinoleate is a significantly more potent activator of PPARγ compared to the 9(10)-nitro isomer mixture of linoleic acid. For Nrf2 activation, the 9-isomer of nitro-oleic acid appears to be more potent than its 10-isomer counterpart. Both compounds are effective inhibitors of the NF-κB pathway. These differences highlight the importance of considering specific isomers in research and drug development. Further head-to-head comparative studies, particularly for Nrf2 activation and NF-κB inhibition with standardized quantitative endpoints, are warranted to fully elucidate their differential therapeutic potential.

References

A Comparative Analysis of 9(10)-Nitrooleate and Rosiglitazone as PPAR-γ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endogenous electrophilic fatty acid 9(10)-Nitrooleate (OA-NO₂) and the synthetic thiazolidinedione (TZD) drug rosiglitazone (B1679542), both of which are agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This analysis is supported by experimental data on their respective mechanisms of action, potency, and effects on inflammatory and metabolic signaling pathways.

Introduction

PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and inflammation. Its activation has been a key therapeutic target for the management of type 2 diabetes. Rosiglitazone, a potent synthetic PPAR-γ agonist, has been utilized clinically for its insulin-sensitizing effects.[1] In contrast, this compound is an endogenously produced nitrated fatty acid that has emerged as a signaling mediator with pleiotropic effects, including the activation of PPAR-γ.[2] This guide delves into a comparative analysis of these two agonists, highlighting their distinct profiles in activating PPAR-γ and modulating downstream cellular responses.

Quantitative Comparison of Performance

The following tables summarize the key quantitative parameters comparing the activity of this compound and rosiglitazone.

ParameterThis compound (OA-NO₂)RosiglitazoneReference
PPAR-γ Activation (EC₅₀) ~0.3 µM (for transactivation in MCF-7 cells)0.060 µM (60 nM)[3]
Agonist Type Partial AgonistFull Agonist[3][4]

Table 1: PPAR-γ Activation Profile

EffectThis compound (OA-NO₂)RosiglitazoneReference
NF-κB Inhibition Inhibits NF-κB signalingInhibits NF-κB signaling[5]
Nrf2 Activation Potent activator of the Nrf2/ARE pathwayCan activate Nrf2, often via ROS-dependent mechanisms[6][7]

Table 2: Anti-inflammatory Activity

EffectThis compound (OA-NO₂)RosiglitazoneReference
Adipocyte Differentiation Induces adipogenesis in 3T3-L1 cells at 3 µMPotently induces adipocyte differentiation[3][8]
Glucose Uptake Induces glucose uptake in differentiated 3T3-L1 adipocytes at 3 µMIncreases glucose uptake, primarily by increasing GLUT1 expression[3][9]
Lipid Accumulation Promotes lipid accumulationPromotes lipid accumulation and can increase the number of small adipocytes[10][11]

Table 3: Metabolic Effects

Signaling Pathways and Mechanisms of Action

This compound and rosiglitazone, while both targeting PPAR-γ, exhibit distinct signaling mechanisms. Rosiglitazone acts as a conventional full agonist, binding to the PPAR-γ ligand-binding domain and inducing a conformational change that promotes the recruitment of coactivators and subsequent transcription of target genes.[1]

This compound, on the other hand, functions as a partial agonist. Its electrophilic nature allows it to covalently adduct to cysteine residues on PPAR-γ, leading to a unique pattern of receptor activation and gene expression.[12] Furthermore, OA-NO₂ is a potent activator of the Nrf2 pathway, a key regulator of the antioxidant response, which contributes significantly to its anti-inflammatory effects.[6] Rosiglitazone can also activate Nrf2, though this is often described as occurring through indirect mechanisms involving the generation of reactive oxygen species (ROS).[7]

Both compounds ultimately lead to the inhibition of the pro-inflammatory NF-κB pathway.[5] However, the upstream signaling events and the contribution of PPAR-γ-independent pathways differ, leading to distinct overall cellular responses.

G Comparative Signaling Pathways cluster_0 This compound (OA-NO2) cluster_1 Rosiglitazone OA_NO2 This compound PPARg_OA PPAR-γ (Partial Agonist) OA_NO2->PPARg_OA Keap1 Keap1 OA_NO2->Keap1 Covalent Adduction NFkB_Inhibition_OA NF-κB Inhibition PPARg_OA->NFkB_Inhibition_OA Metabolic_Reg_OA Metabolic Regulation PPARg_OA->Metabolic_Reg_OA Nrf2 Nrf2 Activation Anti_Inflammatory_OA Anti-inflammatory Effects Nrf2->Anti_Inflammatory_OA Keap1->Nrf2 NFkB_Inhibition_OA->Anti_Inflammatory_OA Rosi Rosiglitazone PPARg_Rosi PPAR-γ (Full Agonist) Rosi->PPARg_Rosi ROS ROS Generation PPARg_Rosi->ROS NFkB_Inhibition_Rosi NF-κB Inhibition PPARg_Rosi->NFkB_Inhibition_Rosi Metabolic_Reg_Rosi Metabolic Regulation PPARg_Rosi->Metabolic_Reg_Rosi Nrf2_Rosi Nrf2 Activation ROS->Nrf2_Rosi Anti_Inflammatory_Rosi Anti-inflammatory Effects Nrf2_Rosi->Anti_Inflammatory_Rosi NFkB_Inhibition_Rosi->Anti_Inflammatory_Rosi

Figure 1: Simplified signaling pathways of this compound and Rosiglitazone.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

PPAR-γ Activation Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of a compound to activate PPAR-γ and drive the expression of a reporter gene (luciferase).

Experimental Workflow:

G PPAR-γ Luciferase Reporter Assay Workflow A 1. Cell Seeding (e.g., HEK293T cells) B 2. Transfection - PPAR-γ expression vector - PPRE-luciferase reporter vector A->B C 3. Treatment - this compound or Rosiglitazone (various concentrations) B->C D 4. Incubation (~24 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay (add substrate) E->F G 7. Luminescence Measurement (quantifies PPAR-γ activity) F->G

References

Unveiling the Nrf2-Dependent Mechanism of 9(10)-Nitrooleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9(10)-Nitrooleate's (9/10-NO₂-OA) mechanism of action, validated in Nrf2 knockout and knockdown models. It offers a comprehensive overview of its performance against other alternatives, supported by experimental data.

This compound, a nitrated derivative of oleic acid, has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] The validation of 9(10)-NO₂-OA's Nrf2-dependent mechanism is crucial for its development as a potential therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.

Mechanism of Action: Nrf2-Dependent Signaling

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Electrophilic compounds like 9(10)-NO₂-OA can directly interact with specific cysteine residues on Keap1.[1][2] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. Consequently, Nrf2 is stabilized, allowing it to translocate to the nucleus.[1][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1] These genes encode a wide array of antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4]

Recent studies have shown that the protective effects of nitro-oleic acid (NO₂-OA) on improving glucose tolerance in diet-induced obese mice are absent when Nrf2 is specifically ablated in adipocytes, providing strong in vivo evidence for its Nrf2-dependent mechanism.[5]

This compound Nrf2 Activation Pathway This compound Nrf2 Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2OA This compound Keap1_Nrf2 Keap1-Nrf2 Complex NO2OA->Keap1_Nrf2 Interacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binds to Target_Genes Target Gene Transcription (HO-1, NQO1, etc.) ARE->Target_Genes Activates

A diagram illustrating the Nrf2 activation pathway by this compound.

Comparative Analysis of Nrf2 Activation

The potency of 9(10)-NO₂-OA in activating the Nrf2 pathway has been compared to other nitroalkenes and the well-characterized Nrf2 activator, sulforaphane (B1684495) (SFN).

CompoundModel SystemEndpoint MeasuredResultReference
This compound MCF7 cellsARE-luciferase activityMore potent than NO₂-LA[2]
Human Endothelial Cells (HUVECs)HO-1, NQO1, GCLM mRNA inductionDose-dependent induction[6]
Adipocyte-specific Nrf2 KO miceGlucose Tolerance TestImproved glucose tolerance in WT, effect absent in KO[5]
Nitro-linoleic acid (NO₂-LA) MCF7 cellsARE-luciferase activityLess potent than 9(10)-NO₂-OA[2]
Vascular Smooth Muscle CellsNrf2 nuclear translocationInduced translocation[7]
Sulforaphane (SFN) MCF7 cellsNrf2 nuclear accumulationPositive control for Nrf2 activation[2]

Validation in Nrf2 Knockdown and Knockout Models

The definitive validation of 9(10)-NO₂-OA's reliance on Nrf2 comes from studies employing Nrf2-deficient models.

In Vitro siRNA Knockdown Studies

In human umbilical vein endothelial cells (HUVECs), the induction of Nrf2 target genes, including HO-1, GCLM, and NQO1, by 9(10)-NO₂-OA was significantly attenuated when Nrf2 expression was silenced using small interfering RNA (siRNA).[6] This demonstrates that the transcriptional response to 9(10)-NO₂-OA is largely dependent on the presence of Nrf2.

In Vivo Adipocyte-Specific Nrf2 Knockout Mouse Model

A pivotal study utilized a mouse model with a specific deletion of Nrf2 in adipocytes to investigate the in vivo effects of NO₂-OA.[5] In wild-type mice fed a high-fat diet, treatment with NO₂-OA improved glucose tolerance. However, this beneficial effect was completely abrogated in the adipocyte-specific Nrf2 knockout mice, confirming that Nrf2 is essential for mediating the metabolic benefits of NO₂-OA in this context.[5]

Experimental_Workflow Experimental Workflow for Nrf2-Dependency Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A1 HUVECs A2 Transfection with Control siRNA or Nrf2 siRNA A1->A2 A3 Treatment with This compound A2->A3 A4 Analysis of Nrf2 Target Gene Expression (qPCR) A3->A4 B1 Wild-Type Mice and Adipocyte-Specific Nrf2 KO Mice B2 High-Fat Diet B1->B2 B3 Treatment with Nitro-oleic Acid B2->B3 B4 Glucose Tolerance Test B3->B4

Workflow for validating the Nrf2-dependency of this compound.

Experimental Protocols

In Vitro Nrf2 siRNA Knockdown in HUVECs
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium.

  • siRNA Transfection: HUVECs are transfected with either a non-targeting control siRNA or an Nrf2-specific siRNA using a suitable transfection reagent.

  • Treatment: After a designated period to allow for target gene knockdown, cells are treated with 9(10)-NO₂-OA at various concentrations (e.g., 1-5 µM) or vehicle control for a specified time (e.g., 6-24 hours).

  • Gene Expression Analysis: Total RNA is isolated from the cells, and the expression levels of Nrf2 target genes (e.g., HMOX1, GCLM, NQO1) are quantified using quantitative real-time PCR (qPCR). Gene expression is normalized to a housekeeping gene.

In Vivo Adipocyte-Specific Nrf2 Knockout Mouse Study
  • Animal Model: Adipocyte-specific Nrf2 knockout mice and their wild-type littermates are used.

  • Diet: Mice are fed a high-fat diet to induce obesity and glucose intolerance.

  • Treatment: A cohort of mice from each genotype is treated with NO₂-OA (e.g., administered in the diet or via oral gavage) or a vehicle control for a specified duration.

  • Metabolic Phenotyping: Glucose tolerance tests are performed at baseline and at various time points during the treatment period. This involves administering a bolus of glucose and measuring blood glucose levels at set intervals.

  • Data Analysis: The area under the curve (AUC) for the glucose tolerance test is calculated to assess glucose disposal.

Conclusion

The presented evidence from both in vitro and in vivo studies robustly validates that the mechanism of action of this compound is significantly dependent on the Nrf2 signaling pathway. The use of Nrf2 knockdown and knockout models has been instrumental in confirming that Nrf2 is a primary target through which 9(10)-NO₂-OA exerts its cytoprotective and metabolic effects. These findings underscore the potential of 9(10)-NO₂-OA as a therapeutic candidate for conditions where activation of the Nrf2 pathway is beneficial. Further research in full-body Nrf2 knockout models could provide even more comprehensive insights into its systemic effects.

References

comparing the anti-inflammatory potency of different nitrated fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Anti-inflammatory Potency of Nitrated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Nitrated fatty acids (NO2-FAs) are endogenously produced signaling molecules that have emerged as potent anti-inflammatory agents. Their pleiotropic effects stem from their ability to modulate key inflammatory pathways, primarily through electrophilic interactions with protein targets. This guide provides a comparative analysis of the anti-inflammatory potency of different NO2-FAs, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling mechanisms.

Comparative Anti-inflammatory Potency of Nitrated Fatty Acids

The anti-inflammatory activity of nitrated fatty acids is influenced by the parent fatty acid, the position of the nitro group, and the specific inflammatory pathway being assessed. The most studied NO2-FAs are derivatives of oleic acid (NO2-OA) and linoleic acid (NO2-LA).

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

NO2-FAs are potent endogenous ligands for PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[1][2] Activation of PPARγ by NO2-FAs leads to the transcriptional regulation of genes involved in anti-inflammatory responses.

The binding affinity and activation potential of different NO2-FAs for PPARγ vary significantly. Structure-activity relationship studies have revealed that the position of the nitroalkene is critical for optimal PPARγ activation.[2] For instance, E-12-NO2-18:1 has been shown to be a particularly potent PPARγ agonist.[2]

Nitrated Fatty AcidIC50 for PPARγ Binding (μM)Fold Activation of PPARγ (at 3 μM)Reference
E-9-NO2-18:1 (9-NO2-OA)0.63 - 1.73~2.2[1]
E-10-NO2-18:1 (10-NO2-OA)0.63 - 1.73~7.5[1]
E-12-NO2-18:10.039~7.5[1]
E-13-NO2-18:10.19Not Reported[1]
Z-9/10-NO2-18:1Not Reported~2.2[1]
E-6-NO2-18:1Not Reported~2.2[1]
Rosiglitazone (Positive Control)Not ReportedHigh[1]
Keap1-Nrf2 Pathway Activation

Nitrated fatty acids activate the Keap1-Nrf2 pathway, a major regulator of cellular antioxidant responses.[2][3] NO2-FAs form covalent adducts with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[2][4] In the nucleus, Nrf2 induces the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[3][5]

Studies have shown that 9-nitro-oleic acid (9-NO2-OA) is a more potent inducer of the antioxidant response element (ARE), a downstream target of Nrf2, compared to 10-nitro-oleic acid (10-NO2-OA).[4][6] Interestingly, activation of the Nrf2 pathway by NO2-FAs generally requires higher concentrations (≥ 3 μM) compared to PPARγ activation, which can occur at nanomolar concentrations.[7]

Nitrated Fatty AcidPotency in Nrf2/ARE ActivationKey FindingsReference
9/10-NO2-OAMore potent than NO2-LAActivates ARE-driven transcription in a concentration-dependent manner.[7]
9-NO2-OAMore potent than 10-NO2-OAInduces ARE more effectively.[4][6]
NO2-LALess potent than NO2-OAActivates ARE-driven transcription.[7]
Inhibition of NF-κB Signaling

A key anti-inflammatory mechanism of NO2-FAs is the inhibition of the NF-κB signaling pathway.[2][8] NF-κB is a master regulator of pro-inflammatory gene expression. NO2-FAs can directly inhibit NF-κB by nitroalkylating the p65 and p50 subunits, which prevents their DNA binding.[8][9] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[8][9] Both nitro-linoleic acid (LNO2) and nitro-oleic acid (OA-NO2) have been shown to inhibit NF-κB activation.[8]

Nitrated Fatty AcidEffect on NF-κB PathwayExperimental ModelReference
LNO2Inhibits LPS-induced NF-κB activation and DNA binding of p65.RAW264.7 macrophages[8]
OA-NO2Inhibits LPS-induced NF-κB activation and DNA binding of p65.RAW264.7 macrophages[8]
Inhibition of Other Inflammatory Enzymes

Nitrated fatty acids have also been shown to inhibit the activity of pro-inflammatory enzymes. For example, NO2-OA and NO2-LA are potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes.[2]

Nitrated Fatty AcidIC50 for 5-Lipoxygenase Inhibition (μM)Reference
NO2-OA0.3 ± 0.06[2]
NO2-LA0.004 ± 0.002[2]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of nitrated fatty acids are mediated through a complex interplay of signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for assessing their activity.

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2_FA Nitrated Fatty Acid (e.g., NO2-OA) NO2_FA_bound NO2-FA NO2_FA->NO2_FA_bound Cellular Uptake PPARg_RXR PPARγ-RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Translocates to Nucleus and Binds to PPRE NO2_FA_bound->PPARg_RXR Binds and Activates Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Transcriptional Regulation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2_FA Nitrated Fatty Acid Keap1_Nrf2 Keap1-Nrf2 Complex NO2_FA->Keap1_Nrf2 Modifies Cysteine Residues on Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Transcriptional Activation NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates NO2_FA Nitrated Fatty Acid NO2_FA->NFkB Nitroalkylates p50/p65 (Inhibits DNA Binding) DNA DNA NFkB_n->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Transcription Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cells Immune Cells (e.g., Macrophages) Treatment Treat with NO2-FA (Various Concentrations) Cells->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Cytokine_Analysis Measure Cytokine Levels (ELISA) Stimulation->Cytokine_Analysis Western_Blot Analyze Protein Expression (Western Blot for p-p65, Nrf2) Stimulation->Western_Blot Reporter_Assay Assess Transcriptional Activity (PPARγ/ARE Reporter Assay) Stimulation->Reporter_Assay

References

A Comparative Analysis of 9(10)-Nitrooleate Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interaction between 9(10)-Nitrooleate [9(10)-NO₂-OA], a nitrated derivative of oleic acid, and various nuclear receptors. The focus is on its well-documented activity with Peroxisome Proliferator-Activated Receptors (PPARs) and the current understanding of its cross-reactivity with other nuclear receptors such as Liver X Receptor (LXR), Farnesoid X Receptor (FXR), and Retinoid X Receptor (RXR).

Quantitative Comparison of Nuclear Receptor Activation

The interaction of this compound with nuclear receptors has been primarily characterized for the PPAR subfamily. It is a known activator of PPARα, PPARβ/δ, and PPARγ.[1][2] The following table summarizes the available quantitative data on the activation of these receptors by this compound.

Nuclear ReceptorLigandAssay TypeCell LineEffective Concentration / PotencyReference
PPARγ This compoundReporter AssayMCF-7≥ 0.3 µM (induces transactivation)[2][3]
This compoundReporter AssayCV-1Concentration-dependent transactivation[2][3]
9-NitrooleateReporter Assay-~7-fold activation at 1 µM[4]
PPARα This compoundReporter AssayCV-1Concentration-dependent transactivation[2][3]
PPARβ/δ This compoundReporter AssayCV-1Concentration-dependent transactivation[2][3]
LXR This compound--No data available-
FXR This compound--No data available-
RXR This compound--No data available-

Note: While specific EC₅₀ values for this compound with each PPAR isoform are not consistently reported across the literature, the available data indicates a potent activation of PPARγ, with effects observed in the sub-micromolar to low micromolar range. The activation of PPARα and PPARβ/δ is also established, though quantitative comparisons of potency are less defined. Extensive searches of the scientific literature did not yield any studies demonstrating direct binding or activation of LXR, FXR, or RXR by this compound. This suggests a degree of selectivity for the PPAR subfamily of nuclear receptors.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound as a signaling molecule involves its function as a ligand for PPARs. Upon binding, it initiates a cascade of events leading to the regulation of gene expression.

This compound Signaling Pathway via PPARs NO2OA This compound PPAR PPAR (α, β/δ, γ) NO2OA->PPAR Binds to Ligand Binding Domain RXR RXR PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates BiologicalEffects Biological Effects (e.g., anti-inflammatory, metabolic regulation) TargetGenes->BiologicalEffects Leads to

Figure 1. Signaling pathway of this compound through PPAR activation.

The activity of this compound on nuclear receptors is typically assessed using reporter gene assays. The following diagram illustrates a common experimental workflow for such an assay.

Experimental Workflow for Nuclear Receptor Reporter Assay cluster_workflow Start Start Transfect Transfect cells with: 1. GAL4-NR-LBD plasmid 2. UAS-Luciferase plasmid 3. Control plasmid (e.g., Renilla) Start->Transfect Incubate1 Incubate cells (e.g., 24 hours) Transfect->Incubate1 Treat Treat cells with This compound (or other ligands) Incubate1->Treat Incubate2 Incubate cells (e.g., 18-24 hours) Treat->Incubate2 Lyse Lyse cells and measure Luciferase and Renilla activity Incubate2->Lyse Analyze Analyze data: Normalize Luciferase to Renilla, determine fold activation Lyse->Analyze End End Analyze->End

Figure 2. Workflow of a GAL4-NR-LBD chimera reporter assay.

Experimental Protocols

PPAR Ligand Binding/Screening Assay (Fluorometric)

This assay is designed to identify and characterize ligands that bind to the PPARγ ligand-binding domain (LBD).

Principle: The assay is based on the principle of fluorescence polarization. A fluorescently labeled PPARγ ligand (probe) is bound to the PPARγ LBD, resulting in a high fluorescence polarization value. When a test compound competes with the probe for binding to the LBD, the probe is displaced, leading to a decrease in the fluorescence polarization.

Protocol Outline:

  • Reagent Preparation:

    • Dilute the PPARγ Assay Probe with an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound (e.g., this compound) and a known PPARγ ligand control in the appropriate solvent.

  • Assay Procedure:

    • Add the test compound or control to the wells of a microplate.

    • Add the PPARγ protein to each well.

    • Incubate at room temperature for a specified time (e.g., 5-10 minutes) to allow for binding.

    • Add the diluted PPARγ Assay Probe to each well.

    • Incubate at room temperature for a further period (e.g., 5 minutes).

  • Measurement:

    • Measure the fluorescence polarization (or fluorescence intensity at specific excitation and emission wavelengths, e.g., Ex/Em = 375/460-470 nm) using a suitable microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of probe binding for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

GAL4-PPAR Chimera Reporter Gene Assay

This cell-based assay is used to quantify the ability of a compound to activate a specific PPAR isoform.

Principle: This assay utilizes a chimeric receptor system. The ligand-binding domain (LBD) of the PPAR of interest (e.g., PPARγ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into a suitable mammalian cell line (e.g., HEK293) along with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound binds to and activates the PPAR LBD, the GAL4 DBD will bind to the UAS and drive the expression of the luciferase reporter gene.

Protocol Outline:

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293) in a multi-well plate.

    • Co-transfect the cells with three plasmids:

      • An expression vector for the GAL4-PPAR LBD chimera.

      • A reporter vector containing the luciferase gene downstream of a GAL4 UAS.

      • A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

    • Incubate the cells to allow for plasmid expression (e.g., 24 hours).

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the test compound (this compound) or a known PPAR agonist (positive control).

    • Incubate for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 18-24 hours).

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the activity of both the primary (firefly luciferase) and the control (Renilla luciferase) reporters using a luminometer and appropriate substrates.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated control.

    • Plot the fold activation against the logarithm of the compound concentration to determine the EC₅₀ value.

References

The Electrophilic Nature of 9(10)-Nitrooleate: A Comparative Guide to its Adduct-Forming Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrophilic reactivity of signaling molecules is paramount for elucidating biological mechanisms and developing novel therapeutics. 9(10)-Nitrooleate (NO2-OA), an endogenous product of nitric oxide and oleic acid, has emerged as a key signaling mediator through its ability to form covalent adducts with cellular nucleophiles. This guide provides a comparative analysis of the electrophilic nature of NO2-OA, supported by experimental data, detailed protocols, and pathway visualizations, confirming its reactivity through the lens of adductomics.

Nitro-fatty acids, including 9(10)-NO2-OA, are potent electrophiles due to the electron-withdrawing nitro group attached to the alkene moiety.[1][2] This chemical feature makes them susceptible to nucleophilic attack through a Michael addition reaction, primarily with the soft nucleophiles found in proteins, such as the thiol groups of cysteine and the imidazole (B134444) groups of histidine residues.[3][4][5][6] This covalent modification, termed nitroalkylation, is a reversible post-translational modification that can alter protein structure, function, and signaling activity.[4][5][6][7] The study of these adducts on a systemic level is known as adductomics, which heavily relies on mass spectrometry-based approaches to identify and quantify these modifications.[6][8]

Comparative Reactivity of this compound

The electrophilic potency of 9(10)-NO2-OA can be quantitatively assessed by comparing its reaction kinetics with other known biological electrophiles. The second-order rate constant (k) provides a standardized measure of reactivity. As shown in the table below, 9(10)-NO2-OA reacts with the biological thiol glutathione (B108866) (GSH) at a significantly faster rate than many other lipid-derived electrophiles and oxidants.

ElectrophileNucleophileSecond-Order Rate Constant (M⁻¹s⁻¹)ConditionsReference
This compound (NO2-OA) Glutathione183pH 7.4, 37°C[4]
This compound (NO2-OA)Cysteine~275 (1.5x faster than GSH)pH 7.4, 37°C[4]
Nitrolinoleic Acid (LNO2)Glutathione355pH 7.4, 37°C[4][7]
15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2)Glutathione1.4pH 7.4, 37°C[4]
8-iso-Prostaglandin A2Glutathione0.04pH 7.4, 37°C[4]
Hydrogen Peroxide (H2O2)Glutathione2.6pH 7.4, 37°C[4]

Table 1: Comparison of second-order rate constants for the reaction of this compound and other electrophiles with biological thiols. The data highlights the potent electrophilicity of NO2-OA.

The data clearly demonstrates that 9(10)-NO2-OA is a highly reactive electrophile in a biological context. Its reaction rate with glutathione is over 130 times faster than that of the well-known signaling electrophile 15d-PGJ2 and approximately 70 times faster than the oxidant hydrogen peroxide.[4] This high reactivity underscores its capacity to readily form adducts with susceptible protein targets in vivo.

Signaling Consequences of Adduct Formation: The Keap1-Nrf2 Pathway

A primary example of how 9(10)-NO2-OA-mediated adduct formation transduces a biological signal is the activation of the Nrf2 antioxidant response pathway. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm and targeted for degradation by the Keap1 protein. As an electrophile, 9(10)-NO2-OA can covalently modify specific, highly reactive cysteine residues on Keap1.[5][9] This adduction induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates, and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of a suite of cytoprotective genes.[3]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2OA This compound Keap1_Nrf2 Keap1-Nrf2 Complex NO2OA->Keap1_Nrf2 Nitroalkylation of Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Cytoprotective Gene Expression ARE->Genes Activation

Caption: Keap1-Nrf2 signaling pathway activated by this compound.

Experimental Protocols

Confirming the electrophilic nature of 9(10)-NO2-OA relies on the robust identification of its protein adducts. Mass spectrometry-based "bottom-up" proteomics is the gold standard for this "adductomics" approach.

Protocol: Identification of Protein Nitroalkylation Sites by LC-MS/MS

1. Sample Preparation: a. Treat cells or tissues with 9(10)-NO2-OA at the desired concentration and time points. Include a vehicle-treated control. b. Lyse the cells/tissues in a buffer containing protease and phosphatase inhibitors. c. Perform a protein assay (e.g., BCA) to determine protein concentration. d. Reduction and Alkylation: Reduce disulfide bonds by incubating the protein lysate with dithiothreitol (B142953) (DTT) (e.g., 10 mM at 56°C for 30 min). Alkylate free cysteine residues with iodoacetamide (B48618) (IAA) (e.g., 20 mM at room temperature in the dark for 30 min) to prevent disulfide bond reformation. e. Precipitate the proteins using methods like acetone (B3395972) or TCA precipitation to remove interfering substances.

2. Proteolytic Digestion: a. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Denature proteins using urea (B33335) or rapigest. c. Add sequencing-grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

3. Peptide Desalting: a. Acidify the digest with formic acid or trifluoroacetic acid. b. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis. c. Elute the peptides and dry them using a vacuum centrifuge.

4. LC-MS/MS Analysis: a. Reconstitute the dried peptides in a loading buffer (e.g., 0.1% formic acid in water). b. Inject the peptide mixture into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). c. Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile (B52724) concentration. d. Operate the mass spectrometer in data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

5. Data Analysis: a. Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to match the experimental MS/MS spectra against a protein sequence database. b. Specify trypsin as the protease. c. Set carbamidomethylation of cysteine as a fixed modification. d. Crucially, define the mass shift corresponding to the 9(10)-NO2-OA adduct (+327.24 Da for C18H33NO4) as a variable modification on potential nucleophilic residues (Cysteine, Histidine). e. Analyze the search results to identify peptides and proteins modified by 9(10)-NO2-OA, confirming the specific sites of adduction.

Adductomics_Workflow start Cells/Tissues Treated with 9(10)-NO2-OA lysis Protein Extraction & Quantification start->lysis redux_alk Reduction (DTT) & Alkylation (IAA) lysis->redux_alk digest Proteolytic Digestion (Trypsin) redux_alk->digest desalt Peptide Desalting (C18 SPE) digest->desalt lcms LC-MS/MS Analysis (DDA Mode) desalt->lcms analysis Database Search (Variable Modification) lcms->analysis end Identification of Nitroalkylated Proteins & Sites analysis->end

Caption: Standard experimental workflow for adductomics analysis.

References

A Comparative Analysis of Gene Expression Profiles Induced by 9(10)-Nitrooleate and Other Nitro-Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Transcriptional Effects of Nitro-Fatty Acids

This guide provides a comparative analysis of the gene expression profiles induced by 9(10)-Nitrooleate (a mixture of 9- and 10-nitrooleate, hereafter referred to as OA-NO2) and other related nitro-fatty acids. We will delve into the supporting experimental data from key studies, present detailed methodologies, and visualize the intricate signaling pathways and experimental workflows involved. This objective comparison aims to equip researchers with a comprehensive understanding of the transcriptional landscape shaped by these potent signaling molecules.

Data Presentation: A Comparative Look at Gene Expression

The following tables summarize the quantitative data from microarray and RNA-sequencing analyses, highlighting the differential gene expression in human endothelial cells upon treatment with OA-NO2 and another well-studied nitro-fatty acid, nitro-conjugated linoleic acid (NO2-CLA).

Table 1: Differentially Expressed Genes in Human Endothelial Cells Treated with 3 µM OA-NO2 for 8 hours (Microarray Data)

Gene SymbolGene NameFold Change (OA-NO2 vs. Vehicle)RegulationNrf2-Dependent
HMOX1Heme Oxygenase 115.7UpYes
GCLMGlutamate-Cysteine Ligase Modifier Subunit4.2UpYes
HSPA6Heat Shock Protein Family A (Hsp70) Member 638.9UpNo
HSPA1A/HSPA1BHeat Shock Protein Family A (Hsp70) Member 1A/1B10.5UpNo
DNAJB1DnaJ Heat Shock Protein Family (Hsp40) Member B14.1UpNo
CRYABCrystallin Alpha B3.5UpNo
IL6Interleukin 6-2.5DownNo
VCAM1Vascular Cell Adhesion Molecule 1-2.1DownNo

Data synthesized from the study by Kansanen et al. on human umbilical vein endothelial cells (HUVECs). The study identified that while OA-NO2 significantly induces Nrf2-dependent genes, the majority of its regulatory effects are independent of Nrf2, with a pronounced activation of the heat shock response pathway[1].

Table 2: Differentially Expressed Genes in Human Coronary Artery Endothelial Cells Treated with 10 µM NO2-CLA for 6 hours (RNA-Seq Data)

Gene SymbolGene NameFold Change (NO2-CLA vs. Vehicle)Regulation
HMOX1Heme Oxygenase 191.0Up
OSGIN1Oxidative Stress Inducible Growth Inhibitor 112.5Up
MMP1Matrix Metallopeptidase 13.2Up
EDN1Endothelin 1-1.5Down
VCAM1Vascular Cell Adhesion Molecule 1-2.0Down
SELESelectin E-2.3Down

Data from the study by Lu et al. on human coronary artery endothelial cells (HCAECs). This study highlights the potent anti-inflammatory and antioxidant gene regulation by NO2-CLA[2].

Experimental Protocols: A Closer Look at the Methodologies

The following are detailed experimental protocols from the key studies cited, providing a clear understanding of the methods used to generate the presented data.

Microarray Analysis of OA-NO2-Treated Endothelial Cells (Kansanen et al.)[1]
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) pooled from three separate donors were used.

  • siRNA Transfection: For Nrf2 knockdown experiments, cells were transfected with 50 nM Nrf2-siRNA or a non-specific control siRNA using Oligofectamine.

  • Treatment: 24 hours post-transfection, cells were treated with methanol (B129727) (vehicle), 3 µM oleic acid (OA), or 3 µM OA-NO2 for 8 hours. The experiment was performed in triplicate.

  • RNA Isolation: Total RNA was extracted using TRI Reagent® following the manufacturer's instructions. RNA quantity and purity were assessed using a NanoDrop ND-1000 spectrophotometer.

  • Microarray Analysis: Gene expression profiling was performed using Affymetrix arrays according to the manufacturer's protocol.

RNA-Sequencing Analysis of NO2-CLA-Treated Endothelial Cells (Lu et al.)[2]
  • Cell Culture: Human coronary artery endothelial cells (HCAECs) were grown to 90% confluence.

  • Treatment: Cells were treated with DMSO (vehicle), 10 µM conjugated linoleic acid (CLA), or 10 µM NO2-CLA for 1 hour, followed by a subsequent 6-hour treatment with either ethanol (B145695) (control) or 200 µM palmitic acid. Each treatment group had four biological replicates.

  • RNA Isolation and Library Preparation: Total RNA was isolated, and RNA libraries were prepared using the TruSeq RNA Library Prep Kit v2 (Illumina).

  • RNA-Sequencing: Sequencing was performed on a HiSeq 4000 platform (Illumina) to generate non-stranded single-end 51 bp reads.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for gene expression analysis.

G OA-NO2 Induced Signaling Pathways cluster_nrf2 Nrf2-Dependent Pathway cluster_hsr Heat Shock Response (Nrf2-Independent) cluster_nfkb NF-κB Pathway (Inhibition) OA_NO2 This compound Keap1 Keap1 OA_NO2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Degradation ARE Antioxidant Response Element Nrf2->ARE Binds HMOX1 HMOX1 ARE->HMOX1 Induces GCLM GCLM ARE->GCLM Induces OA_NO2_hsr This compound HSF1 HSF1 OA_NO2_hsr->HSF1 Activates HSE Heat Shock Element HSF1->HSE Binds HSPA6 HSPA6 (Hsp70) HSE->HSPA6 Induces HSPA1A HSPA1A/B (Hsp70) HSE->HSPA1A Induces DNAJB1 DNAJB1 (Hsp40) HSE->DNAJB1 Induces OA_NO2_nfkb This compound IKK IKK Complex OA_NO2_nfkb->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., VCAM1) NFkB->Proinflammatory_Genes Induces transcription of

Caption: Key signaling pathways modulated by this compound.

G Experimental Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis Start Plate Endothelial Cells Culture Culture to 90% Confluence Start->Culture Treat Treat with Vehicle, OA-NO2, or other compounds Culture->Treat Incubate Incubate for specified duration (e.g., 8 hours) Treat->Incubate Lyse Lyse Cells & Homogenize Incubate->Lyse Isolate Isolate Total RNA Lyse->Isolate QC Assess RNA Quality & Quantity Isolate->QC Microarray Microarray QC->Microarray RNASeq RNA-Sequencing QC->RNASeq Hybridize Hybridize to Microarray Microarray->Hybridize cDNA Prepare cDNA Library RNASeq->cDNA Sequence Sequence cDNA Library cDNA->Sequence Scan Scan Array Hybridize->Scan Data_Analysis Data Analysis (Normalization, DEG identification) Sequence->Data_Analysis Scan->Data_Analysis

Caption: A generalized experimental workflow for analyzing gene expression.

References

A Comparative Guide to the Therapeutic Potential of 9(10)-Nitrooleate in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 9(10)-Nitrooleate, a novel endogenous signaling molecule, with other therapeutic alternatives in various disease models. The information is supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of its mechanism of action and therapeutic promise.

Introduction to this compound

This compound (OA-NO2) is a nitrated derivative of oleic acid, formed endogenously through reactions involving nitric oxide or nitrite.[1][2] It belongs to a class of electrophilic fatty acids that have garnered significant interest for their potent anti-inflammatory and cytoprotective properties.[3][4] These effects are primarily mediated through the modulation of key signaling pathways, including the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Nuclear factor erythroid 2-related factor 2 (Nrf2), and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[5][6]

Mechanism of Action: Key Signaling Pathways

This compound exerts its pleiotropic effects by targeting multiple signaling nodes involved in inflammation, oxidative stress, and cellular homeostasis.

PPARγ Activation

This compound is a potent agonist of PPARγ, a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation.[2][7] Activation of PPARγ by this compound leads to the transcription of genes involved in anti-inflammatory responses and metabolic regulation.[5]

Nrf2-ARE Pathway Activation

This compound is also a known activator of the Nrf2 pathway, a master regulator of the antioxidant response.[3] this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[5]

NF-κB Inhibition

By activating PPARγ and Nrf2, and through direct electrophilic modification of key signaling proteins, this compound effectively inhibits the NF-κB pathway, a central mediator of inflammatory responses.[5][6] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

9_10_Nitrooleate_Signaling_Pathways cluster_0 This compound cluster_3 Cellular Response OA_NO2 This compound PPARg PPARγ OA_NO2->PPARg Keap1 Keap1 OA_NO2->Keap1 Inhibits IKK IKK OA_NO2->IKK Inhibits Anti_Inflammatory Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory Nrf2 Nrf2 NFkB NF-κB Antioxidant Antioxidant Gene Expression (HO-1, NQO1) Nrf2->Antioxidant Pro_Inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Pro_Inflammatory

Caption: Signaling pathways modulated by this compound.

Therapeutic Potential in Disease Models: A Comparative Overview

The therapeutic efficacy of this compound has been evaluated in a range of preclinical disease models. While direct head-to-head comparative studies with other agents are limited, this section provides a summary of its performance and, where possible, an indirect comparison with other relevant therapeutic approaches.

Acute Lung Injury (ALI)

In a murine model of lipopolysaccharide (LPS)-induced ALI, pulmonary delivery of 10-nitro-oleate has been shown to significantly reduce lung inflammation and injury.[1] This includes a decrease in capillary leakage, lung edema, neutrophil infiltration, and levels of pro-inflammatory cytokines.[1] The protective effects are attributed to the activation of PPAR-γ and Nrf2, and the inhibition of NF-κB.[1]

Quantitative Data: this compound in LPS-Induced ALI

ParameterControl (LPS only)10-Nitrooleate (LPS + OA-NO2)Reference
BAL Fluid Protein (µg/mL)~500~250[1]
Lung Wet:Dry Weight Ratio~5.5~4.5[1]
Evans Blue Extravasation (µg/g lung)~60~30[1]
NF-κB DNA Binding Activity (OD450)IncreasedSignificantly Decreased[1]
PPAR-γ DNA Binding Activity (OD450)DecreasedSignificantly Increased[1]
Nrf2 DNA Binding Activity (OD450)No significant changeSignificantly Increased[1]

Alternative Therapeutic Approaches in ALI:

  • Dimethyl Fumarate (DMF): An Nrf2 activator that has also shown protective effects in LPS-induced ALI by reducing oxidative stress and inflammation.[8]

  • Thiazolidinediones (TZDs): Synthetic PPARγ agonists like rosiglitazone (B1679542) have demonstrated anti-inflammatory effects in lung injury models.[9]

Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

A detailed protocol for inducing and treating ALI in mice with 10-nitro-oleate is described below.[1]

ALI_Experimental_Workflow cluster_0 Animal Model cluster_1 Induction of ALI cluster_2 Treatment cluster_3 Endpoint Analysis Animal Male C57BL/6 Mice Anesthesia Anesthetize (Ketamine/Xylazine) Animal->Anesthesia Tracheotomy Perform Tracheotomy Anesthesia->Tracheotomy LPS_injection Intratracheal Injection of LPS (50 µg) Tracheotomy->LPS_injection Treatment_injection Intratracheal Injection of 10-Nitrooleate (50 µg in 10% DMSO) or Vehicle (30 min post-LPS) LPS_injection->Treatment_injection Euthanasia Euthanize (5.5 h post-treatment) Treatment_injection->Euthanasia Sample_collection Collect BAL fluid, lung tissue, and plasma Euthanasia->Sample_collection Analysis Analyze for markers of inflammation and injury Sample_collection->Analysis

Caption: Experimental workflow for the LPS-induced ALI model.
Renal Ischemia-Reperfusion (I/R) Injury

In a mouse model of renal I/R injury, delayed administration of this compound was found to attenuate acute renal failure.[2][10] This was evidenced by reduced plasma levels of blood urea (B33335) nitrogen (BUN) and creatinine, as well as decreased histological damage, polymorphonuclear leukocyte infiltration, and expression of pro-inflammatory markers.[2][10]

Quantitative Data: this compound in Renal I/R Injury

ParameterShamI/R + VehicleI/R + OA-NO2 (500 µg/kg)Reference
Plasma BUN (mg/dL)~35~198~100[11]
Plasma Creatinine (mg/dL)~0.2~1.3~0.6[11]
Renal MPO Activity (U/g tissue)LowSignificantly IncreasedSignificantly Decreased[2]
Renal TNF-α ExpressionLowSignificantly IncreasedSignificantly Decreased[12]
Renal IL-1β ExpressionLowSignificantly IncreasedSignificantly Decreased[12]

Alternative Therapeutic Approaches in Renal I/R Injury:

  • Thiazolidinediones (TZDs): PPARγ agonists such as rosiglitazone and pioglitazone (B448) have been shown to reduce renal dysfunction and injury in models of I/R injury.[2][7]

  • Bardoxolone Methyl: This Nrf2 activator has demonstrated protective effects in ischemic acute kidney injury by increasing the expression of Nrf2, PPARγ, and HO-1.[13]

Experimental Protocol: Renal Ischemia-Reperfusion Injury in Mice

The following protocol outlines the induction of renal I/R injury and treatment with this compound in mice.[2][10]

Renal_IR_Experimental_Workflow cluster_0 Animal Model cluster_1 Induction of Ischemia cluster_2 Reperfusion and Treatment cluster_3 Endpoint Analysis Animal Male B6129SF2/J Mice Anesthesia Anesthetize Animal->Anesthesia Surgery Bilateral renal artery clamping (30 min) Anesthesia->Surgery Reperfusion Remove clamps to allow reperfusion Surgery->Reperfusion Treatment_injection Intraperitoneal injection of OA-NO2 (500 µg/kg), vehicle, or oleic acid (1 hr post-ischemia, then every 6 hr) Reperfusion->Treatment_injection Euthanasia Euthanize (24 h post-reperfusion) Treatment_injection->Euthanasia Sample_collection Collect plasma and kidney tissue Euthanasia->Sample_collection Analysis Analyze for markers of renal injury and inflammation Sample_collection->Analysis

Caption: Experimental workflow for the renal I/R injury model.
Neurodegenerative Diseases

Parkinson's Disease (PD): In a sub-acute rotenone (B1679576) rat model of PD, 10-nitro-oleic acid demonstrated broad neuroprotective actions.[3][14] It activated Nrf2-regulated gene expression, and inhibited oxidative stress, microglial activation, and α-synuclein modification.[3][14]

Quantitative Data: 10-Nitro-oleic Acid in a Rotenone Model of PD

ParameterVehicleRotenoneRotenone + 10-NO2-OA (45 mg/kg)Reference
NOX2 Activation in SNpcBaselineSignificantly IncreasedSignificantly Inhibited[3]
LRRK2 Kinase Activity in SNpcBaselineSignificantly IncreasedSignificantly Inhibited[3]
4-HNE-α-synuclein Adducts in SNpcBaselineSignificantly IncreasedSignificantly Inhibited[15]
HO-1 Expression in SNpcBaselineNo significant changeSignificantly Increased[3]

Amyotrophic Lateral Sclerosis (ALS): In a G93A SOD1 transgenic mouse model of ALS, administration of nitro-oleic acid improved grip strength and reduced weight loss. These improvements were associated with increased expression of heme oxygenase 1 (HO-1), an Nrf2 target gene.[16]

Alternative Therapeutic Approaches in Neurodegenerative Diseases:

  • Dimethyl Fumarate (DMF): This Nrf2 activator has shown therapeutic potential in preclinical models of PD.[7]

  • Other Antioxidants and Anti-inflammatory Agents: A variety of natural and synthetic compounds with antioxidant and anti-inflammatory properties are being investigated for neurodegenerative diseases, though direct comparisons with this compound are lacking.[17][18]

Experimental Protocol: Rotenone-Induced Parkinson's Disease Model in Rats

The following outlines the protocol for inducing PD in rats using rotenone and the administration of 10-nitro-oleic acid.[3][19]

PD_Experimental_Workflow cluster_0 Animal Model cluster_1 Induction of Parkinsonism cluster_2 Treatment cluster_3 Endpoint Analysis Animal Male Sprague-Dawley Rats Rotenone_injection Subcutaneous injection of Rotenone (1.5 mg/kg/day for 6 days) Animal->Rotenone_injection Treatment_administration Co-administration of 10-NO2-OA (e.g., 45 mg/kg) or Vehicle Rotenone_injection->Treatment_administration Euthanasia Euthanize Treatment_administration->Euthanasia Sample_collection Collect brain tissue (substantia nigra pars compacta) Euthanasia->Sample_collection Analysis Immunohistochemistry and biochemical assays for neuroinflammation and oxidative stress markers Sample_collection->Analysis

Caption: Experimental workflow for the rotenone-induced PD model.

Conclusion

This compound is a promising therapeutic candidate with demonstrated efficacy in a variety of preclinical disease models, including acute lung injury, renal ischemia-reperfusion injury, and neurodegenerative diseases. Its multifaceted mechanism of action, centered on the activation of the PPARγ and Nrf2 pathways and inhibition of NF-κB, provides a strong rationale for its therapeutic potential in diseases with inflammatory and oxidative stress components.

While direct comparative data with other therapeutic agents is currently limited, the available evidence suggests that this compound offers a potent and pleiotropic approach to disease modification. Further head-to-head studies are warranted to definitively position this compound within the therapeutic landscape for these conditions. The detailed experimental protocols provided in this guide offer a foundation for such future comparative investigations.

References

A Head-to-Head Comparison of 9(10)-Nitrooleate and Other Electrophilic Lipids in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 9(10)-Nitrooleate (9(10)-NO₂-OA) and other prominent electrophilic lipids. We delve into their mechanisms of action, supported by experimental data, to offer a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug discovery. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies, and visualizes key signaling pathways and workflows.

Introduction to Electrophilic Lipids

Electrophilic fatty acids and their derivatives are a class of signaling molecules characterized by the presence of an electron-deficient carbon atom, making them reactive towards nucleophilic functional groups in proteins, such as cysteine and histidine residues.[1] This reactivity, primarily through Michael addition, allows them to modulate the function of key regulatory proteins and influence a variety of cellular processes.[2] Among these, nitro-fatty acids (NO₂-FAs), such as this compound, have garnered significant interest for their potent anti-inflammatory and cytoprotective effects.[3]

This guide focuses on a comparative analysis of 9(10)-NO₂-OA against other well-characterized electrophilic lipids, including various isomers of nitro-linoleic acid (NO₂-LA), 4-hydroxy-2-nonenal (HNE), and 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂). We will explore their differential effects on key signaling pathways: Peroxisome Proliferator-Activated Receptor γ (PPARγ), Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and Heat Shock Factor 1 (HSF1).

Comparative Data on Signaling Pathway Modulation

The potency and efficacy of electrophilic lipids in modulating signaling pathways can vary significantly based on their chemical structure, the specific pathway, and the cellular context. The following tables summarize available quantitative data to facilitate a direct comparison.

Table 1: Activation of the PPARγ Pathway

The Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[4] Its activation by electrophilic lipids is a key mechanism for their anti-inflammatory effects.

Electrophilic LipidEC₅₀ (µM)Cell TypeCommentsReference
9(10)-NO₂-OA ~0.13T3-L1 preadipocytesPotent activator at physiological concentrations.[5]
12-NO₂-LA 0.045MCF7The most potent among the NO₂-LA isomers, comparable to rosiglitazone.[6]
9/10-NO₂-LA 0.41MCF7Weaker PPARγ agonist compared to 12-NO₂-LA.[6]
13-NO₂-LA 0.62MCF7Weaker PPARγ agonist compared to 12-NO₂-LA.[6]
Rosiglitazone (control) 0.067MCF7A synthetic, high-affinity PPARγ agonist.[6]

Note: Direct, side-by-side quantitative comparisons of a broader range of electrophilic lipids on PPARγ activation are limited in the reviewed literature.

Table 2: Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[7] Electrophilic lipids activate this pathway by modifying cysteine residues on Keap1, leading to the stabilization and nuclear translocation of the transcription factor Nrf2.

Electrophilic LipidRelative Potency/ObservationCell TypeCommentsReference
9-NO₂-OA More potent ARE inducer than 10-NO₂-OA-Reacts with multiple Keap1 cysteines, with Cys273 and Cys288 being major targets.[8]
10-NO₂-OA Less potent ARE inducer than 9-NO₂-OA-Induces Nrf2 stabilization under hypoxia.[9]
10-NO₂-LA -Bone marrow cellsInduces Nrf2 stabilization under hypoxia.[9]

Note: EC₅₀ values for Nrf2 activation by these specific electrophilic lipids are not consistently reported in the literature, making a direct quantitative comparison challenging.

Table 3: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central mediator of inflammatory responses.[10] Electrophilic lipids can inhibit this pathway at multiple levels, including the prevention of IκBα degradation and the direct modification of NF-κB subunits.

Electrophilic LipidIC₅₀ (µM)Target/AssayCell TypeCommentsReference
9-NO₂-OA ~5CD25 expressionHuman T cellsDose-dependent reduction in the activation marker CD25.[9]
10-NO₂-OA ~5CD25 expressionHuman T cellsSimilar potency to 9-NO₂-OA in reducing CD25 expression.[9]
α-Lipoic Acid 0.3 mM (300 µM)IKK2-induced luciferase expressionHEK293Inhibits IKK2, an upstream kinase in the NF-κB pathway.[11]

Note: The inhibitory mechanisms and potencies can vary significantly. The provided data highlights different aspects of NF-κB pathway inhibition.

Table 4: Activation of the HSF1 Pathway

The Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response, a critical cellular stress response that maintains protein homeostasis.[12] Some electrophilic lipids can activate HSF1, leading to the expression of heat shock proteins (HSPs).

Electrophilic LipidObservationCell TypeCommentsReference
9(10)-NO₂-OA Induces HSF target genesHUVECsActivation of HSF1 is Nrf2-independent.[13]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

PPARg_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Electrophilic_Lipid Electrophilic Lipid (e.g., 9(10)-NO₂-OA) Electrophilic_Lipid_Cytoplasm Electrophilic Lipid Electrophilic_Lipid->Electrophilic_Lipid_Cytoplasm Cell Membrane Permeation PPARg_RXR PPARγ-RXR Heterodimer PPRE PPRE PPARg_RXR->PPRE Translocation to Nucleus & DNA Binding Electrophilic_Lipid_Cytoplasm->PPARg_RXR Ligand Binding & Activation Target_Genes Target Gene Expression (e.g., CD36, Adiponectin) PPRE->Target_Genes Transcription Activation Anti_inflammatory_Effects Anti-inflammatory Effects Target_Genes->Anti_inflammatory_Effects

Figure 1: PPARγ Activation Pathway by Electrophilic Lipids.

Keap1_Nrf2_Pathway cluster_basal Basal State cluster_activated Activated State Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-E3 Ligase Keap1_Nrf2->Cul3 Binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Proteasome Proteasome Cul3->Proteasome Nrf2 Ubiquitination & Degradation Electrophilic_Lipid Electrophilic Lipid (e.g., 9(10)-NO₂-OA) Electrophilic_Lipid->Keap1_Nrf2 Modification of Keap1 Cysteines Keap1_mod Modified Keap1 (Cysteine Adducts) Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Nuclear Translocation ARE ARE Nrf2_nucleus->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Activation

Figure 2: Keap1-Nrf2 Pathway Activation by Electrophilic Lipids.

NFkB_Inhibition_Pathway cluster_activation NF-κB Activation cluster_inhibition Inhibition by Electrophilic Lipids Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa p50/p65-IκBα Complex NFkB p50/p65 NFkB_nucleus p50/p65 NFkB->NFkB_nucleus Nuclear Translocation NFkB_IkBa->NFkB IκBα Degradation DNA κB Site NFkB_nucleus->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Electrophilic_Lipid Electrophilic Lipid (e.g., 9(10)-NO₂-OA) Electrophilic_Lipid->IKK Inhibition Electrophilic_Lipid->NFkB_nucleus Direct Modification (Inhibition of DNA Binding)

Figure 3: NF-κB Pathway Inhibition by Electrophilic Lipids.

HSF1_Activation_Workflow cluster_workflow HSF1 Activation and ChIP-seq Workflow Start Cell Culture (e.g., HUVECs) Treatment Treatment with Electrophilic Lipid (e.g., 9(10)-NO₂-OA) Start->Treatment Crosslinking Cross-linking (Formaldehyde) Treatment->Crosslinking Lysis Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis IP Immunoprecipitation with anti-HSF1 Antibody Lysis->IP Reverse_Crosslinking Reverse Cross-linking & DNA Purification IP->Reverse_Crosslinking Sequencing DNA Sequencing (ChIP-seq) Reverse_Crosslinking->Sequencing Analysis Data Analysis: Peak Calling & Motif Discovery Sequencing->Analysis End Identification of HSF1 Binding Sites Analysis->End

Figure 4: Experimental Workflow for HSF1 ChIP-seq.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of electrophilic lipids.

Protocol 1: PPARγ Transactivation Reporter Assay

This assay measures the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).

Materials:

  • HEK293 or other suitable host cells

  • PPARγ expression vector

  • Luciferase reporter vector with a PPAR response element (PPRE)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (e.g., 9(10)-NO₂-OA, other electrophilic lipids)

  • Rosiglitazone (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or controls (e.g., Rosiglitazone). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for another 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the dose-response curves and calculate EC₅₀ values.

Protocol 2: Keap1-Nrf2 Pathway Analysis by Western Blot

This protocol details the detection of key proteins in the Keap1-Nrf2 pathway to assess its activation.

Materials:

  • Cells of interest (e.g., HepG2)

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of electrophilic lipids for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.

Materials:

  • Nuclear extraction buffer

  • Biotin- or radio-labeled DNA probe containing the NF-κB consensus binding site

  • Unlabeled (cold) competitor probe

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • TBE buffer

  • Streptavidin-HRP conjugate and chemiluminescent substrate (for biotinylated probes) or autoradiography film (for radiolabeled probes)

Procedure:

  • Nuclear Extract Preparation: Treat cells with inflammatory stimuli in the presence or absence of electrophilic lipids. Prepare nuclear extracts from the cells.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and binding buffer. For competition assays, add an excess of unlabeled probe before adding the labeled probe.

  • Probe Addition: Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis in TBE buffer.

  • Detection:

    • Biotinylated probe: Transfer the DNA to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

    • Radiolabeled probe: Dry the gel and expose it to autoradiography film.

  • Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. The intensity of this band reflects the DNA-binding activity of NF-κB.

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay for HSF1

ChIP is used to identify the binding sites of a protein of interest (e.g., HSF1) on DNA in the cell.

Materials:

  • Cells of interest

  • Formaldehyde (B43269)

  • Glycine

  • Lysis buffers

  • Sonicator

  • Anti-HSF1 antibody

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Cross-linking: Treat cells with an electrophilic lipid to activate HSF1. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-HSF1 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with proteinase K.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers for known HSF1 target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Protocol 5: Quantification of Nitro-Fatty Acids in Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of nitro-fatty acids in biological samples.[14]

Materials:

  • Plasma sample

  • Internal standard (e.g., ¹³C-labeled NO₂-OA)

  • Solvents for extraction (e.g., ethyl acetate)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. Spike with the internal standard.

  • Extraction: Perform a liquid-liquid extraction to isolate the lipids, including the nitro-fatty acids.

  • LC Separation: Inject the extracted sample onto a C18 reverse-phase column and separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • MS/MS Detection: Detect the nitro-fatty acids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the analyte and the internal standard for quantification.

  • Quantification: Create a calibration curve using known concentrations of the nitro-fatty acid standards and their corresponding internal standards. Calculate the concentration of the nitro-fatty acid in the plasma sample based on the peak area ratio of the analyte to the internal standard.

Conclusion

This compound and other electrophilic lipids are potent signaling molecules with significant therapeutic potential, particularly in the context of inflammatory and metabolic diseases. Their ability to modulate key signaling pathways such as PPARγ, Keap1-Nrf2, and NF-κB underscores their importance in cellular homeostasis and stress responses. This guide provides a comparative overview of their activities, highlighting the nuances in potency and mechanism of action among different electrophilic lipid species. The provided experimental protocols offer a starting point for researchers aiming to investigate these fascinating molecules further. While direct quantitative comparisons across a broad range of electrophilic lipids are still needed for a complete picture, the available data clearly indicate that nitro-fatty acids, including this compound, are among the most potent endogenous modulators of these critical cellular pathways.

References

benchmarking 9(10)-Nitrooleate's efficacy against established anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-inflammatory agent 9(10)-Nitrooleate against established drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This document synthesizes experimental data to evaluate its efficacy and mechanisms of action, offering a valuable resource for researchers in inflammation and drug discovery.

Executive Summary

This compound (9(10)-NO₂-OA) is an endogenous, signaling molecule formed through the nitration of oleic acid during inflammatory responses.[1][2] Unlike traditional anti-inflammatory drugs that primarily target enzymatic pathways like cyclooxygenases (COX), 9(10)-NO₂-OA exerts its effects through the modulation of key transcription factors that regulate inflammatory and antioxidant gene expression. This guide will delve into its distinct mechanisms, supported by available preclinical data, and benchmark its performance against standard-of-care anti-inflammatory agents.

Mechanism of Action: A Multi-Pronged Approach

The anti-inflammatory properties of 9(10)-NO₂-OA stem from its ability to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the downstream inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4][5]

Signaling Pathway of this compound

9_10_Nitrooleate_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 9_10_NO2_OA This compound PPARg PPARγ 9_10_NO2_OA->PPARg Activates Keap1 Keap1 9_10_NO2_OA->Keap1 Inhibits NFkB_complex NF-κB/IκB 9_10_NO2_OA->NFkB_complex Inhibits PPARg->NFkB_complex Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Activates Keap1->Nrf2 Inhibits NFkB NF-κB (active) Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_genes Activates Anti_inflammatory_genes Anti-inflammatory Gene Expression ARE->Anti_inflammatory_genes Upregulates Inflammation Inflammation Anti_inflammatory_genes->Inflammation Inhibits Pro_inflammatory_genes->Inflammation Promotes In_Vitro_Anti_Inflammatory_Assay_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Analysis Measure NO and Cytokines (Griess Assay & ELISA) Collect_Supernatant->Analysis End End Analysis->End Carrageenan_Paw_Edema_Workflow Start Start Animal_Grouping Group Animals Start->Animal_Grouping Compound_Admin Administer Test Compound or Vehicle Animal_Grouping->Compound_Admin Induce_Edema Inject Carrageenan into Paw Compound_Admin->Induce_Edema Measure_Volume Measure Paw Volume over Time Induce_Edema->Measure_Volume Calculate_Inhibition Calculate Percentage of Edema Inhibition Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

References

Safety Operating Guide

Navigating the Safe Disposal of 9(10)-Nitrooleate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds like 9(10)-Nitrooleate is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every novel compound are not always readily available, a comprehensive understanding of its chemical nature, combined with established hazardous waste management principles, provides a clear path forward. This guide offers essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Safety First

This compound is a nitrated fatty acid, a class of molecules that can have biological activity and may present chemical hazards.[1][2][3] Given its composition, it should be handled as a potentially reactive and toxic organic compound. Laboratory personnel must always consult the Safety Data Sheet (SDS) for this compound, available from the supplier, for specific hazard information.[4][5][6] General safety precautions include working in a well-ventilated area, preferably a chemical fume hood, and wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

Step-by-Step Disposal Protocol for this compound

The following procedure is a synthesized guideline based on general best practices for laboratory chemical waste disposal.[7][8][9][10]

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • This includes pure compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).

    • Crucially, do not mix this compound waste with other waste streams, especially strong acids, bases, or oxidizers, to prevent unforeseen chemical reactions.[7][11] Organic waste should be collected separately from aqueous waste.[8]

  • Container Selection and Management:

    • Use a designated, leak-proof, and chemically compatible waste container. A glass bottle with a screw cap is generally suitable for organic waste.

    • Ensure the container is clearly labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and volume of the waste

      • The date the waste was first added to the container

      • The name of the principal investigator or responsible person

    • Do not fill the waste container to more than 75-90% of its capacity to allow for vapor expansion and prevent spills.[10]

    • Keep the waste container securely closed when not in use.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and away from sinks or drains.[7]

    • Ensure secondary containment (e.g., a larger, chemically resistant tray) is used to capture any potential leaks.

    • Store the waste away from heat sources, direct sunlight, and incompatible chemicals.[9]

  • Requesting Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution (often 150-180 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[7]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[11][12]

  • Disposal of Empty Containers:

    • Even "empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed.[8]

    • The rinsate from cleaning the container must be collected and disposed of as hazardous waste.[8]

    • Alternatively, and often the safer option, is to dispose of the unrinsed, empty container as solid hazardous waste.[12]

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters based on general laboratory waste guidelines. Always defer to your institution's specific requirements.

ParameterGuidelineRationale
Liquid Waste Container Fill Level ≤ 75-90% of total volumeTo allow for vapor expansion and prevent spills during handling and transport.[10]
Aqueous Waste pH for Neutralization 7-9For dilute, non-hazardous aqueous solutions to be considered for drain disposal (if permitted by local regulations and institutional policy). Note: This is not applicable to this compound waste, which should not be drain disposed.[9]
Laboratory Waste Accumulation Time ≤ 150-180 daysTo comply with regulatory requirements and ensure timely removal of hazardous materials.[7]
Maximum Laboratory Waste Volume Typically ~25 gallons totalInstitutional limit to maintain safety and compliance within a laboratory space.[7]
Experimental Protocols and Signaling Pathways

While this document focuses on disposal, it is important to note that this compound is an endogenous lipid signaling molecule involved in various biological pathways, including the activation of peroxisome proliferator-activated receptors (PPARs).[4][5][13] Researchers using this compound in experiments should refer to relevant literature for detailed protocols on its use in cell culture, animal models, and biochemical assays.[4][14][15]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical flow from waste generation to its final removal from the laboratory.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Accumulation cluster_3 Final Disposal A Generation of this compound Waste (liquid, solid, contaminated materials) B Segregate as Organic Hazardous Waste A->B C Select Appropriate, Labeled Container B->C D Add Waste to Container (Do not exceed 75-90% capacity) C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Monitor Fill Level and Accumulation Date G->H I Request Pickup from EHS H->I J EHS Collects Waste for Proper Disposal I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 9(10)-Nitrooleate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9(10)-Nitrooleate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and disposal considerations.

Disclaimer: The toxicological and pharmacological properties of this compound are not fully known.[1] This substance should be handled as a potentially hazardous material, exercising prudent laboratory practices for chemicals with unknown toxicity.[1] A complete Safety Data Sheet (SDS) should be obtained from your supplier, as it is not always publicly available.

Personal Protective Equipment (PPE)

Given the unknown long-term health effects, a comprehensive approach to personal protection is essential. The following PPE is recommended to minimize exposure when handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the ethanol (B145695) solution.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area.If there is a risk of generating aerosols, work in a fume hood is required.
Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is vital for ensuring laboratory safety and the integrity of the compound.

Storage:

  • Store this compound at -20°C in a tightly sealed container.[1][2]

  • The compound is typically supplied as a solution in ethanol.[2][3]

  • Stock solutions should also be stored frozen at -20°C or below.[1]

  • The product is stable for at least one year when stored correctly.[2]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate aerosols, a chemical fume hood is mandatory.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials for storage.

  • Spill Management: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a chemical with unknown toxicity, it should be treated as hazardous waste. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Protocols and Signaling Pathways

This compound is recognized as a signaling molecule that activates the peroxisome proliferator-activated receptor-gamma (PPARγ) and the nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3]

General Experimental Protocol: Cell-Based Assays

The following is a generalized protocol synthesized from methodologies in published research for studying the effects of this compound on cultured cells. Specific parameters will need to be optimized for your experimental system.

  • Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or reach the desired confluency.

  • Preparation of Treatment Media:

    • Thaw the this compound stock solution (typically 1 mg/mL in ethanol) on ice.

    • Dilute the stock solution to the final desired concentration (e.g., 0.3-3 µM) in the appropriate cell culture medium.[2][3] It is crucial to ensure the final concentration of the ethanol vehicle is not cytotoxic to the cells. A vehicle control (media with the same concentration of ethanol) should always be included.

  • Cell Treatment:

    • Remove the existing media from the cells.

    • Add the prepared treatment media (or vehicle control media) to the cells.

    • Incubate the cells for the desired period (e.g., 6-24 hours), depending on the endpoint being measured.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:

    • Reporter Gene Assays: To measure the transcriptional activation of PPARγ or Nrf2.[3]

    • Western Blotting: To analyze the expression levels of target proteins.

    • Quantitative PCR (qPCR): To measure changes in gene expression.

    • Functional Assays: Such as glucose uptake assays in adipocytes.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways activated by this compound.

PPARg_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitrooleate Nitrooleate PPARg PPARg Nitrooleate->PPARg Binds & Activates PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_complex Heterodimerizes with RXR RXR RXR->PPARg_RXR_complex PPRE PPRE PPARg_RXR_complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitrooleate Nitrooleate Keap1 Keap1 Nitrooleate->Keap1 Modifies Cysteine Residues on Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Keap1_Nrf2_complex Keap1-Nrf2 Complex Keap1->Keap1_Nrf2_complex Nrf2->Keap1_Nrf2_complex Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates to Nucleus Ubiquitination Ubiquitination & Degradation Keap1_Nrf2_complex->Ubiquitination Leads to ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。